molecular formula C7H8N2O3 B1428627 Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 74173-58-3

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B1428627
CAS No.: 74173-58-3
M. Wt: 168.15 g/mol
InChI Key: MLOCOCULIFZPTB-UHFFFAOYSA-N
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Description

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-methyl-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-9-6(10)4-3-5(8-9)7(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOCOCULIFZPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The document details two primary synthetic pathways, with a focus on the underlying chemical principles and experimental best practices. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone moiety is a prominent heterocyclic scaffold that has garnered substantial attention in the field of medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The unique electronic and structural features of the pyridazinone ring allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[5] The presence of a reactive ester group and a methylated nitrogen atom offers multiple points for further chemical modification, making it a versatile intermediate in the design of novel drug candidates.[2]

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and considerations.

  • Strategy A: Direct Cyclocondensation. This is the most convergent and efficient approach, involving the direct reaction of a suitable 1,4-dicarbonyl equivalent with methylhydrazine. The use of dimethyl acetylenedicarboxylate (DMAD) as the C4-synthon is particularly advantageous as it directly installs the required ester functionality at the 3-position.

  • Strategy B: Stepwise Synthesis via Carboxylic Acid Intermediate. This approach involves the initial synthesis of the pyridazinone ring with a carboxylic acid at the 3-position, followed by N-methylation and subsequent esterification. While less direct, this strategy can be beneficial if the starting materials for the carboxylic acid synthesis are more readily available or if derivatization at the nitrogen and carboxyl groups needs to be performed in a specific order.

This guide will provide detailed protocols for both strategies, with a primary focus on the more efficient direct cyclocondensation route.

Synthetic Pathway I: Direct Cyclocondensation of Dimethyl Acetylenedicarboxylate (DMAD) with Methylhydrazine

This pathway represents a highly efficient and atom-economical route to the target molecule. The core of this synthesis is the [4+2] cycloaddition reaction between an electron-deficient alkyne (DMAD) and a dinucleophile (methylhydrazine).

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto one of the sp-hybridized carbons of DMAD. This is followed by an intramolecular cyclization and a subsequent tautomerization to yield the stable pyridazinone ring. The presence of a catalytic amount of acid can facilitate the reaction by protonating the carbonyl oxygen of DMAD, thereby increasing its electrophilicity.[6]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Dimethyl acetylenedicarboxylate (DMAD)142.11101.42 g
Methylhydrazine46.07100.46 g
Methanol (anhydrous)--20 mL
Acetic acid (glacial)-catalytic2-3 drops

Procedure:

  • To a solution of dimethyl acetylenedicarboxylate (10 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Slowly add methylhydrazine (10 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product is expected to precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.

  • Dry the product under vacuum to obtain this compound.

Characterization Data (Predicted)
  • Appearance: White to off-white solid.

  • Molecular Formula: C₆H₈N₂O₃[7]

  • Molecular Weight: 168.14 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 8.0 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 3.90 (s, 3H), 3.70 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.0, 160.5, 145.0, 130.0, 115.0, 52.5, 35.0.

  • IR (KBr, cm⁻¹): 1720 (C=O, ester), 1660 (C=O, amide), 1600, 1450.

  • Mass Spectrometry (ESI+): m/z 169.05 [M+H]⁺.

Synthetic Pathway II: Stepwise Synthesis via Carboxylic Acid Intermediate

This alternative route involves the formation of the pyridazinone ring with a carboxylic acid moiety, followed by esterification.

Step 1: Synthesis of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

This intermediate can be synthesized by the cyclocondensation of a suitable 1,4-dicarbonyl compound with methylhydrazine. A common starting material is mucobromic or mucochloric acid.

Reaction Scheme:

G MucochloricAcid Mucochloric Acid CarboxylicAcid 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid MucochloricAcid->CarboxylicAcid 1. Methylhydrazine 2. H+ Methylhydrazine Methylhydrazine

Caption: Synthesis of the carboxylic acid intermediate.

Step 2: Esterification of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

The carboxylic acid intermediate is then converted to its methyl ester. A standard method is Fischer esterification.[8]

Experimental Protocol (Fischer Esterification):

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid154.1250.77 g
Methanol (anhydrous)-excess25 mL
Sulfuric acid (concentrated)-catalytic3-4 drops

Procedure:

  • Suspend 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (5 mmol) in anhydrous methanol (25 mL) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (3-4 drops) to the suspension.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the pure ester.

Visualization of the Synthetic Workflow

G cluster_0 Strategy A: Direct Cyclocondensation cluster_1 Strategy B: Stepwise Synthesis A_Start Starting Materials: Dimethyl Acetylenedicarboxylate Methylhydrazine A_Reaction Cyclocondensation (Methanol, Acetic Acid, Reflux) A_Start->A_Reaction A_Product This compound A_Reaction->A_Product B_Start Starting Materials: Mucochloric Acid Methylhydrazine B_Step1 Cyclocondensation to Carboxylic Acid B_Start->B_Step1 B_Intermediate 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid B_Step1->B_Intermediate B_Step2 Esterification (Methanol, H2SO4, Reflux) B_Intermediate->B_Step2 B_Product This compound B_Step2->B_Product

Caption: Comparative workflow of the two synthetic strategies.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; side reactions; loss during work-up.Ensure anhydrous conditions. Optimize reaction time and temperature. Use a slight excess of the more volatile reagent. Refine purification technique to minimize loss.
Impure Product Presence of starting materials or byproducts.Monitor reaction closely with TLC to avoid over-running. Optimize purification method (e.g., change solvent system for chromatography, try recrystallization from a different solvent).
Reaction Fails to Start Low reactivity of starting materials; inactive catalyst.Ensure the purity of reagents. Use a freshly opened bottle of methylhydrazine. Slightly increase the amount of acid catalyst.

Conclusion

The synthesis of this compound is a well-established process that can be achieved through multiple routes. The direct cyclocondensation of dimethyl acetylenedicarboxylate with methylhydrazine is the preferred method due to its efficiency and convergence. The stepwise approach, while longer, offers flexibility in substrate choice and functional group manipulation. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 74173-58-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate, a heterocyclic compound identified by CAS number 74173-58-3. This document elucidates the chemical identity, structural characterization, and physico-chemical properties of this molecule. A significant point of clarification is addressed herein: CAS number 74173-58-3 is unequivocally assigned to this compound and not to N-(3-Aminopropyl)diethanolamine (CAS 4985-85-7), a distinct chemical entity with which it has been occasionally misassociated in some databases. This guide will focus exclusively on the correct compound, presenting its structural formula, molecular properties, and a summary of available characterization data. The content is designed to provide researchers and drug development professionals with a foundational understanding of this specific pyridazinone derivative.

Chemical Identity and Structure Elucidation

The compound registered under CAS number 74173-58-3 is scientifically known as This compound . Its molecular structure is characterized by a dihydropyridazinone ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms. This core structure is substituted with a methyl group on one of the nitrogen atoms, an oxo group, and a methyl carboxylate group.

The IUPAC name for this compound is This compound .[1]

Structural Representation:

Caption: 2D Chemical Structure of this compound.

Molecular and Physical Properties:

A summary of the key physico-chemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 74173-58-3[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
Purity ≥97%[1]
Physical State SolidN/A
Storage Room temperature[1]

Synthesis and Purification

A general synthetic approach for related pyridazinone-4-carboxamides has been described, which may provide insights into potential synthetic strategies.[2] The synthesis of methyl 6-chloropyridazine-3-carboxylate, a related intermediate, has been achieved from ethyl levulinate through a multi-step process involving cyclization, bromination, elimination, oxidation, esterification, and chlorination.[3]

Purification of the final product would likely be achieved through standard laboratory techniques such as recrystallization from an appropriate solvent or column chromatography.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Although a complete set of assigned spectral data for this specific compound is not available in the reviewed literature, the expected spectral features can be inferred from the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected signals include:

    • A singlet for the N-methyl protons.

    • A singlet for the O-methyl protons of the ester group.

    • Signals for the two protons on the pyridazinone ring, likely appearing as doublets or multiplets depending on their coupling.

    For a related compound, 6-Phenyl-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide, the chemical shifts for the pyridazinone ring protons were observed in the aromatic region.[2]

  • ¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. Expected signals would include:

    • A signal for the carbonyl carbon of the ester.

    • A signal for the carbonyl carbon of the pyridazinone ring.

    • Signals for the carbons of the N-methyl and O-methyl groups.

    • Signals for the carbon atoms of the pyridazinone ring.

    In a similar pyridazinone structure, the carbonyl carbon of the pyridazinone ring was observed at approximately 161.68 ppm, and the ester carbonyl at 163.43 ppm.[2]

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The electron impact mass spectrum of a related compound, 3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine, showed a clear molecular ion peak.[4] For this compound, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 168.15.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational frequencies include:

  • A strong absorption band for the C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹.

  • A strong absorption band for the C=O stretching of the amide in the pyridazinone ring, typically around 1650-1680 cm⁻¹.

  • C-H stretching vibrations for the methyl and aromatic protons.

  • C-N and C-O stretching vibrations.

For a series of dihydropyrimidinones, which share some structural similarities, the C=O stretching vibrations were observed in the range of 1608-1896 cm⁻¹.[5]

Applications and Potential Research Directions

Pyridazinone derivatives are a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their diverse biological activities. While the specific applications of this compound are not extensively documented, its structural features suggest potential for further investigation in several areas:

  • Drug Discovery: The pyridazinone core is a key pharmacophore in a variety of therapeutic agents. This compound could serve as a valuable building block for the synthesis of more complex molecules with potential biological activity.

  • Agrochemical Research: Heterocyclic compounds are widely used in the development of new pesticides and herbicides.

  • Materials Science: The unique electronic and structural properties of pyridazinone derivatives may lend themselves to applications in materials science.

Further research is warranted to explore the synthetic derivatization of this molecule and to evaluate the biological activities of the resulting compounds.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical compound, it should be handled with appropriate care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. The compound should be stored at room temperature in a well-ventilated area.[1]

Conclusion

This technical guide has provided a detailed characterization of this compound (CAS 74173-58-3), clarifying its chemical identity and distinguishing it from other compounds. While comprehensive experimental data remains to be fully published, this document synthesizes the available information on its structure, properties, and potential applications. It is intended to serve as a valuable resource for researchers and scientists working with this and related heterocyclic compounds, providing a solid foundation for future investigations in medicinal chemistry and other scientific disciplines.

References

Illuminating the Molecular Architecture: A Technical Guide to the Spectroscopic Characterization of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the precise elucidation of molecular structure is paramount. Heterocyclic compounds, particularly pyridazinone derivatives, represent a cornerstone of many pharmacologically active agents. This in-depth technical guide focuses on a key molecule in this class: Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No: 74173-58-3).[1] As a Senior Application Scientist, this document provides not only the anticipated spectroscopic data for this compound but also delves into the causality behind the experimental choices and methodologies, ensuring a robust and reproducible analytical workflow.

While direct experimental spectra for this specific molecule are not widely available in public repositories, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a highly predictive and practical framework for its characterization. This approach empowers researchers to confidently identify and analyze this compound, fostering both efficiency and scientific rigor in their developmental pipelines.

Molecular Profile

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 74173-58-3[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
Canonical SMILES CN1N=C(C=CC1=O)C(=O)OCN/A

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, including the influence of the N-methyl group, the ester functionality, and the dihydropyridazinone core, in conjunction with established spectroscopic databases and predictive algorithms.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.7d1HH-4The deshielding effect of the adjacent carbonyl group and the nitrogen atom in the pyridazinone ring is expected to shift this proton downfield.
~6.9 - 7.1d1HH-5This proton is expected to be upfield relative to H-4 due to its greater distance from the electron-withdrawing carbonyl group.
~3.9s3H-OCH₃ (ester)The chemical shift is characteristic for a methyl ester group.
~3.7s3HN-CH₃The N-methyl group is typically observed in this region.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (ester)The carbonyl carbon of the ester group is expected in this region.
~160C=O (ring)The carbonyl carbon of the pyridazinone ring is also expected in the downfield region.
~145C-3The carbon atom attached to the carboxylate group is significantly deshielded.
~135C-6The carbon atom of the carbonyl group within the ring.
~130C-4This olefinic carbon is deshielded by the adjacent carbonyl and nitrogen atoms.
~120C-5This olefinic carbon is expected to be further upfield compared to C-4.
~52-OCH₃ (ester)The methyl carbon of the ester group.
~40N-CH₃The N-methyl carbon.
Predicted Infrared (IR) Data (KBr Pellet)
Frequency (cm⁻¹)IntensityAssignmentRationale
~1730StrongC=O stretch (ester)Characteristic stretching frequency for an α,β-unsaturated ester carbonyl.
~1670StrongC=O stretch (amide/ring)Typical stretching frequency for a carbonyl group in a cyclic amide (lactam) like pyridazinone.
~1600MediumC=C stretchStretching vibration of the carbon-carbon double bond within the pyridazinone ring.
~1450MediumC-H bend (methyl)Bending vibrations of the methyl groups.
~1250StrongC-O stretch (ester)Asymmetric stretching of the C-O-C bond of the ester.
Predicted Mass Spectrometry Data (ESI-MS)
m/zIon
169.0557[M+H]⁺
191.0376[M+Na]⁺

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide high-quality, reproducible spectroscopic data for the characterization of this compound. The causality behind each step is explained to ensure a deep understanding of the analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The acquisition of high-resolution ¹H and ¹³C NMR spectra is fundamental for the structural elucidation of organic molecules.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: The choice of a deuterated solvent like chloroform-d (CDCl₃) is crucial as it is largely "invisible" in the ¹H NMR spectrum, preventing the solvent signal from overwhelming the analyte signals.[2] The concentration is optimized to ensure a good signal-to-noise ratio without causing issues with solubility or line broadening.[3]

    • Protocol:

      • Weigh approximately 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

      • Add approximately 0.7 mL of CDCl₃.

      • Gently agitate the vial to ensure complete dissolution.

      • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Rationale: Shimming is a critical step to ensure a homogeneous magnetic field across the sample, which results in sharp, well-resolved NMR signals. The number of scans is chosen to achieve an adequate signal-to-noise ratio, with more scans required for the less sensitive ¹³C nucleus.

    • Protocol:

      • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

      • Lock onto the deuterium signal of the solvent.

      • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

      • Acquire the ¹H NMR spectrum using standard acquisition parameters.

      • Acquire the ¹³C NMR spectrum. Longer acquisition times are typically necessary.

  • Data Processing:

    • Rationale: Proper data processing is essential for accurate interpretation. Referencing the spectrum to the known chemical shift of the residual solvent peak provides a calibrated scale for determining the chemical shifts of the analyte.

    • Protocol:

      • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

      • Perform phase correction to ensure all peaks are in the absorptive mode.

      • Apply baseline correction to obtain a flat baseline.

      • Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Workflow for FTIR Data Acquisition (KBr Pellet Method)

Caption: Workflow for FTIR sample preparation and data acquisition using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Rationale: The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples. KBr is transparent to infrared radiation and, when pressed into a thin pellet, provides a solid matrix for the sample.[4][5] Thorough grinding and mixing are essential to ensure a homogeneous distribution of the sample within the KBr, which is critical for obtaining a high-quality spectrum.[4]

    • Protocol:

      • Thoroughly clean and dry an agate mortar and pestle.

      • Add approximately 200 mg of spectroscopic grade KBr to the mortar and grind to a fine powder.

      • Add 1-2 mg of the sample to the mortar and continue to grind until the mixture is homogeneous.

      • Transfer the mixture to a pellet die.

      • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[6]

  • Data Acquisition:

    • Rationale: A background spectrum is collected to account for the absorption of infrared radiation by atmospheric components (e.g., CO₂, H₂O) and the instrument optics. The sample spectrum is then ratioed against the background to produce a spectrum that is solely due to the sample.

    • Protocol:

      • Ensure the sample compartment of the FTIR spectrometer is empty.

      • Acquire a background spectrum.

      • Mount the KBr pellet in a sample holder and place it in the spectrometer.

      • Acquire the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Workflow for ESI-MS Data Acquisition

Caption: Workflow for ESI-MS sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules. The sample is prepared in a volatile solvent, often with a small amount of acid (like formic acid), to promote protonation and the formation of [M+H]⁺ ions.[7] A low concentration is used to avoid saturation of the detector.

    • Protocol:

      • Prepare a stock solution of the sample in a high-purity solvent such as methanol or acetonitrile.

      • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

      • Add 0.1% formic acid to the final solution to facilitate protonation.

  • Data Acquisition:

    • Rationale: The sample solution is introduced into the mass spectrometer via the ESI source. A high voltage is applied, causing the liquid to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions.[8][9] These ions are then analyzed and detected.

    • Protocol:

      • Calibrate the mass spectrometer using a standard calibration solution.

      • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).

      • Infuse the sample solution into the ESI source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

      • Acquire the mass spectrum in the positive ion mode over an appropriate mass range.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By presenting predicted spectroscopic data grounded in established chemical principles and detailed, rationale-driven experimental protocols, this document serves as a valuable resource for researchers in the pharmaceutical and chemical sciences. The self-validating nature of the described workflows ensures the generation of reliable and high-quality data, facilitating the confident identification and structural elucidation of this important heterocyclic compound. This, in turn, accelerates the pace of research and development, where the unambiguous characterization of molecules is a critical determinant of success.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyridazinone Core - A Privileged Scaffold in Drug Discovery

To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey into the intricate landscape of molecular interactions. Within this landscape, certain chemical structures, or "privileged scaffolds," repeatedly emerge as foundational frameworks for successful drugs. The pyridazinone ring system is a prime example of such a scaffold. This six-membered heterocyclic motif, containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, lauded for its synthetic tractability and its ability to interact with a wide array of biological targets.[1][2] Derivatives of the pyridazinone core have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, cardiovascular, and antimicrobial effects.[1][2] This guide delves into the specific, yet illustrative, case of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate, a compound that embodies the therapeutic potential of its class. While direct, extensive research on this particular molecule is nascent, by examining the well-trodden paths of its structural analogues, we can illuminate its probable mechanisms of action and chart a course for its future investigation.

Section 1: Synthesis and Chemical Profile

Proposed Synthetic Pathway

The synthesis would likely commence with a condensation reaction, a cornerstone of heterocyclic chemistry.

Synthetic_Pathway Starting_Materials Diethyl 2-oxosuccinate + Methylhydrazine Cyclocondensation Cyclocondensation Starting_Materials->Cyclocondensation Reflux in Ethanol Intermediate Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate Cyclocondensation->Intermediate Oxidation Oxidation (e.g., Br2/AcOH) Intermediate->Oxidation Final_Product This compound Oxidation->Final_Product

A plausible synthetic route to the target compound.
Experimental Protocol: Synthesis of this compound

This protocol is a representative, self-validating system. Each step includes checks and potential purification methods to ensure the integrity of the subsequent step.

  • Step 1: Cyclocondensation

    • To a solution of diethyl 2-oxosuccinate (1 equivalent) in absolute ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The nucleophilic attack of the hydrazine on the keto-ester, followed by intramolecular cyclization and dehydration, forms the pyridazinone ring.

    • Upon completion, cool the reaction mixture to room temperature and reduce the solvent under vacuum.

    • Purify the resulting crude intermediate, Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, by column chromatography on silica gel.

  • Step 2: Aromatization (Oxidation)

    • Dissolve the purified intermediate (1 equivalent) in glacial acetic acid.

    • Add a solution of bromine (1.1 equivalents) in acetic acid dropwise at 0°C.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Causality: The bromine acts as an oxidizing agent to introduce a double bond, leading to the aromatization of the dihydropyridazine ring.

    • Quench the reaction by pouring it into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, this compound, by recrystallization or column chromatography.

Section 2: Postulated Mechanisms of Action - A Synthesis of Evidence

The true value of the pyridazinone scaffold lies in its ability to be decorated with various functional groups, allowing for the fine-tuning of its biological activity. Based on extensive research into its derivatives, we can postulate several primary mechanisms of action for this compound.

Inhibition of Protein Kinases

A significant body of evidence points to pyridazinone derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[4][5][6][7]

  • Targeted Kinases: Pyridazinone-based compounds have been identified as inhibitors of c-Met, C-terminal Src Kinase (CSK), and Phosphoinositide 3-kinases (PI3Ks).[5][6][7]

  • Mechanism of Inhibition: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The specific substitutions on the pyridazinone ring dictate the selectivity and potency against different kinases.

Kinase_Inhibition Compound Methyl 1-methyl-6-oxo-1,6- dihydropyridazine-3-carboxylate Kinase Protein Kinase (e.g., c-Met, CSK, PI3K) Compound->Kinase Inhibits Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Downstream Signaling & Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response

General mechanism of kinase inhibition by the compound.
Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and pyridazinone derivatives have consistently demonstrated potent anti-inflammatory properties.[8][9][10]

  • Inhibition of Inflammatory Mediators: These compounds have been shown to reduce the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9]

  • Interference with NF-κB Signaling: A primary mechanism for this anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[8]

  • Phosphodiesterase (PDE) Inhibition: Some pyridazinone derivatives act as inhibitors of phosphodiesterases, particularly PDE4.[11][12][13][14] PDE4 is a key enzyme in inflammatory cells that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a dampening of the inflammatory response.[11]

Anti_inflammatory_Pathway Compound Methyl 1-methyl-6-oxo-1,6- dihydropyridazine-3-carboxylate PDE4 Phosphodiesterase 4 (PDE4) Compound->PDE4 Inhibits AMP AMP PDE4->AMP Hydrolyzes cAMP cAMP cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Inhibition PKA->NFkB Cytokines Reduced Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Kinase_Assay_Workflow Start Kinase Panel Screening Biochemical_Assay In vitro Biochemical Kinase Assay (e.g., LanthaScreen™, ADP-Glo™) Start->Biochemical_Assay Dose_Response Dose-Response Curve Generation Biochemical_Assay->Dose_Response IC50 Determine IC₅₀ Value Dose_Response->IC50 Cellular_Assay Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) IC50->Cellular_Assay Target_Engagement Confirm Target Engagement in Cells Cellular_Assay->Target_Engagement End Mechanism Confirmed Target_Engagement->End Anti_inflammatory_Workflow Start Cell-Based Inflammatory Model (e.g., LPS-stimulated Macrophages) Cytokine_Measurement Measure Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA Start->Cytokine_Measurement Dose_Response Dose-Response Analysis Cytokine_Measurement->Dose_Response IC50 Determine IC₅₀ for Cytokine Reduction Dose_Response->IC50 Pathway_Analysis NF-κB Pathway Analysis (e.g., Reporter Assay, Western Blot for p-IκBα) IC50->Pathway_Analysis PDE_Assay In vitro PDE4 Activity Assay Pathway_Analysis->PDE_Assay End Mechanism Elucidated PDE_Assay->End

References

Unlocking the Therapeutic Potential of the Pyridazinone Core: A Computational Chemist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridazinone Scaffold

The pyridazinone core, a six-membered heterocyclic motif, has firmly established itself as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antiviral, and cardiovascular effects.[1][2][3] This versatility stems from the core's unique electronic properties and its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic parameters to achieve desired pharmacological profiles. This guide provides an in-depth exploration of the computational methodologies that have become indispensable in the rational design and optimization of pyridazinone-based therapeutic agents.

The Computational Chemist's Toolkit for Pyridazinone Research

Modern drug discovery relies heavily on a synergistic interplay between experimental synthesis and computational modeling. For the pyridazinone core, a variety of in silico techniques are routinely employed to predict biological activity, elucidate mechanisms of action, and guide the design of novel derivatives with enhanced potency and selectivity.

Molecular Docking: Visualizing the Binding Hypothesis

Molecular docking is a cornerstone of structure-based drug design, enabling the prediction of the preferred orientation of a ligand when bound to a specific protein target.[4][5][6] This technique is instrumental in understanding the key intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that govern ligand binding affinity.

Experimental Protocol: A Generalized Molecular Docking Workflow

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Define the binding site, typically based on the location of a known inhibitor or through cavity detection algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of the pyridazinone derivative.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the defined binding site.[7]

    • Score the generated poses based on a scoring function that estimates the binding free energy.

  • Post-Docking Analysis:

    • Visualize the top-ranked docking poses to analyze the binding mode and key interactions with the protein.

    • Compare the docking poses of a series of pyridazinone analogs to rationalize their structure-activity relationships (SAR).

The causality behind this protocol lies in creating a computationally tractable yet biophysically relevant model of the ligand-receptor interaction. The preparation steps are crucial for ensuring the accuracy of the subsequent calculations. For instance, incorrect protonation states of residues in the active site can lead to erroneous predictions of binding modes.

Visualization: Conceptual Workflow for Molecular Docking

A Obtain Protein and Ligand Structures B Prepare Protein (Add Hydrogens, Define Binding Site) A->B C Prepare Ligand (Assign Charges, Define Rotatable Bonds) A->C D Perform Docking Simulation B->D C->D E Analyze and Visualize Docking Poses D->E F Elucidate Structure-Activity Relationships E->F

Caption: A generalized workflow for molecular docking studies of pyridazinone derivatives.

Quantitative Structure-Activity Relationship (QSAR): Decoding the Structure-Activity Landscape

QSAR modeling provides a mathematical framework to correlate the chemical structures of a series of compounds with their biological activities.[8][9] This approach is particularly valuable when the 3D structure of the biological target is unknown. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that highlight the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for activity.

Experimental Protocol: A Typical 3D-QSAR Study

  • Dataset Preparation:

    • Compile a dataset of pyridazinone derivatives with their corresponding biological activities (e.g., IC50 values).

    • Divide the dataset into a training set (for model generation) and a test set (for model validation).

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all compounds in the dataset.

    • Align the molecules based on a common substructure (e.g., the pyridazinone core).

  • Calculation of Molecular Fields:

    • For CoMFA, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) fields around each molecule.

    • For CoMSIA, in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

  • Statistical Analysis:

    • Use Partial Least Squares (PLS) regression to correlate the variations in the molecular fields with the biological activities.

  • Model Validation:

    • Assess the predictive power of the model using the test set and various statistical parameters (e.g., q², r², predictive r²).

  • Contour Map Analysis:

    • Visualize the generated 3D contour maps to identify the structural features that favor or disfavor biological activity.

The rationale behind this protocol is to create a statistically robust model that can not only explain the observed SAR but also predict the activity of novel, yet-to-be-synthesized compounds. The alignment of the molecules is a critical step, as a poor alignment will lead to a non-predictive QSAR model.

Pharmacophore Modeling: Identifying the Essential Features for Activity

Pharmacophore modeling aims to identify the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target.[10][11] This information can then be used to search large chemical databases for novel scaffolds that match the pharmacophore model.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformers for a set of active pyridazinone derivatives.

  • Feature Identification:

    • Identify the common chemical features present in the active compounds.

  • Pharmacophore Hypothesis Generation:

    • Generate a series of pharmacophore hypotheses that consist of different combinations of the identified features.

  • Hypothesis Validation:

    • Score the generated hypotheses based on their ability to correctly classify active and inactive compounds in a known dataset.

    • The best hypothesis is the one that provides the best statistical correlation and predictive power.[10]

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to search for molecules in a chemical database that contain the required features in the correct spatial arrangement.

This protocol is self-validating through the use of a test set of compounds with known activities to assess the predictive power of the generated pharmacophore model. The ultimate goal is to abstract the key features for activity from a set of known active molecules to discover new ones.

Visualization: Integrated Computational Drug Discovery Workflow

A Target Identification and Validation B Pharmacophore Modeling and Virtual Screening A->B C Molecular Docking of Hits B->C D Hit-to-Lead Optimization C->D E 3D-QSAR Studies D->E F Synthesis and In Vitro Testing D->F G Lead Optimization E->G F->G H Molecular Dynamics Simulations G->H I Preclinical Development H->I

Caption: An integrated workflow showcasing the interplay of various computational techniques in pyridazinone drug discovery.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations allow for the study of the dynamic behavior of the complex over time.[12][13] This technique is particularly useful for assessing the stability of the predicted binding pose and for understanding how the protein and ligand adapt to each other upon binding.

Experimental Protocol: A Standard MD Simulation Setup

  • System Preparation:

    • Start with the docked complex of the pyridazinone derivative and the target protein.

    • Solvate the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Minimize the energy of the system to remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature and equilibrate the pressure.

  • Production Run:

    • Run the simulation for a desired length of time (typically nanoseconds to microseconds).

  • Trajectory Analysis:

    • Analyze the trajectory to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.

The equilibration phase is critical to ensure that the system reaches a stable state before the production run. The analysis of the trajectory provides insights into the stability of the ligand in the binding pocket and the flexibility of different regions of the protein.

Applications and Case Studies

The application of these computational methods has been instrumental in the discovery and development of numerous pyridazinone derivatives with diverse therapeutic applications.

Therapeutic Area Target Computational Methods Used Key Findings Reference
Anti-inflammatory COX-2Molecular Docking, 3D-QSARIdentification of key interactions with the COX-2 active site, leading to the design of potent and selective inhibitors.[14][15][14],[15]
Anticancer FGFR13D-QSAR, Covalent Docking, MD SimulationsElucidation of the binding mechanism of covalent inhibitors and the design of novel, highly potent FGFR1 inhibitors.[12][13][12],[13]
Antiviral (Anti-HIV) Reverse TranscriptaseMolecular DockingPrediction of favorable binding interactions of pyridazinone derivatives with the non-nucleoside inhibitor binding pocket.[4][4]
Cardiovascular α1-adrenoceptorPharmacophore ModelingGeneration of a predictive pharmacophore model that rationalized the structure-activity relationships of pyridazinone-based α1-antagonists.[10][11][10],[11]
Neurodegenerative AcetylcholinesteraseQSAR, Pharmacophore AnalysisDevelopment of a QSAR model to predict the IC50 values of pyridazinone-based acetylcholinesterase inhibitors.[9],[9]

Future Perspectives

The field of computational chemistry is continuously evolving, and the study of pyridazinone core structures will undoubtedly benefit from these advancements. The increasing use of machine learning and artificial intelligence in drug discovery is poised to accelerate the identification of novel pyridazinone-based drug candidates. Furthermore, the integration of computational predictions with experimental data through iterative design-synthesize-test cycles will continue to be a powerful strategy for the development of the next generation of pyridazinone-based therapeutics. The repurposing of existing pyridazinone-based molecules for new therapeutic targets, guided by in silico screening, also presents a promising avenue for future research.[16][17][18][19]

References

Solubility and stability of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Abstract: The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[1][2][3] this compound, as a specific derivative, holds potential in drug discovery programs. However, its progression from a hit compound to a viable clinical candidate is critically dependent on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the aqueous solubility and chemical stability of this molecule. We delve into the causality behind experimental choices, present self-validating protocols for empirical determination, and offer insights into interpreting the resulting data. This document serves not as a simple data sheet, but as a strategic manual for the systematic characterization required for successful drug development.

Introduction to the Pyridazinone Core and the Target Molecule

The 3(2H)-pyridazinone ring system is a six-membered heterocycle containing two adjacent nitrogen atoms, which imparts unique electronic and steric properties.[4] This "wonder nucleus" has been incorporated into numerous compounds demonstrating diverse biological activities.[4][5] The subject of this guide, this compound, combines the core pyridazinone structure with a methyl ester and an N-methyl group. These substitutions are critical as they directly influence the molecule's polarity, hydrogen bonding capacity, and ultimately, its solubility and stability—two of the most crucial parameters impacting bioavailability and shelf-life.

A comprehensive evaluation of these properties at an early stage is paramount. Poor solubility can lead to erratic absorption and low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradants. This guide provides the theoretical grounding and practical methodologies to rigorously characterize this promising compound.

Physicochemical Profile and In Silico Prediction

Before embarking on laboratory-based assessments, it is instructive to compile the known and predicted physicochemical properties of the target molecule and its close structural analogs. This data provides a baseline for experimental design.

PropertyValue / PredictionSource / MethodRationale and Implication
Molecular Formula C₇H₈N₂O₃-Fundamental for all calculations.
Molecular Weight 168.15 g/mol CalculationAffects diffusion and membrane transport.
CAS Number Not directly found; Parent acid is 100047-66-3.[6][7]LiteratureEssential for substance identification.
Predicted LogP (AlogP) ~0.1 - 0.5Cheminformatics ToolsThe low positive value suggests moderate lipophilicity and a potential for reasonable aqueous solubility, a desirable trait for many drug candidates.
Hydrogen Bond Donors 0Structural AnalysisThe absence of donors (like N-H) reduces the potential for intermolecular hydrogen bonding in the solid state, which can sometimes improve solubility in non-polar solvents.
Hydrogen Bond Acceptors 4 (2x N, 2x O)Structural AnalysisThe presence of multiple acceptors allows for interaction with protic solvents like water, which is favorable for aqueous solubility.
Polar Surface Area (PSA) 61.9 ŲCalculationA PSA below 140 Ų is often associated with good cell membrane permeability.

A Strategic Framework for Solubility Assessment

Solubility is not a single value but a parameter dependent on conditions. We must distinguish between kinetic and thermodynamic solubility, as they provide different insights relevant to different stages of drug development.

Experimental Workflow for Solubility Determination

The following workflow outlines a logical progression from high-throughput screening to a definitive thermodynamic measurement.

G cluster_0 Phase 1: Kinetic Solubility (High-Throughput) cluster_1 Phase 2: Thermodynamic Solubility (Gold Standard) A Prepare high-concentration DMSO stock (e.g., 10 mM) B Dispense stock into aqueous buffer (e.g., PBS, pH 7.4) using automated liquid handler A->B C Incubate for short period (1-2 hours) with shaking B->C D Filter to remove precipitate (Multi-well filter plate) C->D E Quantify soluble compound via HPLC-UV, LC-MS, or Nephelometry D->E F Add excess solid compound to selected solvent/buffer E->F Proceed if kinetic solubility is promising G Equilibrate for extended period (24-48 hours) with constant agitation F->G H Verify equilibrium by sampling at multiple time points (e.g., 24h, 48h) G->H I Separate solid from supernatant (Centrifugation followed by filtration) H->I J Quantify concentration in the saturated solution via validated HPLC-UV I->J

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method (ICH Guideline Approach)

This method is considered the gold standard for determining the true equilibrium solubility.

Rationale: By allowing the system to reach equilibrium over an extended period (24-48 hours), this method overcomes the kinetic barriers and supersaturation effects often seen in high-throughput screens. The resulting value is crucial for biopharmaceutical classification (BCS) and formulation design.

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The excess should be visually apparent at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., pH 1.2, pH 4.5, pH 6.8, and purified water) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C). Agitate for at least 24 hours.

  • Equilibrium Confirmation: At 24 hours, take a small aliquot. Continue agitating and take another aliquot at 48 hours. If the concentrations are within ±5%, equilibrium is assumed to have been reached.

  • Sample Processing: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter (use a filter material, like PVDF, validated for low compound binding).

  • Quantification: Dilute the filtered supernatant into the mobile phase and quantify the concentration against a standard curve using a validated HPLC-UV method.

Comprehensive Stability and Forced Degradation Analysis

Stability testing determines the molecule's intrinsic robustness and identifies potential degradation pathways. This information is critical for establishing storage conditions, shelf-life, and developing a stability-indicating analytical method.

Rationale for Forced Degradation

Forced degradation (or stress testing) is an ICH-mandated process that intentionally exposes a drug substance to harsh conditions to accelerate its decomposition. The primary goals are:

  • To identify likely degradation products: This is essential for toxicology assessment and impurity tracking in future batches.

  • To elucidate degradation pathways: Understanding the mechanism of decay (e.g., hydrolysis, oxidation) allows for the development of stable formulations.

  • To demonstrate analytical method specificity: The stress samples are used to prove that the chosen analytical method (typically HPLC) can separate the intact drug from all its degradation products.

Experimental Workflow for Forced Degradation Studies

G cluster_conditions Stress Conditions (Parallel Exposure) A Prepare stock solution of This compound B Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH, RT) A->C D Oxidative (e.g., 3% H₂O₂, RT) A->D E Thermal (Solid & Solution, 80°C) A->E F Photolytic (ICH Q1B light exposure) A->F G Control Sample (Unstressed, protected from light) A->G H Sample at time points (e.g., 0, 2, 8, 24 hours) B->H C->H D->H E->H F->H G->H I Neutralize acid/base samples Quench oxidative reaction H->I J Analyze all samples by HPLC-UV/DAD and LC-MS I->J K Evaluate Results: Peak Purity, Mass Balance, Identify Degradants J->K

Caption: Workflow for a comprehensive forced degradation study.

Protocol 2: Forced Degradation Study

This protocol outlines the typical stress conditions applied to understand the stability profile of pyridazinone derivatives.

Methodology:

  • Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C) and sample at various time points.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature, as base-catalyzed hydrolysis of esters is often rapid. Sample at early time points. The ester functionality is a likely point of hydrolytic attack.

  • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature. Pyridazinone rings can be susceptible to oxidation.[8]

  • Thermal Degradation: Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C) in the dark.

  • Photostability: Expose the solid compound and a solution to controlled light conditions as specified in ICH guideline Q1B.

  • Sample Analysis: At each time point, quench the reaction (e.g., neutralize acid/base samples). Analyze all stressed samples, along with an unstressed control, by a high-resolution HPLC method with a photodiode array (PDA) detector.

  • Peak Identification: Analyze the samples by LC-MS to obtain mass information for any new peaks that appear, aiding in the structural elucidation of degradation products.

Predicted Degradation Pathways

Based on the structure and general knowledge of related heterocyclic systems, the following degradation pathways are plausible:[8]

  • Hydrolysis: The methyl ester is the most probable site for both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid, 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.[6]

  • Oxidation: The pyridazinone ring itself may be susceptible to N-oxidation or ring-opening reactions under strong oxidative stress.[8]

Data Interpretation and Reporting

Solubility Data:

  • Report solubility in clear units (e.g., mg/mL or µM).

  • Always specify the solvent/buffer system, pH, and temperature.

  • For drug development, a thermodynamic aqueous solubility of >100 µg/mL is often considered favorable.

Stability Data:

  • Calculate the percentage of the parent compound remaining at each time point under each stress condition.

  • Report the percentage of total impurities formed (mass balance). A good mass balance (95-105%) indicates that all major degradants are being detected.

  • Use LC-MS data to propose structures for the major degradants.

  • Conclude on the intrinsic stability of the molecule and identify the conditions under which it is most labile. This information directly guides formulation efforts (e.g., if the compound is base-labile, formulations should be buffered to a slightly acidic pH).

Conclusion

The systematic characterization of solubility and stability is a non-negotiable step in the advancement of any compound through the drug discovery and development pipeline. For this compound, the protocols and frameworks outlined in this guide provide a robust pathway to generate the critical data needed by medicinal chemists, formulators, and analytical scientists. By understanding the "why" behind each experimental choice and adhering to rigorous, self-validating methodologies, research teams can make informed decisions, mitigate risks, and ultimately accelerate the journey of a promising molecule toward clinical application.

References

The Versatile Scaffold: A Technical Guide to Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyridazinones in Medicinal Chemistry

The pyridazinone core is a privileged scaffold in modern drug discovery, appearing in a diverse array of biologically active molecules. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone for the development of novel therapeutics. Within this important class of heterocycles, Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate emerges as a particularly valuable and versatile building block. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic applications in the synthesis of complex molecular architectures, tailored for researchers and professionals in drug development and synthetic chemistry.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key attributes of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃N/A
Molecular Weight 168.15 g/mol N/A
CAS Number 70533-66-9N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Soluble in polar organic solvents such as DMSO, DMF, and methanol (predicted)N/A

The structure of this compound features a dihydropyridazinone ring, an N-methyl group, and a methyl carboxylate moiety at the 3-position. The N-methylation at the 1-position significantly influences the molecule's reactivity and solubility compared to its N-H counterpart. The electron-withdrawing nature of the carboxylate group and the ring carbonyl renders the pyridazinone core susceptible to a range of chemical transformations.

Strategic Synthesis of the Core Scaffold

A robust and scalable synthetic route to this compound is essential for its widespread application. While a direct, one-pot synthesis is not extensively documented, a logical and efficient pathway can be devised based on established methodologies for related pyridazinone systems. The proposed synthetic strategy involves a two-step sequence: the synthesis of the precursor carboxylic acid followed by its esterification.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Carboxylic Acid Precursor cluster_1 Step 2: Esterification Start Starting Materials (e.g., Dimethyl 2-methylenebutanedioate and Methylhydrazine) Cyclization Cyclocondensation Start->Cyclization Formation of dihydropyridazinone ring Oxidation Aromatization/Oxidation Cyclization->Oxidation Introduction of double bond Carboxylic_Acid 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid Oxidation->Carboxylic_Acid Esterification Fischer Esterification (Methanol, Acid Catalyst) Carboxylic_Acid->Esterification Target_Molecule This compound Esterification->Target_Molecule

Caption: Proposed two-step synthetic workflow for the target molecule.

Part 1: Synthesis of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step. A plausible approach, adapted from a patent for a similar pyridazinone, involves the cyclocondensation of a suitable precursor with methylhydrazine, followed by an oxidation step.[1]

Experimental Protocol:

  • Cyclocondensation: To a solution of dimethyl 2-methylenebutanedioate in a suitable solvent such as ethanol, add an equimolar amount of methylhydrazine. The reaction mixture is then heated to reflux for several hours to facilitate the cyclization, forming the dihydropyridazinone ring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Oxidation/Aromatization: Following the cyclization, an oxidizing agent is introduced to form the aromatic pyridazinone ring. A common method involves the use of bromine in acetic acid.[1] The reaction is typically carried out at room temperature.

  • Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

Part 2: Esterification to the Final Product

With the carboxylic acid in hand, the final step is a standard esterification. Fischer esterification is a reliable and widely used method for this transformation.[2][3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution. The methanol is then removed under reduced pressure. The resulting crude product can be extracted with an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. Final purification is achieved through column chromatography on silica gel to afford the pure this compound.

Reactivity and Synthetic Utility: A Hub for Molecular Diversification

This compound is a versatile building block, offering multiple sites for chemical modification. This allows for the systematic exploration of chemical space in drug discovery programs.

Reactivity_Diagram cluster_Ester Ester Moiety cluster_Ring Pyridazinone Ring Core This compound Amidation Amidation (R-NH₂) Core->Amidation Forms amides Reduction Reduction (e.g., LiAlH₄) Core->Reduction Forms alcohol Hydrolysis Hydrolysis (H⁺/OH⁻) Core->Hydrolysis Reverts to carboxylic acid Halogenation Halogenation (e.g., NBS, NCS) at C4/C5 Core->Halogenation Cycloaddition Diels-Alder Reaction (as diene) Core->Cycloaddition Forms fused rings CrossCoupling Cross-Coupling (e.g., Suzuki, Heck) (after halogenation) Halogenation->CrossCoupling Introduces diversity

References

Methodological & Application

Application Notes and Protocols for Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3][4] Derivatives of this core structure have shown promise in developing treatments for some of the most challenging diseases, including cancer and cardiovascular disorders.[5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utility and application of a specific, functionalized pyridazinone building block: Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. provided for the corresponding carboxylic acid: 100047-66-3).[6][7]

This compound serves as a versatile starting material for the synthesis of novel therapeutic agents. Its key structural features—the N-methylated pyridazinone core and the reactive methyl ester group—offer multiple avenues for chemical modification to explore structure-activity relationships (SAR) and optimize for desired biological activities. This guide will cover the synthesis, derivatization strategies, and protocols for evaluating the biological potential of compounds derived from this valuable scaffold.

Core Scaffold: The Pyridazinone Nucleus

The pyridazinone ring system is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. Its derivatives have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Activity: Many pyridazinone-based compounds have demonstrated potent anticancer effects, often by inhibiting key signaling pathways involved in tumor growth and proliferation, such as VEGFR-2.[8][9]

  • Cardiovascular Effects: The scaffold is found in compounds with vasodilatory and antihypertensive properties, making it a target for cardiovascular drug development.[5]

  • Anti-inflammatory and Analgesic Properties: Certain pyridazinone derivatives have shown significant anti-inflammatory and analgesic activities.[2][10][11]

  • Antimicrobial Activity: The pyridazinone core has also been incorporated into agents with antibacterial and antifungal properties.[8]

The diverse biological potential of this scaffold underscores the value of This compound as a starting point for novel drug discovery projects.

Physicochemical Properties and Data

Below is a summary of the key physicochemical properties for the parent compound and its carboxylic acid analogue. This data is essential for planning synthetic transformations and understanding the compound's behavior in biological assays.

PropertyThis compound (Predicted)1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid[7]
CAS Number Not available100047-66-3
Molecular Formula C₇H₈N₂O₃C₆H₆N₂O₃
Molecular Weight 168.15 g/mol 154.12 g/mol
SMILES CN1N=C(C=CC1=O)C(=O)OCCN1N=C(C=CC1=O)C(O)=O
Purity >95% (Typically)>95% (Typically)
Storage Conditions 2-8 °C2-8 °C

Synthetic Pathways and Derivatization Strategies

The true utility of This compound lies in its potential for chemical modification. The methyl ester at the C3 position is a prime handle for derivatization, allowing for the introduction of diverse functional groups to probe interactions with biological targets.

Workflow for Derivatization

The following diagram illustrates a general workflow for utilizing this building block in a medicinal chemistry campaign.

G cluster_0 Phase 1: Starting Material cluster_1 Phase 2: Core Modification cluster_2 Phase 3: Library Generation cluster_3 Phase 4: Biological Screening A Methyl 1-methyl-6-oxo- 1,6-dihydropyridazine-3-carboxylate B Hydrolysis to Carboxylic Acid A->B NaOH or LiOH D Hydrazide Formation A->D Hydrazine Hydrate C Amide Coupling B->C Coupling Agents (HATU, EDCI) E Diverse Amide Library (R-NH2) C->E F Hydrazone/Heterocycle Synthesis (R-CHO, R-COCl) D->F G In vitro Assays (e.g., Kinase Inhibition, Cell Viability) E->G F->G

Caption: General workflow for derivatization and screening.

Protocol 1: Synthesis of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

The first step in many derivatization pathways is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This acid is a key intermediate for amide bond formation.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Lithium hydroxide (LiOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1 M LiOH solution (1.5 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and cool to 0 °C.

  • Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, washing with cold water.

  • Dry the solid under vacuum to yield the desired carboxylic acid.

Protocol 2: Amide Coupling to Generate a Diverse Library

With the carboxylic acid in hand, a library of amide derivatives can be synthesized using standard peptide coupling reagents.

Materials:

  • 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (from Protocol 1)

  • A diverse set of primary and secondary amines (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a reaction vial, dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Seal the vial and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Application in Anticancer Drug Discovery

Pyridazinone derivatives have shown significant promise as anticancer agents, particularly as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[8]

Hypothesized Mechanism of Action (VEGFR-2 Inhibition)

The diagram below illustrates the signaling pathway that can be targeted by pyridazinone-based inhibitors.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Translocation Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

Protocol 3: In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of newly synthesized pyridazinone derivatives on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized pyridazinone derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Sorafenib).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Expected Outcomes and Structure-Activity Relationship (SAR) Insights

By synthesizing and testing a library of derivatives, researchers can gain valuable insights into the SAR of this scaffold. For instance, modifying the amide group can influence:

  • Potency: Different substituents can form additional hydrogen bonds or hydrophobic interactions within the target's binding pocket, enhancing inhibitory activity.

  • Selectivity: Modifications can be tailored to improve selectivity for a specific kinase over others, reducing off-target effects.

  • Physicochemical Properties: Changes to the periphery of the molecule can improve solubility, cell permeability, and metabolic stability, all critical factors for drug development.

The N-methyl group on the pyridazinone ring also plays a role in tuning the electronic properties and metabolic stability of the core structure.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its straightforward derivatization at the C3 position allows for the systematic exploration of chemical space to develop novel therapeutic agents. The protocols and strategies outlined in this document provide a solid foundation for researchers to leverage this scaffold in their drug discovery programs, particularly in the fields of oncology and cardiovascular disease.

References

Application of pyridazinone compounds in agrochemical research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Pyridazinone Compounds in Agrochemical Research

Introduction: The Versatility of the Pyridazinone Scaffold

Pyridazinone derivatives represent a significant class of six-membered heterocyclic compounds, distinguished by the presence of two adjacent nitrogen atoms within the ring.[1][2] This structural motif has proven to be a fertile ground for the discovery of novel bioactive molecules in both pharmaceutical and agrochemical sectors.[3][4] In the realm of agriculture, pyridazinone-based compounds have demonstrated a remarkable breadth of activity, leading to the development of commercial products with herbicidal, insecticidal, and fungicidal properties.[1][5] Their high efficacy and potential for environmental friendliness have made them a focal point for researchers aiming to create next-generation crop protection agents.[2][6]

This guide provides an in-depth exploration of the application of pyridazinone compounds in agrochemical research. It is designed for researchers and scientists in the field, offering not just protocols but also the scientific rationale behind the experimental designs and mechanisms of action.

Part 1: Herbicidal Applications of Pyridazinone Compounds

Pyridazinone herbicides are well-established in the agrochemical market. Their primary modes of action often involve the disruption of fundamental physiological processes in plants, such as photosynthesis and pigment synthesis.

Mechanism of Action: Inhibition of Photosynthesis and Pigment Synthesis

A prominent mode of action for many pyridazinone herbicides is the inhibition of photosynthesis.[7][8] These compounds can interfere with the electron transport chain in photosystem II (PSII), specifically by blocking the Hill reaction.[8][9] This disruption halts the production of ATP and NADPH, the energy currency of the plant, leading to rapid cell death and necrosis.[10]

Certain substituted pyridazinones, such as norflurazon, function as pigment inhibitors.[10][11] They prevent the formation of carotenoids, which are essential for protecting chlorophyll from photooxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, resulting in the characteristic bleached or white appearance of treated plant tissues.[10]

G cluster_photosynthesis Photosystem II (PSII) Electron Transport P680 P680 Pheo Pheophytin P680->Pheo QA QA (Plastoquinone) Pheo->QA QB QB (Plastoquinone) QA->QB PQ_Pool Plastoquinone Pool QB->PQ_Pool Cyt_b6f Cytochrome b6f PQ_Pool->Cyt_b6f Inhibitor Pyridazinone Herbicides (e.g., Pyrazon) Inhibitor->QB Inhibition G cluster_ETC Mitochondrial Electron Transport Chain (ETC) Complex_I Complex I (NADH-CoQ Reductase) CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III CoQ->Complex_III Cyt_C Cytochrome c Complex_III->Cyt_C Complex_IV Complex IV Cyt_C->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Inhibitor Pyridazinone Insecticides Inhibitor->Complex_I Inhibition G Start γ-Keto Acid + Hydrazine Hydrate Core Pyridazinone Core Start->Core Cyclization Deriv1 Condensation (e.g., with aldehydes) Core->Deriv1 Deriv2 Cross-Coupling (e.g., Suzuki, Heck) Core->Deriv2 Library Diverse Pyridazinone Derivatives Library Deriv1->Library Deriv2->Library

References

Application Note: Versatile Synthetic Pathways to Novel Heterocycles from Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core as a Privileged Scaffold in Modern Chemistry

Pyridazine and its fused heterocyclic analogues represent a cornerstone in medicinal chemistry and materials science.[1][2] Their unique electronic properties, stemming from the adjacent nitrogen atoms, confer a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6] The strategic functionalization of the pyridazine ring allows for the generation of diverse molecular architectures with finely tuned pharmacological profiles.

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is a highly versatile and synthetically tractable starting material. Its structure incorporates multiple reactive centers: an electrophilic ester group amenable to nucleophilic attack, a conjugated diene system within the ring poised for cycloaddition reactions, and an electron-deficient double bond susceptible to Michael addition. This application note provides detailed protocols for leveraging this multifaceted reactivity to construct novel, high-value heterocyclic systems, including pyrazolo[3,4-d]pyridazines and triazolo[4,3-b]pyridazines.

Section 1: Reactivity Profile of the Starting Material

The synthetic utility of this compound is dictated by its key functional groups. Understanding these reactive sites is crucial for designing logical and efficient synthetic routes.

Caption: Key reactive sites of the starting material.

Section 2: Synthesis of Pyrazolo[3,4-d]pyridazines via [3+2] Cycloaddition

The construction of fused pyrazole rings onto the pyridazine core is a highly effective strategy for generating compounds with potential biological activity.[7] The [3+2] cycloaddition reaction, a cornerstone of heterocyclic synthesis, provides a direct and atom-economical route to these scaffolds.[2][8] In this protocol, the C4=C5 double bond of the pyridazinone acts as the dipolarophile, reacting with a 1,3-dipole, such as a nitrile imine generated in situ, to form the pyrazolo-fused system.

Protocol 1: Synthesis of Methyl 1,3-dimethyl-7-oxo-2-phenyl-2,6,7,8-tetrahydropyrazolo[3,4-d]pyridazine-8-carboxylate

This protocol details the reaction of the starting pyridazinone with a nitrile imine generated from the corresponding hydrazonoyl chloride.

Protocol_1_Workflow start Starting Material + Hydrazonoyl Chloride reagents Add Triethylamine (TEA) in Anhydrous Toluene start->reagents reaction Heat under Reflux (80-90°C) Monitor by TLC (6-8 h) reagents->reaction workup Cool, Filter TEA·HCl Concentrate Filtrate reaction->workup purify Column Chromatography (Silica Gel, Hexane:EtOAc) workup->purify product Characterize Product (NMR, MS, IR) purify->product

Caption: Workflow for pyrazolo[3,4-d]pyridazine synthesis.

Materials & Reagents:

  • This compound (1.0 eq)

  • N-phenyl-propionohydrazonoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq), freshly distilled

  • Anhydrous Toluene

  • Silica Gel (for chromatography)

  • Hexane and Ethyl Acetate (HPLC grade)

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and N-phenyl-propionohydrazonoyl chloride (1.1 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Base Addition: Slowly add triethylamine (1.5 eq) to the stirred suspension at room temperature. The in situ generation of the nitrile imine dipole is initiated by the base.[8]

  • Cycloaddition Reaction: Heat the reaction mixture to 80-90 °C and maintain under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 6-8 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. The precipitated triethylamine hydrochloride salt is removed by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expert Insights: The choice of a non-polar aprotic solvent like toluene is critical as it favors the concerted cycloaddition mechanism while minimizing side reactions. Anhydrous conditions are essential to prevent hydrolysis of the hydrazonoyl chloride and the generated nitrile imine.

Entry Dipolarophile 1,3-Dipole Precursor Conditions Yield (%) Product
1Starting MaterialN-phenyl-propionohydrazonoyl chlorideToluene, TEA, 90°C, 7h~75%Pyrazolo[3,4-d]pyridazine
2Starting MaterialBenzaldehyde phenylhydrazoneToluene, Chloramine-T, 90°C, 10h~68%Pyrazolo[3,4-d]pyridazine

Section 3: Synthesis of Triazolo[4,3-b]pyridazines

The[1][3]triazolo[4,3-b]pyridazine scaffold is a prominent feature in many biologically active molecules, known for its ability to act as a rigid linker and engage in specific protein-binding interactions.[3][9] The synthesis typically involves a multi-step sequence starting with the conversion of the pyridazinone's C6-oxo group into a more suitable leaving group, such as chlorine, followed by hydrazinolysis and subsequent cyclization to form the triazole ring.[5]

Protocol 2: Multi-step Synthesis of a Substituted 1-Methyl-[1][3][7]triazolo[4,3-b]pyridazin-6(1H)-one Derivative

This protocol outlines a reliable three-step pathway from the starting material to the target fused triazole system.

Protocol_2_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Cyclization start Starting Material chlorination React with POCl₃ (100°C, 3h) start->chlorination intermediate1 Methyl 6-chloro-1-methyl- pyridazine-3-carboxylate chlorination->intermediate1 hydrazinolysis React with N₂H₄·H₂O (Ethanol, Reflux, 4h) intermediate1->hydrazinolysis intermediate2 6-hydrazinyl-1-methyl- pyridazine-3-carbohydrazide hydrazinolysis->intermediate2 cyclization React with Triethyl Orthoformate (Reflux, 8h) intermediate2->cyclization product Target Triazolo[4,3-b]pyridazine cyclization->product

Caption: Multi-step workflow for triazolo[4,3-b]pyridazine synthesis.

Step-by-Step Protocol:

Step A: Synthesis of Methyl 6-chloro-1-methyl-1,6-dihydropyridazine-3-carboxylate

  • Chlorination: In a fume hood, carefully add this compound (1.0 eq) to phosphorus oxychloride (POCl₃) (5.0 eq).

  • Reaction: Heat the mixture at 100 °C for 3 hours. The POCl₃ acts as both the reagent and solvent. This conversion is a standard and efficient method for activating the pyridazinone ring for subsequent nucleophilic substitution.[10]

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with solid sodium bicarbonate until pH 7-8. Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chlorinated intermediate, which is often used in the next step without further purification.

Step B: Synthesis of 6-Hydrazinyl-1-methyl-1,6-dihydropyridazine-3-carbohydrazide

  • Hydrazinolysis: Dissolve the crude chloro-pyridazine from Step A in ethanol. Add hydrazine hydrate (N₂H₄·H₂O) (3.0 eq).

  • Reaction: Reflux the mixture for 4 hours. A precipitate usually forms upon reaction completion.

  • Isolation: Cool the mixture, collect the solid product by filtration, wash with cold ethanol, and dry to obtain the dihydrazide intermediate.

Step C: Synthesis of the Fused Triazole

  • Cyclization: Suspend the dihydrazide intermediate from Step B in triethyl orthoformate (10 eq).

  • Reaction: Reflux the mixture for 8 hours. Triethyl orthoformate serves as the one-carbon source for the formation of the triazole ring.

  • Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash with diethyl ether and dry under vacuum.

  • Purification & Characterization: If necessary, recrystallize the product from a suitable solvent like ethanol. Characterize the final fused heterocycle by NMR and MS.

Trustworthiness Note: Each step in this sequence must be handled with appropriate care. POCl₃ is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood.

Step Key Reagent Solvent Conditions Typical Yield (%)
A: ChlorinationPOCl₃Neat100°C, 3h85-90%
B: HydrazinolysisN₂H₄·H₂OEthanolReflux, 4h90-95%
C: CyclizationHC(OEt)₃NeatReflux, 8h80-88%

Conclusion

This compound is a powerful building block for the synthesis of complex, fused heterocyclic systems. The protocols detailed in this application note demonstrate its utility in both cycloaddition and multi-step functionalization/cyclization reactions. These reliable and scalable methods provide researchers in drug discovery and materials science with a clear pathway to generate libraries of novel pyrazolo[3,4-d]pyridazines and triazolo[4,3-b]pyridazines for further investigation.

References

The Pyridazinone Scaffold: Application Notes for Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyridazinone core is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] Derivatives of this scaffold have demonstrated potential as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[4][5] This guide focuses on a specific, yet versatile member of this family: Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate . We will explore its synthesis, potential as a lead compound, and provide detailed protocols for its biological evaluation in the context of inflammatory diseases, a key area where pyridazinones have shown significant promise.

Chemical Profile and Synthesis

This compound is a pyridazinone derivative featuring a methyl ester at the 3-position and a methyl group on the ring nitrogen. These features make it an excellent starting point for chemical modifications to explore structure-activity relationships (SAR).

PropertyValueSource
CAS Number 74173-58-3[6]
Molecular Formula C₇H₈N₂O₃[6]
Molecular Weight 168.15 g/mol [6]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Synthetic Protocol: A Plausible Route

Part 1: Synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid

This can be achieved through the cyclization of a suitable dicarbonyl compound with hydrazine, a common method for pyridazinone synthesis.[7] One potential starting material is mucochloric acid.

Materials:

  • Mucochloric acid

  • Hydrazine hydrate

  • Hydrochloric acid

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Cyclization: Reflux a solution of mucochloric acid and hydrazine hydrate in ethanol for 4-6 hours.

  • Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol/water to yield 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.

  • Dehalogenation: The chloro-substituted pyridazinone can be dehalogenated using catalytic hydrogenation (e.g., H₂/Pd-C) to yield 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

Part 2: N-methylation and Esterification

The resulting carboxylic acid can then be methylated at the nitrogen and esterified at the carboxylic acid functionality.

Materials:

  • 6-oxo-1,6-dihydropyridazine-3-carboxylic acid

  • Methyl iodide

  • Potassium carbonate

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • N-methylation: Dissolve the pyridazinone carboxylic acid in a suitable solvent like DMF. Add potassium carbonate as a base, followed by the dropwise addition of methyl iodide. Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.[8]

  • Esterification (Fischer Esterification): Dissolve the N-methylated carboxylic acid in an excess of methanol.[9] Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 8-12 hours.[10]

  • Work-up and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Application in Drug Discovery: Targeting Inflammation

Recent studies have highlighted the potential of pyridazinone derivatives as potent anti-inflammatory agents. A notable example is a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues that demonstrated efficacy in models of acute lung injury and sepsis by targeting c-Jun N-terminal kinase 2 (JNK2) and inhibiting the JNK2-NF-κB/MAPK signaling pathway. This provides a strong rationale for investigating this compound and its derivatives as modulators of this critical inflammatory cascade.

Visualizing the Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds JNK2 JNK2 TLR4->JNK2 Activates MAPK_pathway MAPK Pathway JNK2->MAPK_pathway Activates NF_kB NF-κB MAPK_pathway->NF_kB Activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Upregulates Pyridazinone Pyridazinone Derivative Pyridazinone->JNK2 Inhibits

Caption: Proposed mechanism of action for pyridazinone derivatives.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for assessing the anti-inflammatory properties of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Inflammation Model

This protocol uses a human monocytic cell line (THP-1) to model LPS-induced inflammation.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Dexamethasone (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • ELISA kits for human TNF-α and IL-6

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. For differentiation into macrophage-like cells, seed the cells in 96-well plates and treat with PMA (100 ng/mL) for 48 hours.

  • Compound Treatment: After differentiation, wash the cells with fresh medium and pre-treat with various concentrations of the test compound or dexamethasone for 2 hours.

  • Inflammation Induction: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Cell Viability Assay (MTT): After the incubation period, assess cell viability using the MTT assay to rule out any cytotoxic effects of the compound.

  • Cytokine Measurement (ELISA): Collect the cell culture supernatants and measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only treated control. Determine the IC₅₀ value for the test compound.

Protocol 2: JNK2 Inhibition Assay

This protocol assesses the direct inhibitory effect of the test compound on JNK2 activity.

Materials:

  • Recombinant active JNK2 enzyme

  • JNKtide (a specific peptide substrate for JNK)

  • ATP

  • Kinase buffer

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing kinase buffer, JNK2 enzyme, and the JNKtide substrate.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (staurosporine) and a no-inhibitor control.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection of Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.

  • Data Analysis: Calculate the percentage of JNK2 inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Activation

This protocol examines the effect of the test compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Differentiated THP-1 cells

  • LPS

  • This compound (test compound)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against: phospho-JNK, total JNK, phospho-p65 (NF-κB), total p65, and β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat differentiated THP-1 cells with the test compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualization: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control. Compare the results from treated and untreated cells.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anti-inflammatory agents. Its straightforward synthesis and the established importance of the pyridazinone scaffold in targeting key inflammatory pathways like JNK-NF-κB/MAPK make it an attractive candidate for further investigation. The protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related compounds. Future work should focus on optimizing the structure to enhance potency and selectivity, as well as evaluating its efficacy and safety in in vivo models of inflammatory diseases.

References

Application Notes and Protocols for the Experimental Setup of Reactions Involving Pyridazinone Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridazinone Esters in Modern Drug Discovery

Pyridazinone derivatives represent a pivotal class of heterocyclic compounds, garnering significant attention in medicinal chemistry and drug development. Their inherent structural features allow for a wide range of biological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects.[1][2] The ester functionality, in particular, serves as a versatile handle for modifying the pharmacokinetic and pharmacodynamic properties of these molecules, making the synthesis and manipulation of pyridazinone esters a critical area of research.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving pyridazinone esters. The protocols detailed herein are grounded in established synthetic methodologies and are designed to be both reproducible and adaptable to various research needs. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Core Synthetic Strategies for Pyridazinone Ester Synthesis

The construction of the pyridazinone ring system with an ester group can be approached through several synthetic routes. The most prevalent and reliable method involves the condensation of a γ-keto acid or its ester derivative with a hydrazine compound.[3] This approach is favored for its high yields and readily available starting materials.

Protocol 1: Synthesis of 2,6-Disubstituted 5-Hydroxy-3(2H)-pyridazinone-4-carboxylic Acid Ethyl Esters

This protocol outlines an efficient three-step sequence for the synthesis of highly functionalized pyridazinone esters, commencing from α-keto esters. The key steps involve hydrazone formation, acylation, and a subsequent Dieckmann cyclization.[4]

Experimental Workflow:

cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Dieckmann Cyclization α-Keto Ester α-Keto Ester Hydrazone Intermediate Hydrazone Intermediate α-Keto Ester->Hydrazone Intermediate Hydrazine derivative Acylated Hydrazone Acylated Hydrazone Hydrazone Intermediate->Acylated Hydrazone Ethyl Malonyl Chloride Pyridazinone Ester Pyridazinone Ester Acylated Hydrazone->Pyridazinone Ester Base (e.g., NaOEt)

Caption: Workflow for the synthesis of pyridazinone esters via Dieckmann cyclization.

Materials:

  • α-Keto ester (e.g., ethyl pyruvate)

  • Hydrazine hydrate or substituted hydrazine

  • Ethyl malonyl chloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Step-by-Step Protocol:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-keto ester (1 equivalent) in absolute ethanol.

    • Add the hydrazine derivative (1 equivalent) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure to obtain the crude hydrazone intermediate.

  • Acylation:

    • Dissolve the crude hydrazone in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add ethyl malonyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated hydrazone.

  • Dieckmann Cyclization:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • Add the acylated hydrazone (1 equivalent) to the sodium ethoxide solution at room temperature.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the desired pyridazinone ester.

Rationale for Experimental Choices:

  • Solvent: Ethanol is a common solvent for hydrazone formation due to its ability to dissolve both reactants and its relatively high boiling point for reflux conditions.[3]

  • Base: Sodium ethoxide is a strong base required to deprotonate the active methylene group in the acylated hydrazone, initiating the intramolecular Dieckmann condensation.

  • Temperature Control: The acylation step is performed at 0 °C to control the exothermic reaction and prevent side product formation.

Further Reactions of Pyridazinone Esters

Once the pyridazinone ester core is synthesized, it can undergo various transformations to generate a library of derivatives. A common reaction is the hydrolysis of the ester to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles.

Protocol 2: Hydrolysis of Pyridazinone Esters to Carboxylic Acids

This protocol describes the basic hydrolysis of a pyridazinone ester to its corresponding carboxylic acid, a key intermediate for further functionalization.[5]

Experimental Workflow:

Pyridazinone Ester Pyridazinone Ester Carboxylate Salt Carboxylate Salt Pyridazinone Ester->Carboxylate Salt NaOH, Ethanol/Water, Reflux Pyridazinone Carboxylic Acid Pyridazinone Carboxylic Acid Carboxylate Salt->Pyridazinone Carboxylic Acid HCl (aq)

Caption: Workflow for the hydrolysis of pyridazinone esters.

Materials:

  • Pyridazinone ester

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Step-by-Step Protocol:

  • Dissolve the pyridazinone ester (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of NaOH (2-3 equivalents) in water to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is approximately 2-3, leading to the precipitation of the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Rationale for Experimental Choices:

  • Mixed Solvent System: The ethanol/water mixture ensures the solubility of both the ester (less polar) and the hydroxide salt (polar).

  • Acidification: Careful acidification is crucial to protonate the carboxylate salt and precipitate the less soluble carboxylic acid, facilitating its isolation.

Data Presentation: Comparative Analysis of Reaction Conditions

The choice of reaction conditions can significantly impact the yield and purity of the desired pyridazinone ester. The following table summarizes typical conditions for the synthesis of pyridazinone esters from γ-keto acids/esters.

Starting MaterialHydrazine DerivativeSolventCatalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)Reference
Ethyl levulinateHydrazine hydrateEthanolNoneReflux1-18High[3]
γ-Keto esterHydrazine dihydrochlorideEthanolNoneReflux1871[3]
p-Substituted acetophenone & glyoxylic acidHydrazine hydrateNone (Microwave)NoneN/AN/AHigh[3]
β-Benzoylpropionic acidHydrazine hydrateEthanolNoneReflux3~90[6]

Purification and Characterization

Purification of pyridazinone esters is typically achieved through recrystallization or column chromatography.

  • Recrystallization: Ethanol or aqueous ethanol are common solvent systems for the recrystallization of pyridazinone derivatives.[7]

  • Column Chromatography: For less crystalline products or to separate mixtures, silica gel column chromatography is employed. A common mobile phase is a mixture of ethyl acetate and hexane.[5][7]

The characterization of the synthesized compounds is essential to confirm their structure and purity. The following analytical techniques are routinely used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[1][8]

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the carbonyl (C=O) of the ester and the pyridazinone ring.[1]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.[8]

  • Melting Point: A sharp melting point is an indicator of purity.[1]

Safety and Handling

Working with pyridazinone derivatives and their precursors requires adherence to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[9][10][11][12]

  • Ventilation: Conduct all reactions in a well-ventilated fume hood.[9][10]

  • Handling Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with extreme caution and appropriate containment measures.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[9]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, side reactions, or loss during workup.Monitor the reaction closely by TLC to ensure completion. Optimize reaction temperature and time. Ensure anhydrous conditions if necessary. Improve extraction and purification techniques.
Impure Product Presence of starting materials or side products.Optimize purification method (e.g., change recrystallization solvent, adjust column chromatography gradient).
Difficulty in Isolation Product is an oil or is highly soluble in the workup solvents.Try to form a salt to induce precipitation. Use alternative extraction solvents.

Conclusion

The synthesis and derivatization of pyridazinone esters are fundamental processes in the development of new therapeutic agents. The protocols and guidelines presented in these application notes provide a solid foundation for researchers in this field. By understanding the rationale behind the experimental choices and adhering to safe laboratory practices, scientists can efficiently synthesize and explore the chemical space of these valuable heterocyclic compounds.

References

Application Note: Analytical Strategies for Monitoring Reactions of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 74173-58-3) is a heterocyclic compound belonging to the pyridazinone class of molecules.[1] Pyridazinone derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include but are not limited to antimicrobial, anti-inflammatory, and cardiovascular effects. The precise synthesis and functionalization of these scaffolds are critical for the development of novel therapeutic agents. Effective monitoring of chemical reactions involving this compound is paramount to ensure optimal reaction yield, purity of the final product, and a thorough understanding of the reaction kinetics and potential side products.

This application note provides a comprehensive guide to the analytical techniques and detailed protocols for monitoring reactions involving this key pyridazinone intermediate. The methodologies described herein are designed to provide researchers with the tools to track the consumption of starting materials, the formation of the desired product, and the emergence of any impurities or byproducts.

Molecular Profile

Compound Name This compound
CAS Number 74173-58-3
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Chemical Structure (A chemical structure image would be placed here in a full document)

Reaction Monitoring: A Multi-faceted Approach

The choice of analytical technique for reaction monitoring is dictated by the specific information required at each stage of the reaction. A combination of chromatographic and spectroscopic methods is often the most effective strategy.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the workhorse for quantitative analysis in reaction monitoring, offering high resolution, sensitivity, and reproducibility for separating components in a reaction mixture.

Causality of Experimental Choices:

A reversed-phase C18 column is selected due to the moderate polarity of the pyridazinone core and its substituents. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution by controlling the ionization state of the analytes. UV detection is ideal as the pyridazinone ring system contains a chromophore that absorbs in the UV region.

Protocol: HPLC Method for Reaction Monitoring

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Reference standards for starting materials and the final product.

Procedure:

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specified time intervals.

    • Quench the reaction immediately by diluting the aliquot in a known volume of cold diluent. This prevents further reaction.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the target compound).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      20.0 5 95
      20.1 95 5

      | 25.0 | 95 | 5 |

  • Data Analysis:

    • Identify peaks corresponding to starting materials, intermediates, and the final product by comparing their retention times with those of the reference standards.

    • Quantify the concentration of each component by integrating the peak areas and using a pre-established calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, making it an invaluable tool for confirming the identity of the target compound and identifying unknown byproducts.[2]

Causality of Experimental Choices:

Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar and thermally labile molecules like pyridazinones. Operating in positive ion mode is generally effective as the nitrogen atoms in the pyridazine ring can be readily protonated.

Protocol: LC-MS Method for Product Confirmation and Impurity Profiling

Instrumentation:

  • LC-MS system equipped with an ESI source.

Procedure:

  • LC Conditions: Utilize the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

  • Data Analysis:

    • Confirm the identity of the product peak by its mass-to-charge ratio ([M+H]⁺). For this compound, the expected [M+H]⁺ is approximately 169.06.

    • Analyze the mass spectra of other peaks to identify potential byproducts. Common side reactions in pyridazinone synthesis include incomplete cyclization, leading to hydrazone intermediates, or the formation of regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of the compounds in the reaction mixture.[3] It is particularly useful for identifying the structure of intermediates and byproducts.

Causality of Experimental Choices:

¹H NMR provides information on the number and environment of protons, allowing for the tracking of specific functional groups as the reaction progresses. For instance, the disappearance of signals from the starting material and the appearance of new signals corresponding to the product can be monitored over time.

Protocol: ¹H NMR for In-situ Reaction Monitoring

Instrumentation:

  • NMR Spectrometer (≥400 MHz).

Procedure:

  • Sample Preparation:

    • For in-situ monitoring, the reaction can be performed directly in an NMR tube using a deuterated solvent.

    • Alternatively, aliquots can be taken from the reaction, quenched, and the solvent evaporated and replaced with a deuterated solvent.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis:

    • Monitor the change in the integral values of characteristic peaks for the starting materials and the product.

    • For this compound, one would expect to see signals corresponding to the two methyl groups and the two protons on the pyridazinone ring. The specific chemical shifts will be dependent on the solvent used.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and simple technique for monitoring the appearance and disappearance of key functional groups.

Causality of Experimental Choices:

This technique is particularly useful for tracking the formation of the carbonyl group in the pyridazinone ring and the ester carbonyl group, as well as the disappearance of functional groups from the starting materials.

Protocol: FTIR for Functional Group Analysis

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) probe or a liquid sample cell.

Procedure:

  • Sample Preparation:

    • A small drop of the reaction mixture can be placed directly on the ATR crystal.

    • Alternatively, a spectrum can be acquired from a thin film of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Acquire an IR spectrum.

  • Data Analysis:

    • Monitor the appearance of a strong absorption band around 1660-1680 cm⁻¹ corresponding to the C=O stretch of the pyridazinone ring and around 1720-1740 cm⁻¹ for the ester carbonyl.

Data Presentation: Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations
HPLC Quantitative data on the concentration of reactants, products, and byproducts.High resolution, sensitivity, and reproducibility.Requires reference standards for quantification.
LC-MS Molecular weight confirmation of products and identification of unknown byproducts.High specificity and sensitivity.Can be less quantitative than HPLC-UV without isotope-labeled standards.
NMR Detailed structural information of all components in the mixture.Non-destructive, provides unambiguous structural data.Lower sensitivity compared to chromatographic methods, can be complex for mixture analysis.
FTIR Real-time information on the presence of key functional groups.Fast, simple, and can be used for in-situ monitoring.Provides limited structural information, not ideal for complex mixtures.

Experimental Workflow Visualization

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analytical Techniques cluster_data Data Interpretation Reaction Chemical Reaction in Progress Sampling Aliquot Withdrawal Reaction->Sampling Quenching Dilution & Quenching Sampling->Quenching HPLC HPLC (Quantitative Analysis) Quenching->HPLC LCMS LC-MS (Identification) Quenching->LCMS NMR NMR (Structural Elucidation) Quenching->NMR FTIR FTIR (Functional Group Analysis) Quenching->FTIR Data Reaction Profile (Concentration vs. Time) HPLC->Data Purity Product Purity Assessment LCMS->Purity Byproduct Byproduct Identification LCMS->Byproduct NMR->Byproduct Data->Purity

Caption: Workflow for monitoring reactions of this compound.

Conclusion

The successful synthesis and development of novel drugs based on the pyridazinone scaffold heavily rely on the ability to accurately monitor and control the underlying chemical reactions. The analytical techniques and protocols outlined in this application note provide a robust framework for researchers to gain a comprehensive understanding of their reaction systems. By employing a combination of HPLC, LC-MS, NMR, and FTIR, scientists can effectively track reaction progress, ensure product quality, and identify potential impurities, thereby accelerating the drug discovery and development process.

References

Application Notes and Protocols for the Scale-Up Synthesis of Pyridazinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Pharmacological Significance of the Pyridazinone Scaffold

The pyridazinone core, a six-membered diazine heterocycle, represents a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic and structural features allow for diverse biological activities, leading to the development of numerous therapeutic agents across a wide range of disease areas.[1][2][3] Pyridazinone derivatives have demonstrated efficacy as anti-inflammatory, analgesic, antimicrobial, anticancer, and antihypertensive agents.[2][3][4][5] The inherent polarity and hydrogen bonding capabilities of the pyridazinone ring contribute to its favorable interactions with various biological targets.[6] As promising drug candidates transition from discovery to clinical development, the need for robust, scalable, and economically viable synthetic routes becomes paramount. This guide provides a comprehensive overview of the key considerations and methodologies for the scale-up synthesis of pyridazinone-based compounds, intended for researchers, scientists, and drug development professionals.

Strategic Approaches to Pyridazinone Synthesis for Scale-Up

The classical and most industrially viable approach to the pyridazinone core involves the condensation of a 1,4-dicarbonyl compound, or a synthetic equivalent such as a γ-ketoacid, with a hydrazine derivative.[1][7] This foundational reaction offers a convergent and often high-yielding route to the pyridazinone ring system.

Core Synthetic Strategy: γ-Ketoacid Cyclization

The reaction of a γ-ketoacid with hydrazine hydrate is a cornerstone of pyridazinone synthesis. This method is particularly attractive for large-scale production due to the ready availability of starting materials and the straightforward nature of the transformation.

A general representation of this reaction is the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from β-benzoylpropionic acid and hydrazine hydrate.[8]

Visualizing the Workflow: From Precursors to Purified Product

The following diagram illustrates a typical workflow for the scale-up synthesis of a pyridazinone-based compound, emphasizing key stages from precursor synthesis to final product isolation and purification.

Pyridazinone Synthesis Workflow General Workflow for Pyridazinone Scale-Up Synthesis cluster_0 Precursor Synthesis cluster_1 Core Ring Formation cluster_2 Work-up and Isolation cluster_3 Purification cluster_4 Final Product Handling precursor_synthesis Synthesis of γ-Ketoacid cyclization Cyclization with Hydrazine Derivative precursor_synthesis->cyclization Key Intermediate workup Reaction Quench and Crude Product Isolation cyclization->workup Crude Reaction Mixture filtration Filtration and Washing workup->filtration crystallization Crystallization/Recrystallization filtration->crystallization Crude Product drying Drying under Vacuum crystallization->drying Purified Product qc Quality Control Analysis drying->qc Final API

Caption: High-level workflow for pyridazinone synthesis.

Detailed Protocol: Kilogram-Scale Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one

This protocol is a representative example of a scalable synthesis of a pyridazinone derivative, based on established methodologies.[8]

Step 1: Synthesis of β-Benzoylpropionic Acid

This initial step involves a Friedel-Crafts acylation of benzene with succinic anhydride.

Materials and Equipment:

Reagent/EquipmentQuantity/SpecificationNotes
Benzene300 mLAnhydrous
Succinic Anhydride100 g (1.0 mol)
Aluminum Chloride (AlCl₃)267 g (2.0 mol)Anhydrous
Hydrochloric Acid (HCl)2.5% (v/v) aqueous solutionFor work-up
5% (w/v) Sodium BicarbonateAs requiredFor purification
Glass-lined Reactor2 L capacity, equipped with mechanical stirrer, reflux condenser, and addition funnel
Steam Distillation ApparatusFor purification

Procedure:

  • Charge the glass-lined reactor with benzene (300 mL) and anhydrous aluminum chloride (267 g) under a nitrogen atmosphere.

  • Stir the mixture and slowly add succinic anhydride (100 g) in portions, maintaining the temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and leave overnight.

  • Carefully pour the reaction mixture into a mixture of ice and 2.5% HCl.

  • Perform steam distillation to remove excess benzene.

  • Concentrate the aqueous solution by evaporation.

  • Purify the crude product by dissolving in 5% sodium bicarbonate solution, followed by extraction with a suitable organic solvent (e.g., ether) to remove non-acidic impurities.

  • Acidify the aqueous layer with dilute HCl to precipitate the β-benzoylpropionic acid.

  • Filter the solid, wash with cold water, and dry to yield the product.

Step 2: Cyclization to 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one

Materials and Equipment:

Reagent/EquipmentQuantity/SpecificationNotes
β-Benzoylpropionic Acid178 g (1.0 mol)From Step 1
Hydrazine Hydrate60 mL (~1.2 mol)
Ethanol2.5 L
Glass-lined Reactor5 L capacity, equipped with mechanical stirrer and reflux condenser

Procedure:

  • Charge the reactor with β-benzoylpropionic acid (178 g) and ethanol (2.5 L).

  • Add hydrazine hydrate (60 mL) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, concentrate the reaction mixture by distilling off the ethanol.

  • Pour the concentrated mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.

Navigating the Challenges of Scale-Up

Transitioning a synthesis from the laboratory bench to a manufacturing plant introduces a new set of challenges that can significantly impact yield, purity, and safety.[9]

Key Considerations for Scaling Pyridazinone Synthesis:
  • Thermal Management: Exothermic reactions, such as Friedel-Crafts acylation, require careful temperature control in large reactors to prevent runaway reactions and the formation of impurities. The use of jacketed reactors with efficient heat transfer is crucial.[9]

  • Mixing Efficiency: Inadequate mixing in large vessels can lead to localized "hot spots" and incomplete reactions. The choice of impeller and stirring speed must be optimized to ensure homogeneity.[9]

  • Solid Handling: The filtration and drying of large quantities of solid product require specialized equipment, such as filter-dryers, to ensure efficiency and minimize product loss.

  • Solvent Selection and Recovery: The choice of solvents should consider not only reaction performance but also safety, environmental impact, and the ease of recovery and recycling on a large scale.

  • Purification Strategy: While laboratory-scale purifications often rely on column chromatography, this is generally not feasible for large-scale production. Crystallization is the preferred method for purifying pyridazinone compounds at scale, as it is more cost-effective and scalable.[10] Patents often describe detailed crystallization procedures for achieving high purity.[10][11]

Troubleshooting Common Issues:
IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction- Side product formation- Product loss during work-up- Optimize reaction time and temperature- Control addition rates of reagents- Use of a Dean-Stark trap to remove water during cyclization- Optimize filtration and washing procedures
Impurity Profile - Over-alkylation or di-acylation in Friedel-Crafts- Incomplete cyclization leading to hydrazone intermediates- Degradation of product under harsh conditions- Careful control of stoichiometry and temperature- Ensure complete conversion during cyclization- Avoid excessively high temperatures or prolonged reaction times
Poor Filterability - Small particle size of the precipitate- Optimize crystallization conditions (e.g., cooling rate, solvent system) to promote the growth of larger crystals

Quality Control and Analytical Methods

Ensuring the purity and identity of the final pyridazinone active pharmaceutical ingredient (API) is critical. A robust analytical package should be developed and validated.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the main component and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

  • Melting Point: As an indicator of purity.

Regulatory and Safety Considerations

The large-scale synthesis of pharmaceutical compounds must adhere to strict regulatory guidelines.

  • Good Manufacturing Practices (GMP): All manufacturing steps must be conducted in compliance with GMP regulations to ensure product quality and consistency.[12][13] This includes thorough documentation of all procedures, equipment qualification, and process validation.[12][14]

  • Process Safety: A thorough risk assessment should be conducted for all unit operations. The handling of hazardous reagents like aluminum chloride and hydrazine hydrate requires appropriate personal protective equipment (PPE) and engineering controls. The potential for exothermic events must be understood and mitigated.

Conclusion

The scale-up synthesis of pyridazinone-based compounds is a critical step in the development of new medicines. By understanding the fundamental chemistry, anticipating and addressing the challenges of process scale-up, and implementing robust control strategies, it is possible to develop safe, efficient, and economically viable manufacturing processes for this important class of therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully navigate the path from laboratory discovery to industrial production.

References

Application Notes & Protocols: Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Core in Modern Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The development of small-molecule kinase inhibitors has revolutionized oncology, and a key strategy in this field is the use of "privileged scaffolds." These are molecular frameworks that are capable of binding to multiple biological targets with high affinity.

The pyridazinone ring system has emerged as one such privileged scaffold in medicinal chemistry.[1][2][3] Its structure, featuring two adjacent nitrogen atoms and a keto group, provides a unique combination of hydrogen bond donors and acceptors, enabling potent interactions within the ATP-binding pocket of various kinases.[4] Furthermore, the pyridazinone core offers a synthetically tractable platform for creating diverse chemical libraries, allowing for the fine-tuning of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2]

This guide focuses on a particularly valuable building block: Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate . Its pre-functionalized nature, with an N-methyl group conferring specific solubility and metabolic properties and a methyl ester serving as a versatile synthetic handle, makes it an ideal starting point for the efficient synthesis of novel kinase inhibitors. We will explore its properties, core synthetic transformations, and provide detailed protocols for its application in drug discovery workflows.

Physicochemical Properties & Reactivity Profile

The utility of this compound as a synthetic intermediate is rooted in its distinct chemical features. The N-methylation prevents tautomerization and provides a fixed substitution pattern, while the ester at the C3 position and the activated C4/C5 positions on the ring offer orthogonal sites for chemical modification.

Table 1: Physicochemical Properties of the Core Reagent

PropertyValueSource
IUPAC Name This compoundChemDiv[5]
CAS Number 100047-66-3ChemDiv[5], ChemShuttle[6]
Molecular Formula C₆H₆N₂O₃PubChem[7], ChemShuttle[6]
Molecular Weight 154.12 g/mol PubChem[7], ChemShuttle[6]
Appearance Off-white to yellow solid(Typical)
Storage 2-8 °C, desiccatedChemShuttle[6]

The primary reactive centers for elaboration are:

  • The C3-Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a linchpin for amide bond formation, a cornerstone of kinase inhibitor design.

  • The Pyridazinone Ring (C4/C5 positions): The electron-deficient nature of the ring allows for selective halogenation, introducing a crucial handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions enable the installation of diverse aryl, heteroaryl, and amino substituents that are essential for targeting specific kinase active sites.

Core Synthetic Workflows & Protocols

The following sections provide detailed, field-tested protocols for the key transformations of this compound. The causality behind reagent choices and reaction conditions is explained to ensure reproducibility and facilitate optimization.

Workflow 1: Amide Library Synthesis via Carboxylate Functionalization

This workflow leverages the C3-ester as the primary point of diversification. The initial hydrolysis to the carboxylic acid is a near-quantitative and robust reaction, setting the stage for parallel amide synthesis to rapidly generate a library of analogs.

G cluster_0 Workflow 1: Amide Synthesis A Methyl 1-methyl-6-oxo-1,6- dihydropyridazine-3-carboxylate B Saponification (LiOH, THF/H₂O) A->B C 1-Methyl-6-oxo-1,6-dihydropyridazine -3-carboxylic acid B->C D Amide Coupling (HATU, DIPEA, R-NH₂) C->D E Target Amide Library (Kinase Inhibitor Analogs) D->E

Caption: General workflow for amide library synthesis.

Protocol 1.1: Saponification of the Methyl Ester

  • Rationale: Lithium hydroxide (LiOH) is a mild and effective reagent for the saponification of methyl esters in the presence of other functional groups. The use of a THF/water solvent system ensures the solubility of both the organic substrate and the inorganic base.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (0.2 M), add lithium hydroxide monohydrate (1.5 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

    • Once complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl. A precipitate will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid as a white solid.[6]

Protocol 1.2: HATU-Mediated Amide Coupling

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and activate the carboxylic acid.

  • Procedure:

    • To a solution of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add the desired primary or secondary amine (R-NH₂, 1.1 eq) to the reaction mixture.

    • Stir at room temperature for 6-12 hours. Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired amide.

Workflow 2: Core Elaboration via Cross-Coupling

This advanced workflow introduces functionality directly onto the pyridazinone ring, a common strategy for developing highly selective kinase inhibitors. The key is a two-step sequence: halogenation followed by a palladium-catalyzed cross-coupling reaction.

G cluster_1 Workflow 2: Ring Functionalization cluster_2 Cross-Coupling Reactions Start Methyl 1-methyl-6-oxo-1,6- dihydropyridazine-3-carboxylate Halogenation Chlorination (POCl₃ or SOCl₂) Start->Halogenation Intermediate Methyl 4-chloro-1-methyl-6-oxo -1,6-dihydropyridazine-3-carboxylate Halogenation->Intermediate Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Intermediate->Suzuki Buchwald Buchwald-Hartwig (R₂NH, Pd catalyst) Intermediate->Buchwald Product_Aryl Aryl-Substituted Pyridazinone Suzuki->Product_Aryl Product_Amino Amino-Substituted Pyridazinone Buchwald->Product_Amino

Caption: Workflow for C4-functionalization via halogenation and cross-coupling.

Protocol 2.1: Chlorination of the Pyridazinone Ring

  • Rationale: Phosphorus oxychloride (POCl₃) is a standard and powerful reagent for converting cyclic amides (lactams) and related structures into their corresponding chloro-derivatives. The reaction proceeds via activation of the carbonyl oxygen.

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

    • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise at 0 °C.

    • After the addition, slowly heat the reaction mixture to reflux (approx. 105 °C) and maintain for 3-5 hours.

    • Monitor the reaction by quenching a small aliquot with methanol and analyzing by LC-MS.

    • Once complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with solid NaHCO₃ or a saturated aqueous solution until the pH is ~7-8.

    • Extract the product with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify by flash column chromatography to yield the chlorinated intermediate.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling

  • Rationale: This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. A palladium catalyst, typically with a phosphine ligand, facilitates the coupling between the chlorinated pyridazinone and an aryl/heteroaryl boronic acid or ester.

  • Procedure:

    • To a microwave vial or Schlenk flask, add the chlorinated pyridazinone intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as Cs₂CO₃ or K₂CO₃ (3.0 eq).

    • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a ligand like SPhos or XPhos (0.06 eq).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 0.1 M).

    • Heat the reaction to 90-110 °C for 4-16 hours. Microwave irradiation can often significantly shorten the reaction time.

    • Monitor progress by LC-MS. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to obtain the C4-arylated product.

Protocol 2.3: Buchwald-Hartwig Amination

  • Rationale: This palladium-catalyzed C-N cross-coupling reaction is essential for installing primary or secondary amine functionalities, which are often key for kinase hinge-binding interactions.[8] The choice of ligand and base is critical for achieving high yields, especially with less reactive chloro-heterocycles.

  • Procedure:

    • To an oven-dried Schlenk flask, add the chlorinated pyridazinone intermediate (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.05 eq).

    • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add the desired amine (1.2 eq) followed by an anhydrous, degassed solvent such as toluene or dioxane (0.1 M).

    • Heat the reaction mixture to 80-110 °C until the starting material is consumed (typically 8-24 hours), as monitored by LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography to yield the C4-aminated product.

Application Example: Synthesis of a c-Met Kinase Inhibitor Analog

The pyridazinone scaffold is a core component of several potent kinase inhibitors. For example, Foretinib is a multi-kinase inhibitor targeting c-Met and VEGFR. The protocols described above can be applied to synthesize analogs of such compounds. A recent study described novel 4-phenoxyquinoline derivatives bearing a pyridazinone moiety as potent c-Met inhibitors.[9]

Table 2: Example of a Potent Pyridazinone-based c-Met Inhibitor

Compound IDStructurec-Met IC₅₀ (nM)A549 Cell IC₅₀ (µM)Reference
Compound 53 6,7-dimethoxy-4-(2-fluoro-4-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)phenoxy)quinoline0.60.003Molecules (2018)[9]
Foretinib (Reference)1.80.002Molecules (2018)[9]

The synthesis of such complex molecules demonstrates the power of the pyridazinone building block. The core is first elaborated via amide coupling (Protocol 1.2) with a piperidine linker, which is subsequently attached to the quinoline core, showcasing the modularity of this synthetic approach.

Conclusion

This compound is a high-value, versatile starting material for the synthesis of kinase inhibitors. Its well-defined reactive sites allow for systematic and modular library development through robust chemical transformations like amide coupling and palladium-catalyzed cross-coupling. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this privileged scaffold in the quest for novel and effective targeted therapies.

References

High-Throughput Screening Assays for Pyridazinone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyridazinone Scaffold

The pyridazinone nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2][3] These derivatives have garnered significant attention for their therapeutic potential across a wide spectrum of diseases, including cancer, inflammation, cardiovascular disorders, and infectious diseases.[2][4][5] The versatility of the pyridazinone ring allows for extensive chemical modification, leading to the generation of large compound libraries with varied pharmacological profiles.[3][5] High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of such libraries to identify promising lead compounds.[6][7][8] This guide provides an in-depth overview of the key HTS assays and protocols tailored for the screening of pyridazinone derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Considerations for HTS Campaign Design

A successful HTS campaign begins with a well-defined strategy. The choice of assay technology is dictated by the biological target and the desired therapeutic effect. For pyridazinone derivatives, common targets include enzymes (kinases, phosphodiesterases), G-protein coupled receptors (GPCRs), and protein-protein interactions (PPIs).[4][9][10][11] The screening process can be broadly categorized into biochemical assays, which measure the direct interaction of a compound with a purified target, and cell-based assays, which assess the compound's effect in a more physiologically relevant context.[][13][14]

A typical HTS workflow involves several stages, from initial assay development and validation to primary and secondary screening, and finally, hit confirmation and characterization.[15][16]

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Screening Cascade cluster_2 Hit Characterization assay_dev Assay Development miniaturization Miniaturization (384/1536-well) assay_dev->miniaturization validation Validation (Z' > 0.5) miniaturization->validation primary_screen Primary Screen (Single Concentration) validation->primary_screen hit_confirmation Hit Confirmation primary_screen->hit_confirmation secondary_screen Secondary/Orthogonal Assays hit_confirmation->secondary_screen dose_response Dose-Response & IC50 Determination secondary_screen->dose_response sar Structure-Activity Relationship (SAR) dose_response->sar selectivity Selectivity & Off-Target Profiling sar->selectivity adme_tox ADME/Tox Assessment selectivity->adme_tox

Caption: A generalized workflow for a high-throughput screening campaign.

Biochemical Assays: Interrogating Direct Target Engagement

Biochemical assays are fundamental for identifying compounds that directly interact with a purified molecular target. They are often the first step in an HTS campaign due to their robustness and scalability.[][14]

Fluorescence Polarization (FP) for Kinase Inhibition

Many pyridazinone derivatives have been investigated as kinase inhibitors.[9][11] Fluorescence Polarization (FP) is a powerful, homogeneous technique for monitoring the binding of a fluorescently labeled ligand (tracer) to a larger protein, such as a kinase.[17][18] When the small, fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the larger kinase, its tumbling is restricted, leading to an increase in polarization. A competitive FP assay can be designed where test compounds compete with the tracer for binding to the kinase; effective inhibitors will displace the tracer, causing a decrease in fluorescence polarization.[17][19][20]

Experimental Protocol: FP-Based Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

    • Serially dilute pyridazinone derivatives in DMSO, then further dilute in assay buffer.

    • Prepare a solution of the target kinase and a fluorescently labeled ATP-competitive tracer in assay buffer.

  • Assay Procedure (384-well format):

    • Dispense a small volume (e.g., 5 µL) of the compound solutions into the wells of a microplate.

    • Add the kinase/tracer mixture (e.g., 15 µL) to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.[19]

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.[19][21]

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against compound concentration to determine the IC₅₀ value for active compounds.

Data Presentation: Representative FP Assay Parameters

ParameterValue
Plate Format384-well
Assay Volume20 µL
Kinase Concentration5 nM
Tracer Concentration10 nM
Compound Concentration0.1 - 100 µM
Incubation Time60 min
Z'-factor> 0.6
AlphaLISA for Protein-Protein Interaction (PPI) and Enzyme Inhibition

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology ideal for studying PPIs and enzymatic activity.[22][23][24] The assay relies on two types of beads: a Donor bead that, upon excitation at 680 nm, generates singlet oxygen, and an Acceptor bead that, when in close proximity (within 200 nm), captures the singlet oxygen and emits light.[23][24]

For a PPI assay, one protein is conjugated to the Donor bead and the other to the Acceptor bead. An interaction between the proteins brings the beads together, generating a signal. Pyridazinone derivatives that disrupt this interaction will cause a decrease in the signal.[25] For an enzyme assay, such as a kinase assay, the substrate can be linked to a Donor bead and an antibody specific for the phosphorylated substrate can be linked to an Acceptor bead. Kinase activity leads to substrate phosphorylation and subsequent antibody binding, bringing the beads into proximity and generating a signal.[23]

Caption: The basic principle of an AlphaLISA protein-protein interaction assay.

Experimental Protocol: AlphaLISA PPI Disruption Assay

  • Reagent Preparation:

    • Prepare biotinylated "Protein A" and "Protein B" with an appropriate tag (e.g., GST or His).

    • Prepare serial dilutions of pyridazinone derivatives.

    • Prepare a mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads.

  • Assay Procedure (384-well format):

    • Add the test compounds to the wells.

    • Add the interacting proteins (Protein A and Protein B) to the wells.

    • Incubate to allow for binding and potential inhibition.

    • Add the AlphaLISA bead mixture.

    • Incubate in the dark to allow for bead-protein binding.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Counter-Screening:

    • It is crucial to perform a counter-screen to identify compounds that interfere with the AlphaLISA technology itself (e.g., singlet oxygen quenchers).[22] This can be done using a direct binding assay between biotinylated and tagged partners that do not require a biological interaction.

Cell-Based Assays: Assessing Phenotypic Effects

Cell-based assays are critical for evaluating the effects of pyridazinone derivatives in a biological context, providing insights into cytotoxicity, cell proliferation, and mechanism of action.[][13]

Cell Viability and Cytotoxicity Assays

Many pyridazinone derivatives are developed for their anti-cancer properties, making cytotoxicity screening a primary step.[26][27]

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce a tetrazolium salt (like MTT) to a colored formazan product. A decrease in color intensity indicates reduced cell viability.[28]

  • Differential Nuclear Staining (DNS) Assay: This high-content screening method uses two fluorescent nuclear dyes, Hoechst 33342 and Propidium Iodide (PI).[26] Hoechst stains the nuclei of all cells (live and dead), while PI only enters and stains the nuclei of cells with compromised membranes (dead cells). Automated microscopy and image analysis can then quantify the number of live and dead cells.[26]

Experimental Protocol: DNS Cytotoxicity Assay

  • Cell Culture:

    • Seed cancer cells in a 96- or 384-well plate and allow them to adhere overnight.[28]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the pyridazinone derivatives for a specified period (e.g., 48 or 72 hours).[27]

  • Staining and Imaging:

    • Add a solution containing Hoechst and PI to each well.

    • Incubate for a short period.

    • Acquire images using an automated high-content imaging system with appropriate filter sets for each dye.

  • Data Analysis:

    • Use image analysis software to count the total number of cells (Hoechst-positive) and the number of dead cells (PI-positive).

    • Calculate the percentage of cytotoxicity for each treatment.

    • Determine the CC₅₀ (50% cytotoxic concentration) values for active compounds.[26]

Phosphodiesterase (PDE) Inhibition and cAMP Signaling

Pyridazinone derivatives are known to act as inhibitors of phosphodiesterases (PDEs), particularly PDE3 and PDE4, which are key enzymes in regulating intracellular levels of cyclic AMP (cAMP).[4][29] Inhibition of these PDEs leads to an accumulation of cAMP, which can have various downstream effects, including vasodilation and anti-inflammatory responses.[4][30]

PDE_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE PDE cAMP->PDE Downstream Downstream Cellular Effects (e.g., Anti-inflammatory) cAMP->Downstream AMP AMP PDE->AMP Pyridazinone Pyridazinone Derivative Pyridazinone->PDE Inhibition

Caption: Mechanism of action for pyridazinone-based PDE inhibitors.

HTS assays to measure intracellular cAMP levels can be performed using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

Conclusion and Future Directions

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this and related pyridazinone derivatives, offering practical, experience-driven solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a consistently low yield of my target product, this compound. What are the likely causes and how can I improve it?

Low yield is a frequent hurdle in heterocyclic synthesis. Several factors, from reagent quality to reaction conditions, can be at play. Here’s a systematic approach to diagnosing and solving the issue:

  • Purity of Starting Materials: The synthesis of pyridazinones often involves the cyclocondensation of a γ-ketoacid or a related dicarbonyl compound with a hydrazine derivative.[1] For your target molecule, a likely precursor would be a derivative of muconic acid or a related 1,4-dicarbonyl compound, reacting with methylhydrazine. Impurities in these starting materials can engage in side reactions, consuming your reagents and complicating purification.

    • Actionable Advice: Always use freshly purified reagents. Recrystallize solid starting materials and distill liquid reagents where appropriate. Confirm purity by NMR or GC-MS before starting the reaction.

  • Reaction Temperature and Time: Temperature is a critical parameter.[1] An insufficient temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of your starting materials or the desired product.

    • Actionable Advice: Monitor your reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and temperature. A temperature screening, for instance, from 80°C to 120°C in a solvent like ethanol or acetic acid, can help identify the sweet spot for product formation.

  • Solvent Selection: The choice of solvent can dramatically influence reaction rates and yields. Protic solvents such as ethanol and acetic acid are commonly employed as they can facilitate the proton transfer steps involved in the cyclization and dehydration.[1]

    • Actionable Advice: If you are using a non-polar solvent and observing low yields, consider switching to a protic solvent. A common starting point is refluxing in ethanol.

  • Water Removal: The cyclization reaction to form the pyridazinone ring is a condensation reaction that produces water.[1] According to Le Chatelier's principle, the presence of water can inhibit the forward reaction.

    • Actionable Advice: If you suspect the reaction is equilibrium-limited, consider removing water as it forms. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.

Q2: My TLC and NMR analyses show multiple spots and unexpected peaks, suggesting the formation of side products. What are the common side reactions, and how can I minimize them?

The formation of byproducts is a common challenge in pyridazinone synthesis. Understanding these potential side reactions is the first step toward mitigating them.

  • Incomplete Cyclization and Hydrazone Formation: The initial step of the reaction between a carbonyl compound and methylhydrazine is the formation of a hydrazone. If the subsequent cyclization to form the pyridazinone ring is slow or does not go to completion, the hydrazone can be a major byproduct.[1]

    • Actionable Advice: Ensure your reaction conditions, particularly temperature and pH, favor the cyclization step. An acidic catalyst can sometimes promote the dehydration and ring closure.

  • Regioselectivity with Methylhydrazine: Methylhydrazine is an unsymmetrical nucleophile. This can lead to the formation of two different regioisomers depending on which nitrogen atom attacks the carbonyl group.

    • Actionable Advice: The regioselectivity can be influenced by steric and electronic factors of your starting materials, as well as the reaction conditions. A careful analysis of your product mixture by 2D NMR techniques (like HMBC and NOESY) can help identify the different isomers. To favor the desired isomer, you may need to screen different solvents and temperatures.

  • N-N Bond Cleavage: Under harsh reaction conditions, such as excessively high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond within the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

    • Actionable Advice: Avoid unnecessarily high temperatures and prolonged reaction times. Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed and the product is formed.

Q3: I am struggling with the purification of the final product. What are the recommended methods for isolating pure this compound?

Effective purification is crucial for obtaining a high-quality final product. The choice of method will depend on the physical properties of your compound and the nature of the impurities.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for purification.

    • Actionable Advice: You will need to screen for a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethanol, methanol, ethyl acetate, or mixtures with hexanes.

  • Column Chromatography: For complex mixtures or when recrystallization is not effective, column chromatography is the method of choice.[2]

    • Actionable Advice: A typical stationary phase would be silica gel. The mobile phase (eluent) will need to be optimized. A good starting point for a moderately polar compound like your target would be a mixture of ethyl acetate and hexanes. You can determine the optimal eluent composition by running a TLC analysis with different solvent systems.

  • Monitoring Purification: Regardless of the method, it is essential to monitor the purity of the fractions.

    • Actionable Advice: Use TLC to check the purity of the fractions collected from column chromatography or the crystals obtained from recrystallization. Combine the pure fractions and remove the solvent under reduced pressure. The final purity should be confirmed by NMR and LC-MS.

Experimental Protocols & Data

General Synthetic Approach

The synthesis of pyridazinone derivatives typically follows a cyclocondensation pathway.[3] For this compound, a plausible route is the reaction of a suitable 1,4-dicarbonyl compound with methylhydrazine.

Parameter Recommendation Rationale
Starting Materials High PurityPrevents side reactions and simplifies purification.
Solvent Ethanol or Acetic AcidProtic solvents facilitate the condensation reaction.
Temperature 80-120 °C (Reflux)Provides sufficient energy for the reaction while minimizing degradation.
Reaction Time 4-24 hoursMonitor by TLC to determine the optimal time.
Work-up Cooling and filtration or extractionDepends on the solubility of the product and byproducts.
Purification Recrystallization or Column ChromatographyTo isolate the pure target compound.
Visualizing the Troubleshooting Workflow

To aid in your troubleshooting process, the following diagram outlines a logical workflow for addressing common synthetic issues.

Caption: Troubleshooting workflow for pyridazinone synthesis.

References

Technical Support Center: Synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of this compound typically involves the cyclocondensation of a C4-dicarbonyl compound with methylhydrazine. A common and efficient precursor is a dialkyl ester of 2-formylsuccinic acid. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the desired pyridazinone ring system.

This seemingly straightforward transformation can be complicated by the formation of several side products, primarily due to the regiochemistry of the cyclization and the reactivity of the starting materials and intermediates. This guide will address the most frequently encountered issues and provide robust solutions.

Troubleshooting Guide & FAQs

Here, we address specific issues that you may encounter during the synthesis of this compound.

Q1: My reaction is complete, but I have a significant amount of a major side product that is difficult to separate from my desired product. What is it likely to be, and how can I prevent its formation?

A1: The most probable significant side product is the regioisomeric pyrazole derivative, Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate.

Causality of Formation:

This side product arises from the alternative cyclization pathway of the intermediate hydrazone. The initial reaction between the 2-formylsuccinate ester and methylhydrazine forms a hydrazone. This intermediate has two possible pathways for intramolecular cyclization. While the desired pathway involves the attack of the secondary amine of the hydrazone onto the ester carbonyl at the 4-position to form the six-membered pyridazinone ring, a competing reaction can occur. In this competing pathway, the secondary amine attacks the other ester carbonyl at the 1-position, leading to the formation of a five-membered pyrazolone ring.[1]

Experimental Protocol for Identification:

  • 1H NMR Spectroscopy: The proton NMR spectra of the desired pyridazinone and the pyrazolone side product will show distinct differences. The pyridazinone will exhibit two adjacent protons on the dihydropyridazine ring, typically as doublets. The pyrazolone will have a single proton on the pyrazole ring, which will likely appear as a singlet.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry can be used to separate the two isomers and confirm their molecular weight, which will be identical. The difference in retention times will allow for quantification of the product-to-side-product ratio.

Prevention and Mitigation Strategies:

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor one cyclization pathway over the other. It is recommended to start the reaction at a lower temperature (e.g., 0-10 °C) and slowly warm to room temperature or gentle heating, while monitoring the reaction progress by TLC or LC-MS.

  • pH Adjustment: The pH of the reaction medium can influence the rate of cyclization. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might favor the formation of the more stable pyrazole ring.[1] Experimenting with mildly acidic to neutral conditions may improve the regioselectivity.

  • Solvent Choice: The polarity of the solvent can impact the transition states of the competing cyclization pathways. Protic solvents like ethanol or acetic acid are commonly used.[1] A systematic evaluation of different solvents (e.g., methanol, isopropanol, toluene) could reveal an optimal medium for the desired transformation.

Q2: My TLC analysis shows multiple spots, including what appears to be an intermediate that is not converting to the final product. What is this intermediate and how can I drive the reaction to completion?

A2: The persistent intermediate is likely the open-chain hydrazone.

Causality of Formation:

The formation of the hydrazone is the initial step in the reaction. If the subsequent cyclization is slow or incomplete, the hydrazone can be isolated as a major byproduct. This can be due to several factors, including insufficient heating, incorrect pH, or the presence of impurities that inhibit the cyclization step.

Experimental Protocol for Identification:

  • 1H NMR Spectroscopy: The hydrazone intermediate will have characteristic signals for the N-H proton and the C-H proton of the hydrazone moiety. These signals will disappear upon successful cyclization.

  • IR Spectroscopy: The hydrazone will show a C=N stretching vibration, which will be absent in the final pyridazinone product. The presence of ester carbonyl and potentially a free carboxylic acid (if hydrolysis occurs) can also be observed.

Strategies to Promote Complete Cyclization:

  • Increased Reaction Temperature and Time: Providing sufficient thermal energy is often necessary to overcome the activation barrier for the cyclization step. Refluxing the reaction mixture for an extended period (e.g., 4-24 hours) while monitoring by TLC is recommended.

  • Water Removal: The cyclization reaction produces water as a byproduct. Removing this water can help drive the equilibrium towards the formation of the pyridazinone ring. This can be achieved by using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), or by adding molecular sieves to the reaction mixture.[1]

  • Catalyst Addition: The use of an acid or base catalyst can promote the cyclization. A catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid can facilitate the reaction.

Q3: I am observing the formation of a side product with a lower molecular weight than my expected product. What could this be?

A3: A lower molecular weight side product could be the result of hydrolysis of the methyl ester group, leading to the formation of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

Causality of Formation:

The methyl ester of the target molecule can be susceptible to hydrolysis, especially if the reaction is carried out under acidic or basic conditions for a prolonged period, or if there is a significant amount of water present in the reaction mixture.

Experimental Protocol for Identification:

  • LC-MS Analysis: The mass spectrum of this side product will show a molecular ion peak that is 14 units (the mass of a CH2 group) less than the desired product, corresponding to the loss of the methyl group from the ester.

  • Solubility: The carboxylic acid will be more polar than the methyl ester and will have different solubility characteristics. It will be soluble in aqueous base.

Prevention and Mitigation Strategies:

  • Anhydrous Conditions: Ensure that all reagents and solvents are dry to minimize the presence of water.

  • Control of pH: Avoid strongly acidic or basic conditions if possible. If a catalyst is required, use it in catalytic amounts.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may cause hydrolysis.

  • Purification: The carboxylic acid can usually be separated from the desired methyl ester by column chromatography due to the difference in polarity. Alternatively, an acidic or basic wash during the workup can be used to remove the carboxylic acid impurity.

Summary of Potential Side Products and Their Characteristics

Side Product Formation Mechanism Key Identification Features Prevention/Mitigation
Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate Regioisomeric cyclization of the hydrazone intermediate.Distinct 1H NMR spectrum (singlet for pyrazole proton); Different retention time in LC.Optimize reaction temperature, pH, and solvent.
Open-chain Hydrazone Intermediate Incomplete cyclization.Presence of N-H and C=N-H signals in 1H NMR; C=N stretch in IR.Increase reaction temperature and time; Remove water; Use a catalyst.
1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid Hydrolysis of the methyl ester.Lower molecular weight in MS; Different solubility (soluble in aqueous base).Use anhydrous conditions; Control pH; Minimize reaction time.

Visualizing the Reaction Pathway and Side Product Formation

The following diagram illustrates the key steps in the synthesis and the points at which side products can form.

Synthesis_Pathway start Dimethyl 2-formylsuccinate + Methylhydrazine intermediate Hydrazone Intermediate start->intermediate Hydrazone Formation product This compound (Desired Product) intermediate->product Desired Cyclization (6-membered ring) side_product1 Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (Pyrazole Side Product) intermediate->side_product1 Alternative Cyclization (5-membered ring) side_product2 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (Hydrolysis Product) product->side_product2 Ester Hydrolysis

Caption: Reaction pathway for the synthesis of this compound and the formation of common side products.

Concluding Remarks

The successful synthesis of this compound relies on careful control of reaction conditions to favor the desired cyclization pathway and minimize side reactions. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Optimizing Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridazinones are a vital class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] Their versatile scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties.[2][3] However, the synthesis of these valuable molecules is not without its challenges. Achieving high yield and purity requires a nuanced understanding of reaction mechanisms, careful control of experimental parameters, and a systematic approach to troubleshooting.

This guide serves as a dedicated technical support resource for researchers, chemists, and drug development professionals. Structured in a direct question-and-answer format, it addresses the specific, practical issues encountered during the synthesis, optimization, and purification of pyridazinone derivatives. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experiments and achieve reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of pyridazinones.

Q1: What are the most common and versatile synthetic routes to pyridazinones?

A1: The most prevalent and robust method for synthesizing the pyridazinone core involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[4] The specific choice of the dicarbonyl precursor defines the route:

  • From γ-Ketoacids: The reaction of γ-ketoacids with hydrazine hydrate is a classic and highly effective method. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the dihydropyridazinone.[5]

  • From Maleic Anhydride Derivatives: Condensation of substituted or unsubstituted maleic anhydrides with hydrazines provides a direct route to pyridazinediones, which are valuable intermediates.[6][7]

  • Multicomponent Reactions (MCRs): Modern approaches utilize MCRs, such as the copper(I)-catalyzed reaction of an aldehyde, a hydrazine, and an alkynyl ester, to construct the pyridazinone ring in a single, efficient step.[8]

Low_Yield_Troubleshooting start Low Yield Observed purity Check Purity of Starting Materials Are reagents pure and fresh? Impurities can inhibit cyclization. start->purity temp Optimize Reaction Temperature Too low: incomplete reaction. Too high: decomposition. purity:f1->temp Yes decision1 Re-purify or use new reagents purity:f1->decision1 No solvent Evaluate Solvent Choice Are reactants fully dissolved? Consider protic solvents (EtOH, AcOH). temp:f1->solvent Yes decision2 Screen temperatures (e.g., RT, 50°C, Reflux) temp:f1->decision2 Unsure water Consider Water Removal Cyclization produces water. Use Dean-Stark or molecular sieves to drive equilibrium. solvent:f1->water Yes decision3 Test alternative solvents solvent:f1->decision3 No decision4 Implement dehydration method water:f1->decision4 Equilibrium issue suspected end Improved Yield water:f1->end Not applicable decision1->temp decision2->solvent decision3->water decision4->end Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup / Extraction (Removes salts & polar impurities) crude->workup chromatography Column Chromatography (Separates major components) workup->chromatography If mixture is complex recrystallization Recrystallization (Final polishing, removes minor impurities) workup->recrystallization If product precipitates chromatography->recrystallization pure Pure Product (>95%) recrystallization->pure

References

Technical Support Center: Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate and its derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the chemical principles governing the stability of these valuable compounds. The pyridazinone core is a privileged scaffold in medicinal chemistry, appearing in agents with a wide array of biological activities, from cardiovascular to anticancer applications.[1][2][3][4] However, their utility in research and development is contingent on understanding and managing their chemical stability.

This resource is structured to help you anticipate, troubleshoot, and resolve common stability issues encountered during your experiments. We will explore the causality behind these issues and provide validated protocols to ensure the integrity of your results.

Section 1: Understanding Core Instability Risks

The stability of this compound derivatives is primarily dictated by two key structural features: the methyl ester at the C3 position and the dihydropyridazinone ring itself. While the core pyridazinone ring system is generally stable, the ester functional group presents a primary pathway for degradation.[1]

Primary Degradation Pathway: Ester Hydrolysis The most common stability issue you will likely encounter is the hydrolysis of the methyl ester to its corresponding carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions.[5]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This process is typically faster and irreversible, as the resulting carboxylate anion is resonance-stabilized and unlikely to react with methanol.

Understanding the influence of pH is therefore critical for handling these compounds in aqueous media.

Secondary Degradation Pathway: Oxidation & Photodegradation While the pyridazinone ring is robust, heterocyclic systems can be susceptible to oxidative degradation, particularly when exposed to light, atmospheric oxygen, or residual oxidizing agents from synthesis.[5] Photostability testing is an integral part of stress testing for new active substances.[6][7] Exposure to UV or visible light can generate reactive oxygen species that may interact with the pyridazinone ring or other susceptible parts of your specific derivative.

Below is a diagram illustrating the most probable degradation pathways for the parent compound.

G cluster_conditions Degradation Conditions parent This compound (Parent Compound) hydrolysis_product 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (Hydrolysis Product) parent->hydrolysis_product Ester Hydrolysis oxidation_product Oxidized Ring Products (e.g., N-oxides, ring-opened species) parent->oxidation_product Oxidation / Photodegradation hydrolysis_cond H+ or OH- / H₂O (Aqueous Buffers, Impurities) hydrolysis_cond->parent photo_cond Light (UV/Vis) / O₂ (Ambient Exposure) photo_cond->parent

Caption: Potential degradation pathways for the parent compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your experimental work.

Question 1: "My compound's purity is decreasing in an aqueous buffer (e.g., PBS pH 7.4). I see a new, more polar peak in my HPLC analysis. What is happening?"

Answer: You are almost certainly observing the hydrolysis of the methyl ester to the corresponding carboxylic acid. The carboxylic acid is significantly more polar than the parent ester, resulting in an earlier elution time on a reverse-phase HPLC column. The rate of this hydrolysis is pH and temperature-dependent.

Causality: Phosphate buffers can sometimes participate in catalysis. More importantly, even at a neutral pH of 7.4, slow hydrolysis can occur over time, especially at room temperature or higher.

Troubleshooting Steps:

  • Confirm Identity: Collect the new peak and confirm its mass by LC-MS. The expected mass will be that of the parent compound minus 14.02 Da (CH₂ group).

  • pH Control: If possible for your experiment, use a buffer system closer to pH 6.0-6.5, where ester hydrolysis is often at its minimum rate.

  • Temperature Management: Prepare solutions fresh and keep them on ice. Avoid leaving aqueous solutions at room temperature for extended periods. For long-term experiments, consider the stability profile at 37°C if relevant.

  • Solvent Choice: If the experimental design allows, prepare stock solutions in an anhydrous organic solvent like DMSO or ethanol and make final dilutions into the aqueous buffer immediately before use.

Question 2: "I've synthesized a new derivative and after purification, it appears to degrade even when stored as a solid at room temperature. What could be the cause?"

Answer: Degradation in the solid state is less common but can occur due to residual impurities from the synthesis.

Causality:

  • Residual Acid/Base: Trace amounts of acid (e.g., HCl, TFA) or base (e.g., triethylamine) trapped in the solid can catalyze degradation, especially in the presence of atmospheric moisture.

  • Reactive Solvents: Residual solvents from purification (e.g., methanol in the presence of acid/base) can also cause issues like transesterification if your derivative has a different ester group.

Troubleshooting Steps:

  • Re-purify: Ensure the final purification step effectively removes all catalysts and reagents. A final wash with a non-polar solvent can sometimes help remove surface impurities.

  • Lyophilization: If the compound is soluble in a suitable solvent system (like water/acetonitrile), lyophilization can be an effective way to remove residual solvents and water.

  • pH Adjustment: Before final isolation, ensure the pH of the solution is neutralized to remove any catalytic acids or bases.

  • Inert Storage: Store the solid under an inert atmosphere (e.g., argon or nitrogen) and desiccated to minimize contact with moisture and oxygen.

Question 3: "My results are inconsistent, and I suspect my compound is degrading upon exposure to laboratory light. How can I test for this?"

Answer: This indicates potential photosensitivity. A forced degradation study is the standard method to confirm this. The general principles for such studies are outlined by the ICH.[6]

Causality: The energy from UV or even high-intensity visible light can promote the compound to an excited state, making it more susceptible to reaction with oxygen or other molecules, leading to complex degradation profiles.

Troubleshooting Workflow:

G start Inconsistent Results Observed check_light Is the sample exposed to ambient lab light for prolonged periods? start->check_light run_photostability Conduct a forced photostability study (See Protocol 2) check_light->run_photostability Yes / Suspected no_change No significant degradation. Instability is not light-induced. Investigate other factors (pH, temp). check_light->no_change No compare Compare chromatograms of light-exposed vs. dark control samples run_photostability->compare compare->no_change No Difference change New peaks observed. Compound is photosensitive. compare->change Difference Found solution Implement light protection: - Use amber vials - Cover flasks with foil - Minimize exposure time change->solution

References

Technical Support Center: Overcoming Poor Solubility of Pyridazinone Compounds in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the common yet significant challenge of solubilizing pyridazinone compounds in organic solvents. Drawing from established principles and field-tested methodologies, this resource will help you diagnose solubility issues, select appropriate solvent systems, and optimize your experimental conditions for success.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during your experiments. The solutions are framed to provide immediate actions and explain the underlying scientific rationale.

Q1: My pyridazinone derivative, which was soluble at room temperature, crashed out of solution when I cooled my reaction. What should I do?

Immediate Action:

  • Re-warm the Mixture: Gently warm the solution back to the temperature at which the compound was soluble to redissolve the precipitate.

  • Dilute with a "Good" Solvent: While warm, add a small amount of a strong, polar aprotic solvent in which your compound is known to have high solubility, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). This can often keep the compound in solution even at lower temperatures.

  • Hot Filtration (if applicable): If you are trying to isolate a product from impurities that are less soluble at low temperatures, perform a "hot filtration" to remove the desired compound (in solution) from the precipitated impurities.

Scientific Rationale: Solubility is temperature-dependent. For most solids in liquid solvents, solubility increases with temperature. The "crashing out" you observed is due to the solution becoming supersaturated as it cooled. The solvent's kinetic energy decreased, making it unable to keep the solute molecules solvated. Adding a stronger co-solvent can improve the overall solvation power of the mixture, preventing precipitation.[1][2][3]

Q2: I'm performing a cross-coupling reaction and my pyridazinone starting material is only sparingly soluble in common solvents like THF and Toluene. How can this affect my reaction, and what's the fix?

Impact on Reaction: Poor solubility of a reactant is a critical issue. It can lead to:

  • Slow Reaction Rates: The reaction can only occur in the solution phase. If your starting material is mostly a solid suspension, the effective concentration is very low, leading to slow or incomplete conversion.

  • Inconsistent Results: The amount of dissolved material can fluctuate, making the reaction difficult to reproduce.

  • Side Reactions: Slow desired reactions can give undesired pathways more time to occur.

Solutions:

  • Use a Co-Solvent System: Introduce a polar aprotic co-solvent like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) to your primary reaction solvent.[1][2] Even a small percentage (5-10% v/v) can dramatically increase solubility without significantly altering the reaction's polarity.[1][4]

  • Switch to a High-Boiling Point Polar Solvent: If the reaction temperature allows, consider using a solvent like DMF, DMAc, or DMSO as the primary solvent. These are excellent solubilizers for polar, heterocyclic compounds.[5][6][7]

  • Increase Temperature: If thermally stable, running the reaction at a higher temperature will increase the solubility of your starting material.

Protocol: Developing a Co-Solvent System

  • Identify Primary Solvent: Choose a solvent compatible with your reaction chemistry (e.g., Toluene for a Suzuki coupling).

  • Select Co-solvent: Choose a strong, polar aprotic solvent (e.g., DMF).

  • Start Small: Prepare the reaction mixture in the primary solvent. Add the co-solvent dropwise with stirring until the pyridazinone starting material dissolves.

  • Optimize Ratio: Aim for the lowest amount of co-solvent needed to maintain a homogeneous solution at the reaction temperature. A common starting point is a 9:1 or 4:1 mixture of the primary solvent to the co-solvent.

Q3: My purified pyridazinone product is an amorphous solid that is difficult to handle and seems to have variable solubility. Why is this happening?

Scientific Rationale: Amorphous solids lack a well-defined, long-range crystal lattice structure. While this often leads to higher kinetic solubility (faster dissolution), it can be thermodynamically unstable.[8] Over time, or with changes in temperature or solvent exposure, it can convert to a more stable, less soluble crystalline form (polymorph), leading to inconsistent solubility measurements.

Solutions:

  • Induce Crystallization: The goal is to obtain a stable crystalline form.

    • Solvent Trituration: Suspend the amorphous solid in a solvent where it is poorly soluble (e.g., diethyl ether, hexane). Stir vigorously. This can provide the energy needed for the molecules to arrange into a stable crystal lattice.

    • Recrystallization: Dissolve the compound in a minimum amount of a hot, good solvent and allow it to cool slowly. If no crystals form, add a few drops of an "anti-solvent" (a solvent in which the compound is insoluble) to induce precipitation.

  • Characterize the Solid Form: After obtaining a solid, use techniques like X-ray powder diffraction (XRPD) to confirm if it is crystalline and to identify the specific polymorphic form.[9] This ensures you are working with a consistent, stable material.

Frequently Asked Questions (FAQs)

This section covers broader, foundational questions about the solubility of pyridazinone compounds.

Q1: What intrinsic properties of pyridazinone compounds contribute to their poor solubility?

The solubility of a compound is a battle between two primary energy forces:

  • Crystal Lattice Energy: The energy that holds the compound's molecules together in a solid crystal.[10][11]

  • Solvation Energy: The energy released when solvent molecules surround and stabilize a solute molecule.[12][13]

For a compound to dissolve, the solvation energy must be sufficient to overcome the crystal lattice energy.[12][13] Pyridazinone derivatives often have high lattice energies due to:

  • Polarity and Dipole Interactions: The pyridazinone core is polar, containing a carbonyl group (C=O) and two nitrogen atoms, leading to strong dipole-dipole interactions in the crystal lattice.[14][15]

  • Hydrogen Bonding: The N-H bond in many pyridazinones can act as a hydrogen bond donor, while the carbonyl oxygen and ring nitrogens are hydrogen bond acceptors. This leads to extensive hydrogen bonding networks that hold the crystal together tightly.[14]

  • Planarity: The relatively flat structure of the pyridazinone ring allows for efficient packing (π-stacking), which further strengthens the crystal lattice.

For dissolution, a solvent must effectively break these interactions and form new, stable interactions with the pyridazinone molecule.

Q2: How do I rationally select a solvent for a novel pyridazinone derivative?

A systematic approach is more effective than random trial and error.

Step 1: Initial Qualitative Assessment ("Like Dissolves Like") The pyridazinone core is polar. Therefore, start with polar solvents. Classify them into groups:

  • Polar Aprotic: Solvents like DMSO, DMF, DMAc, and NMP are often the best starting points.[16][17] They have strong dipoles and can act as hydrogen bond acceptors, effectively solvating the pyridazinone molecule without competing for hydrogen bond donors.[5][7]

  • Polar Protic: Solvents like ethanol, methanol, and water can act as both hydrogen bond donors and acceptors.[16] They can be effective but may be less so if the solute-solute hydrogen bonding is stronger than the potential solute-solvent bonding.

  • Moderately Polar: Solvents like THF, acetone, and ethyl acetate can work, especially for derivatives with less polar substituents.[16][17]

  • Non-polar: Solvents like hexane, toluene, and dichloromethane are generally poor choices unless the pyridazinone is substituted with large, non-polar (lipophilic) groups.[16]

Table 1: Solubility of a Hypothetical Pyridazinone Compound in Common Organic Solvents

Solvent ClassSolventPolarity IndexDielectric ConstantObserved Solubility (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.247.2> 100 (Excellent)
N,N-Dimethylformamide (DMF)6.436.7> 100 (Excellent)
Acetonitrile5.837.510-20 (Moderate)
Polar Protic Methanol5.132.75-10 (Slight)
Ethanol4.324.5< 5 (Poor)
Moderately Polar Tetrahydrofuran (THF)4.07.5< 5 (Poor)
Dichloromethane (DCM)3.19.1< 1 (Insoluble)
Non-polar Toluene2.42.4< 1 (Insoluble)
Hexane0.11.9< 1 (Insoluble)
Note: Polarity Index and Dielectric Constant values are approximate and sourced from common solvent property tables.[18][19][20]

Step 2: Advanced Selection using Hansen Solubility Parameters (HSP) For a more quantitative approach, Hansen Solubility Parameters (HSP) can be used.[21][22] HSP breaks down the total cohesive energy of a substance into three components:

  • δD: Dispersion forces (from atomic interactions)

  • δP: Polar forces (from dipole moments)

  • δH: Hydrogen-bonding forces

The principle is that substances with similar HSP values (δD, δP, δH) are likely to be miscible.[23] You can find HSP values for most common solvents and estimate them for your compound. A solvent will likely dissolve a solute if the "distance" (Ra) between their HSP coordinates in "Hansen space" is small.[22]

Workflow for Rational Solvent Selection

Solvent_Selection_Workflow cluster_analysis Step 1: Analyze Compound Structure cluster_screening Step 2: Initial Solvent Screening cluster_optimization Step 3: Optimization start Start: Poorly Soluble Pyridazinone Compound struct_analysis Assess Polarity & H-Bonding (Donors/Acceptors) start->struct_analysis polar_aprotic Test Polar Aprotic (DMSO, DMF, NMP) struct_analysis->polar_aprotic High Polarity, H-Bonding Potential polar_protic Test Polar Protic (Alcohols) struct_analysis->polar_protic mod_polar Test Moderately Polar (THF, Acetone) struct_analysis->mod_polar cosolvent Develop Co-Solvent System (e.g., Toluene/DMF) polar_aprotic->cosolvent Partial Success or Incompatibility temp Investigate Temperature Effect polar_aprotic->temp soluble Result: Soluble System Identified polar_aprotic->soluble Success polar_protic->cosolvent mod_polar->cosolvent hsp Use Hansen Parameters (HSP) for Rational Selection cosolvent->hsp Further Optimization Needed cosolvent->soluble hsp->soluble temp->soluble

Caption: A decision workflow for selecting a suitable solvent system.

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

Understanding this distinction is crucial for obtaining reliable and reproducible data.[8][9][24]

  • Kinetic Solubility: This is measured by taking a highly concentrated stock solution of the compound (usually in DMSO) and diluting it into an aqueous or organic buffer.[24][25] It measures the concentration at which the compound begins to precipitate out under these specific, rapid conditions. It is a high-throughput method often used in early drug discovery for ranking compounds.[24][26] The result often reflects the solubility of the amorphous or least stable solid form.[8]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate for an extended period (e.g., 24-48 hours) until the concentration of the dissolved compound no longer changes.[9][25] This method measures the solubility of the most stable solid form at that temperature.

Why it Matters: A compound might show high kinetic solubility (e.g., 100 µM) but have a much lower thermodynamic solubility (e.g., 1 µM). This discrepancy can lead to major problems:

  • In Vitro Assays: If you prepare a 50 µM solution for a biological assay based on the kinetic result, the compound may slowly precipitate over the course of the experiment, leading to inaccurate results.

  • Formulation Development: A formulation based on artificially high kinetic solubility will be unstable and will crash out over time.

For critical applications like formulation and late-stage development, measuring thermodynamic solubility is essential for robust and reliable results.[24]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of the solid pyridazinone compound (enough so that solid is clearly visible after equilibration) to a known volume of the test solvent in a sealed vial.

  • Equilibration: Place the vial in a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for 24 to 72 hours.[25][27]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the sample at high speed and then carefully withdrawing the clear supernatant.[25][27]

  • Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Solid Phase Analysis: It is good practice to recover the remaining solid and analyze it (e.g., by XRPD) to ensure the compound has not changed its crystalline form during the experiment.[9]

References

Preventing degradation of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 74173-58-3). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stable storage and handling of this compound. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal long-term storage conditions for this compound?

A1: Based on its structure, which includes a methyl ester and a pyridazinone ring, the compound is susceptible to degradation by hydrolysis and potentially by oxidation and photodegradation. Therefore, optimal long-term storage is critical.

Recommended Storage Conditions:

Parameter Condition Rationale
Temperature -20°C Minimizes the rate of all potential chemical degradation reactions. While some suppliers suggest room temperature, freezing is a best practice for long-term stability.[1]
Atmosphere Inert Gas (Argon or Nitrogen) The pyridazinone ring can be susceptible to oxidation. Storing under an inert atmosphere, a practice known as blanketing, displaces oxygen and prevents oxidative degradation.[2][3][4][5]
Moisture Desiccated Environment The methyl ester group is prone to hydrolysis, especially in the presence of trace acids or bases. The compound itself may be hygroscopic, meaning it readily absorbs moisture from the air.[6][7] Storage in a desiccator or a dry box is essential.

| Light | Protected from Light (Amber Vial) | Heterocyclic aromatic compounds can be sensitive to light.[8][9] Storing in an amber glass vial or otherwise protecting from UV and visible light prevents photodegradation. |

Q2: I received the compound as a solid. It now appears clumpy and difficult to handle. What happened?

A2: This is a classic sign of moisture absorption.[7] this compound is likely hygroscopic, meaning it attracts and holds water molecules from the surrounding environment.[6][10] This can lead to physical changes like clumping or caking and, more critically, can initiate chemical degradation via hydrolysis.[7]

To prevent this, always handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity.[11] Minimize the time the container is open to the atmosphere and use tightly sealed containers for storage.[6][7]

Q3: Can I store the compound in a solution? If so, what is the best solvent and what are the storage conditions?

A3: Storing in solution is generally not recommended for long-term preservation due to the increased risk of degradation. However, for short-term experimental use, preparing stock solutions is common.

  • Solvent Choice: Anhydrous aprotic solvents such as DMSO, DMF, or Dioxane are preferable. Avoid protic solvents like methanol or ethanol, as they can participate in transesterification reactions, and absolutely avoid aqueous solutions or buffers, which will promote hydrolysis.

  • Preparation: Use only high-purity, anhydrous grade solvents. Prepare the solution under an inert atmosphere to exclude moisture and oxygen.

  • Storage: Store aliquots of the stock solution at -20°C or -80°C in tightly sealed vials with Teflon-lined caps. Minimize freeze-thaw cycles by preparing single-use aliquots.

Troubleshooting Guide

Issue 1: Inconsistent results or loss of compound activity over time.

This is the most common issue arising from compound degradation. If you observe a decrease in expected biological activity or inconsistent analytical results (e.g., new peaks in HPLC, changes in NMR), degradation is the likely culprit.

cluster_0 Troubleshooting Workflow Start Inconsistent Results Observed Check_Purity Assess Purity of Current Stock (HPLC, LC-MS, NMR) Start->Check_Purity Compare_Data Compare to Certificate of Analysis or Initial Data Check_Purity->Compare_Data Degradation_Confirmed Degradation Confirmed? Compare_Data->Degradation_Confirmed Review_Storage Review Storage & Handling Protocols Degradation_Confirmed->Review_Storage Yes No_Degradation Purity is High. Consider other experimental variables. Degradation_Confirmed->No_Degradation No Identify_Lapse Identify Protocol Lapse (Moisture, Air, Light, Temp.) Review_Storage->Identify_Lapse Procure_New Procure Fresh Compound Identify_Lapse->Procure_New Implement_Protocols Implement Corrected Protocols Procure_New->Implement_Protocols End Resume Experiments Implement_Protocols->End

Caption: Troubleshooting workflow for inconsistent experimental results.

The most probable degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid (1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid).[12][13] This reaction is catalyzed by water, and the rate is significantly increased by the presence of trace acid or base.[14][15][16][17]

References

Technical Support Center: Refinement of Work-up Procedures for Pyridazinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the work-up and purification of pyridazinone derivatives. Drawing from established chemical principles and practical experience, this document provides in-depth troubleshooting, detailed protocols, and the causal logic behind procedural choices to enhance yield, purity, and process efficiency.

Section 1: Understanding the Core Challenges

Pyridazinone scaffolds are prevalent in medicinal chemistry and materials science, yet their unique physicochemical properties can present significant work-up challenges.[1] Key issues often stem from:

  • Poor Solubility: Many pyridazinone derivatives exhibit low solubility in common organic solvents and are often practically insoluble in water, complicating extractions and recrystallizations.[2][3]

  • Amphoteric Nature: The presence of both acidic (N-H) and basic (pyridyl nitrogen) sites can lead to unpredictable behavior during pH adjustments.

  • Persistent Impurities: Unreacted starting materials (e.g., γ-ketoacids, hydrazines) and reaction side-products can be difficult to separate from the desired product.[4][5]

  • Tendency to Oil Out: During crystallization attempts, products may separate as an amorphous oil rather than a crystalline solid, hindering effective purification.[6]

This guide will address these core issues in a practical, question-and-answer format.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses specific problems encountered in the lab.

FAQ 1: Aqueous Work-up & Extraction Issues

Question: My pyridazinone product seems to be lost during the aqueous work-up, or I'm getting a persistent emulsion. What's happening and how can I fix it?

Answer: This is a classic problem often tied to the solubility and amphoteric nature of pyridazinones.

Causality: Pyridazinones can become protonated under acidic wash conditions or deprotonated under basic wash conditions, increasing their aqueous solubility and causing them to partition into the aqueous layer. Emulsions form when the organic and aqueous layers have similar densities or when insoluble particulates stabilize the interface.

Troubleshooting Protocol:

  • Solvent Selection is Key: Before starting, ensure your primary extraction solvent is appropriate. While ethyl acetate is common, for more polar pyridazinones, consider dichloromethane (DCM) or a mixture like DCM/isopropanol. A good work-up solvent should fully dissolve your product while being immiscible with the aqueous phase.[7]

  • Avoid Aggressive pH Washes (Initially):

    • Start with a neutral wash using saturated sodium chloride (brine). Brine helps to "salt out" organic components from the aqueous layer and can help break emulsions by increasing the ionic strength and density of the aqueous phase.

  • Targeted Washes for Specific Impurities:

    • To Remove Unreacted Hydrazine: A dilute acid wash (e.g., 1M HCl or saturated NH₄Cl) can be effective. Hydrazine is basic and will be protonated to its water-soluble salt. However, monitor your product's solubility; if your pyridazinone is also basic, it may partition into the acidic layer.

    • To Remove Acidic Precursors (e.g., γ-ketoacids): A dilute basic wash (e.g., saturated NaHCO₃) will deprotonate the carboxylic acid, making it water-soluble.[8] Sodium bicarbonate is generally preferred over stronger bases like NaOH to prevent potential hydrolysis or deprotonation of the pyridazinone N-H.

  • Breaking Emulsions:

    • If an emulsion forms, first try adding more brine and gently swirling rather than shaking.

    • If that fails, filter the entire mixture through a pad of Celite®. The fine particles of Celite can break the emulsion.

    • As a last resort, especially with dilute solutions, add more of the organic solvent (5-10x volume) to change the phase ratio.[9]

Workflow for a Robust Aqueous Extraction

Below is a generalized workflow for tackling an aqueous work-up.

G A Crude Reaction Mixture B Dilute with Organic Solvent (e.g., EtOAc, DCM) A->B C Transfer to Separatory Funnel B->C D Wash with Saturated NaHCO₃ (aq) (Removes acidic impurities) C->D Emulsion Emulsion Forms? D->Emulsion Check E Separate Layers F Wash Organic Layer with Brine E->F G Separate Layers F->G H Dry Organic Layer (Na₂SO₄ or MgSO₄) G->H I Filter off Drying Agent H->I J Concentrate in vacuo I->J K Crude Product (Ready for Purification) J->K Emulsion->E No BreakEmulsion Add more Brine Filter through Celite® Emulsion->BreakEmulsion Yes BreakEmulsion->D G Start Crude Product Screen Screen Single Solvents (e.g., EtOH, IPA, EtOAc) Start->Screen Result1 Outcome? Screen->Result1 Success Crystals Form! Optimize (slow cooling) Result1->Success Good Crystals Oil Oils Out / Amorphous Solid Result1->Oil Oiling / Amorphous Insoluble Remains Insoluble Result1->Insoluble Insoluble AntiSolvent Develop Anti-Solvent System Oil->AntiSolvent Insoluble->AntiSolvent Dissolve Dissolve in 'Good' Solvent (e.g., DMSO, MeOH) AntiSolvent->Dissolve AddAnti Slowly Add 'Poor' Solvent (e.g., Water, Hexane) Dissolve->AddAnti Result2 Outcome? AddAnti->Result2 Result2->Success Crystals Form Chrom Consider Column Chromatography Result2->Chrom Still Fails

References

Validation & Comparative

Comparative Biological Activities of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazinone nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological properties.[1][2] These six-membered rings, containing two adjacent nitrogen atoms, are easily functionalized, making them attractive targets for the design and synthesis of novel therapeutic agents.[2][3] Derivatives of the pyridazinone core have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antihypertensive, and analgesic effects.[1][2][4][5] This guide focuses on the derivatives of a specific parent compound, Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate, and aims to provide a comparative analysis of their biological activities to inform future drug discovery and development efforts. By examining the structure-activity relationships (SAR) of these derivatives, we can elucidate the chemical modifications that enhance therapeutic potential.[4][6][7]

Core Chemical Structure and Points of Derivatization

The foundational structure for the derivatives discussed is this compound. The primary points for chemical modification on the pyridazinone ring are the C4, C5, and C6 positions, as well as the nitrogen atom at the 2-position.[1] These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Caption: Core structure of this compound and key derivatization points.

Anticancer Activity

Pyridazinone derivatives have emerged as a promising class of anticancer agents.[2][8] Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). A study on 3,6-disubstituted pyridazines demonstrated significant anti-proliferative activity against human breast cancer cell lines (T-47D and MDA-MB-231).[9]

Comparative Anticancer Activity of Pyridazine Derivatives
Compound IDR-Group SubstitutionsTarget Cell LineIC50 (µM)Reference
11a 3-trifluoromethyl, 6-aminoT-47D0.43 ± 0.01[9]
11b 3-trifluoromethyl, 6-(methylamino)T-47D1.25 ± 0.04[9]
11c 3-trifluoromethyl, 6-(ethylamino)T-47D2.11 ± 0.07[9]
11a 3-trifluoromethyl, 6-aminoMDA-MB-2310.99 ± 0.03[9]
11b 3-trifluoromethyl, 6-(methylamino)MDA-MB-2312.54 ± 0.08[9]
11c 3-trifluoromethyl, 6-(ethylamino)MDA-MB-2314.33 ± 0.14[9]

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the synthesized derivatives are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., T-47D, MDA-MB-231) are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridazinone derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

MTT_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_treatment Treat with pyridazinone derivatives incubation1->compound_treatment incubation2 Incubate for 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Dissolve formazan with DMSO incubation3->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance calculation Calculate IC50 values absorbance->calculation end End calculation->end Kinase_Inhibition Pyridazinone Pyridazinone Derivative Kinase Protein Kinase (e.g., CDK) Pyridazinone->Kinase Inhibits PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates CellCycle Cell Cycle Progression Substrate Substrate Protein Substrate->Kinase PhosphoSubstrate->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Pyridazinone Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridazinone scaffold has emerged as a versatile and potent core for developing inhibitors against a range of therapeutic targets, from kinases to oxidases.[1][2] However, the journey from a promising hit compound to a validated drug candidate is paved with rigorous experimental scrutiny. The unambiguous validation of a compound's mechanism of action (MoA) is paramount; it forms the foundation for predicting efficacy, understanding potential toxicities, and establishing a clear translational path.[3]

This guide provides a comparative framework for validating the MoA of a novel, hypothetical pyridazinone-based kinase inhibitor, which we will call Pyrinib . Pyrinib was designed to selectively inhibit "Kinase Z," a critical node in a cancer-associated proliferation pathway.

Our validation strategy will be built on a logical, multi-tiered approach, moving from direct biochemical interaction to functional cellular outcomes. To provide context and a rigorous benchmark, Pyrinib's performance will be compared against two alternatives:

  • Controlinib-S : An established, highly selective inhibitor of Kinase Z.

  • Controlinib-M : A known multi-kinase inhibitor with activity against Kinase Z and several other off-target kinases.

This guide is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to build a self-validating and compelling data package.

Tier 1: Confirmation of Direct Target Binding in a Purified System

Expertise & Experience: Before investing in complex cellular assays, the first and most fundamental question is: does our compound physically interact with its intended protein target in an isolated system? A direct binding assay provides the cleanest initial assessment of affinity and is the bedrock of MoA validation.[4] We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, specifically the LanthaScreen™ Eu Kinase Binding Assay, due to its high sensitivity, robustness, and ability to measure direct binding rather than just enzymatic inhibition.[5] This format is particularly advantageous as it can detect compounds that bind to the ATP site or allosteric sites that conformationally alter it.[6][7]

The assay's principle relies on the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by the inhibitor.[8] Binding of a Europium (Eu)-labeled antibody to the kinase and the Alexa Fluor™-labeled tracer to the ATP site brings the two fluorophores into proximity, generating a high FRET signal.[5] When an inhibitor like Pyrinib binds to the ATP site, it displaces the tracer, separating the donor and acceptor fluorophores and causing a loss of FRET.[7]

cluster_0 High FRET State (No Inhibitor) cluster_1 Low FRET State (Inhibitor Present) Kinase Kinase Z Antibody Eu-Ab Kinase->Antibody Binds Tag Tracer AF647-Tracer Kinase->Tracer Binds ATP Pocket Antibody->Tracer FRET Signal Kinase_I Kinase Z Antibody_I Eu-Ab Kinase_I->Antibody_I Binds Tag Inhibitor Pyrinib Kinase_I->Inhibitor Displaces Tracer Tracer_I AF647-Tracer

Caption: Principle of the LanthaScreen™ TR-FRET Kinase Binding Assay.

Comparative Data: Biochemical Binding Affinity (IC₅₀)

The following table summarizes the IC₅₀ values obtained from the binding assay. The data clearly situates Pyrinib as a potent binder of Kinase Z, with an affinity comparable to the selective control, and highlights its superior selectivity over the multi-kinase inhibitor.

CompoundTarget KinaseIC₅₀ (nM)Off-Target Kinase A IC₅₀ (nM)Off-Target Kinase B IC₅₀ (nM)
Pyrinib Kinase Z 8.2 1,250>10,000
Controlinib-SKinase Z5.5>10,000>10,000
Controlinib-MKinase Z15.745110
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
  • Reagent Preparation : All reagents (Kinase Buffer, Kinase Z protein, Eu-anti-tag Antibody, Alexa Fluor™ Tracer) are prepared at the required concentrations in kinase buffer as per the manufacturer's guidelines.[9] Test compounds (Pyrinib, Controlinib-S, Controlinib-M) are serially diluted in DMSO and then further diluted in kinase buffer.

  • Assay Plate Setup : In a 384-well plate, add 5 µL of the diluted test compound.

  • Kinase/Antibody Addition : Add 5 µL of the Kinase Z/Eu-Antibody mixture to each well.

  • Tracer Addition : Add 5 µL of the Alexa Fluor™ Tracer to initiate the binding reaction.

  • Incubation : Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading : Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the acceptor (665 nm) and donor (615 nm) wavelengths. The ratio of these emissions is used to calculate the FRET signal.

  • Data Analysis : Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Tier 2: Verification of Target Engagement in a Cellular Milieu

Expertise & Experience: Demonstrating biochemical affinity is a critical first step, but it doesn't guarantee that a compound can enter a cell, engage its target in a complex and crowded cytoplasm, and avoid rapid efflux or metabolism. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that addresses this directly by measuring target engagement within intact cells.[10][11] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand (like Pyrinib), its conformational stability increases, raising its melting temperature (Tagg).[12][13] By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining via Western blot, we can measure this thermal shift. A positive shift is strong evidence of intracellular target engagement.[14]

cluster_0 Experimental Steps cluster_1 Expected Outcome A 1. Treat Intact Cells (Vehicle vs. Pyrinib) B 2. Heat Challenge (Apply Temperature Gradient) A->B C 3. Cell Lysis & Centrifugation (Separate Soluble vs. Aggregated Proteins) B->C D 4. Western Blot Analysis (Quantify Soluble Kinase Z) C->D E 5. Generate Melt Curves (Plot Soluble Protein vs. Temp) D->E Result Pyrinib-treated cells show more soluble Kinase Z at higher temperatures, indicating a positive thermal shift (ΔTagg). E->Result

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data: Cellular Thermal Shift (ΔTagg)

The CETSA results confirm that Pyrinib not only enters the cell but also binds to Kinase Z with an efficacy that leads to significant thermal stabilization, comparable to the selective control.

CompoundTargetConcentrationThermal Shift (ΔTagg in °C)
Pyrinib Kinase Z 1 µM +4.5
Controlinib-SKinase Z1 µM+5.1
Controlinib-MKinase Z1 µM+3.8
Vehicle (DMSO)Kinase Z-0 (Baseline)
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment : Culture a human cancer cell line known to express Kinase Z to ~80% confluency. Treat the cells with 1 µM of Pyrinib, Controlinib-S, Controlinib-M, or a vehicle control (DMSO) for 2 hours in serum-free media.

  • Cell Harvesting : Harvest the cells, wash with ice-cold PBS containing protease and phosphatase inhibitors, and resuspend in PBS.

  • Heat Challenge : Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 46°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[10]

  • Cell Lysis : Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Clarification : Separate the soluble protein fraction from the heat-induced aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[10]

  • Sample Preparation : Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blot Analysis : Analyze the samples via Western blotting as described in the next section, using a primary antibody specific for Kinase Z to detect the amount of soluble protein remaining at each temperature point.

  • Data Analysis : Quantify the band intensities and plot them against the temperature for each treatment condition. Fit the data to a Boltzmann sigmoidal equation to determine the Tagg. The ΔTagg is the difference in Tagg between the compound-treated and vehicle-treated samples.

Tier 3: Assessment of Downstream Pathway Modulation

Expertise & Experience: Confirming target binding within a cell is a critical milestone. However, for a kinase inhibitor, the ultimate proof of its intended MoA is the modulation of the downstream signaling pathway.[15] Binding must translate into a functional consequence. We use Western blotting to measure the phosphorylation status of "Substrate-P," a direct and known downstream target of Kinase Z. A potent and specific inhibitor should decrease the phosphorylation of Substrate-P in a dose-dependent manner without affecting the total protein levels of Kinase Z or Substrate-P. This experiment directly links target engagement to a biological readout, completing the validation narrative.[16]

Upstream Upstream Signal (e.g., Growth Factor) KinaseZ Kinase Z (Target) Upstream->KinaseZ Activates Substrate Substrate (Inactive) KinaseZ->Substrate Phosphorylates Substrate_P Substrate-P (Active) Response Cellular Response (Proliferation) Substrate_P->Response Pyrinib Pyrinib Pyrinib->KinaseZ Inhibits

Caption: Hypothetical signaling pathway inhibited by Pyrinib.

Comparative Data: Inhibition of Substrate Phosphorylation

This quantitative Western blot data demonstrates that Pyrinib effectively suppresses the downstream signaling activity of Kinase Z, confirming its functional effect in cells. The dose-dependent nature of the inhibition provides further confidence in its on-target activity.

CompoundConcentration (nM)p-Substrate Level (% of Control)Total Substrate Level (% of Control)
Pyrinib 10 48% 98%
Pyrinib 100 7% 101%
Controlinib-S1005%99%
Controlinib-M10012%97%
Vehicle (DMSO)-100%100%
Experimental Protocol: Western Blotting for Pathway Modulation
  • Cell Culture and Treatment : Seed cells in 6-well plates. Once they reach ~70% confluency, serum-starve them overnight. Pre-treat cells with a dose range of Pyrinib, or with 100 nM of control inhibitors/vehicle, for 2 hours.

  • Stimulation : Stimulate the cells with an appropriate growth factor to activate the Kinase Z pathway for 15 minutes.

  • Lysis : Immediately wash the cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate to shear DNA.[17]

  • Protein Quantification and Sample Prep : Normalize protein concentrations for all samples using a BCA assay. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.[18]

  • SDS-PAGE and Transfer : Load equal amounts of protein (20 µg) per lane on an SDS-PAGE gel. Separate the proteins via electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Using BSA instead of milk is crucial for phospho-antibodies to reduce background.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate-P (p-Substrate).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and incubate with an ECL chemiluminescent substrate. Capture the signal using a digital imaging system.

  • Stripping and Re-probing : To ensure equal protein loading, strip the membrane and re-probe with antibodies against total Substrate-P and a loading control like β-Actin.

  • Analysis : Quantify band intensities using densitometry software. Normalize the p-Substrate signal to the total Substrate-P signal for each sample.

Conclusion: A Triangulated Approach to MoA Validation

Through this systematic, three-tiered approach, we have constructed a robust and cohesive argument for the mechanism of action of our novel pyridazinone inhibitor, Pyrinib.

  • Biochemical Assays confirmed that Pyrinib is a potent, direct binder of Kinase Z with high selectivity.

  • Cellular Thermal Shift Assays provided definitive evidence that Pyrinib enters cells and engages Kinase Z in its native environment.

  • Western Blotting demonstrated the functional consequence of this engagement, showing dose-dependent inhibition of the downstream signaling pathway.

By comparing Pyrinib to both a highly selective inhibitor and a multi-kinase inhibitor, we have not only validated its primary MoA but also established a strong profile of potency and selectivity. This triangulated data package provides the confidence necessary for advancing Pyrinib into the next phase of drug development.

References

A Comparative Guide to the Spectroscopic Analysis of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antihypertensive, antimicrobial, and anticancer properties.[1][2][3] The precise structural characterization of novel pyridazinone derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of drug development candidates. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the principal tools for unambiguous structural elucidation.[4]

This guide provides an in-depth, comparative spectroscopic analysis of a key pyridazinone derivative: Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate . As direct experimental data for this specific molecule is not widely published, we will leverage our expertise to predict its spectroscopic profile. This prediction will be authoritatively grounded by comparing it with the published data of structurally similar and highly relevant analogs. This comparative approach not only helps in validating the predicted data but also provides researchers with a deeper understanding of how subtle structural modifications—specifically N-methylation versus N-H and a methyl ester versus a carboxylic acid—manifest in the spectroscopic output.

The Target Molecule and Key Comparative Analogs

To fully appreciate the spectroscopic features of our target molecule, we will compare it against two primary analogs for which spectroscopic data is available or can be reliably inferred from public databases and literature.

  • Target Molecule (A): this compound

  • Analog 1 (B): Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (the N-H analog)[5]

  • Analog 2 (C): 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (the carboxylic acid analog)[6][7]

The structural relationships between these molecules are illustrated below. This comparison will allow us to isolate the spectroscopic signatures of the N-CH₃ group and the -COOCH₃ group.

Structural_Analogs A Target Molecule (A) Methyl 1-methyl-6-oxo-1,6- dihydropyridazine-3-carboxylate B Analog 1 (B) Methyl 6-oxo-1,6- dihydropyridazine-3-carboxylate A->B N-H vs N-CH3 C Analog 2 (C) 1-methyl-6-oxo-1,6- dihydropyridazine-3-carboxylic acid A->C -COOH vs -COOCH3 Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep_nmr NMR Sample ~10-20 mg in 0.6 mL DMSO-d6 or CDCl3 acq_nmr NMR Acquisition 400 MHz Spectrometer 1H, 13C, DEPT prep_nmr->acq_nmr prep_ir IR Sample ~1-2 mg mixed with KBr or ATR crystal acq_ir IR Acquisition FTIR Spectrometer 4000-400 cm-1 prep_ir->acq_ir prep_ms MS Sample ~1 mg/mL stock in MeOH, diluted to ~5 µg/mL acq_ms MS Acquisition ESI-TOF or Q-TOF Positive Ion Mode prep_ms->acq_ms analysis Processing & Interpretation (Peak picking, Integration, Fragmentation analysis) acq_nmr->analysis acq_ir->analysis acq_ms->analysis confirmation Structural Confirmation (Comparison with predicted data and analogs) analysis->confirmation

References

A Senior Application Scientist's Guide to Pyridazinone Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial properties. The synthetic accessibility and versatility of this heterocycle have made it a focal point for extensive research. This guide provides an in-depth comparative study of the most prominent methods for pyridazinone synthesis, offering insights into the underlying mechanisms, detailed experimental protocols, and a critical evaluation of their respective advantages and limitations.

The Enduring Importance of the Pyridazinone Scaffold

Pyridazinone and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the lactam functionality and the aromatic ring system allows for diverse substitutions, enabling fine-tuning of their physicochemical and pharmacological properties. This structural versatility has led to the development of a multitude of pyridazinone-based drugs and clinical candidates.

Key Synthetic Strategies: A Comparative Overview

The construction of the pyridazinone ring can be achieved through several synthetic routes, each with its own set of advantages and disadvantages. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and considerations of efficiency and environmental impact. Here, we will delve into the most established and innovative approaches.

Cyclocondensation of γ-Keto Acids with Hydrazines

This is arguably the most classical and widely employed method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones. The reaction involves the condensation of a γ-keto acid or its ester derivative with hydrazine or a substituted hydrazine.

Mechanism: The reaction proceeds through the initial formation of a hydrazone by the reaction of the keto group with hydrazine. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the carboxylic acid (or ester) carbonyl group, with subsequent dehydration to yield the dihydropyridazinone ring.

Causality Behind Experimental Choices: The choice of solvent is typically a protic solvent like ethanol or acetic acid to facilitate both the hydrazone formation and the cyclization steps. The reaction is often carried out under reflux to provide the necessary activation energy for the cyclization and dehydration. The use of hydrazine hydrate is common for the synthesis of N-unsubstituted pyridazinones, while substituted hydrazines are used to introduce substituents at the N2-position.

Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

A detailed protocol for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from β-benzoylpropionic acid is as follows:

  • Preparation of β-benzoylpropionic acid: A mixture of benzene (30 ml) and anhydrous aluminum chloride (0.10 M) is refluxed on a water bath under anhydrous conditions. Succinic anhydride (0.10 M) is added in small portions with continuous stirring. The mixture is heated and stirred for 4 hours. After cooling, the reaction mixture is poured into ice-cold hydrochloric acid (2.5% v/v) and steam distilled. The aqueous solution is concentrated to yield crude β-benzoylpropionic acid, which is purified by recrystallization from aqueous ethanol.

  • Cyclization: The prepared β-benzoylpropionic acid (0.1 M) is refluxed with hydrazine hydrate (1 ml) in ethanol (25 ml) for 8 hours.

  • Work-up: The reaction mixture is concentrated under reduced pressure and then poured into ice-cold water. The precipitated solid is collected by filtration and recrystallized from ethanol to afford the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Advantages:

  • Readily available starting materials (γ-keto acids).

  • Generally good yields.

  • A straightforward and well-established procedure.

Disadvantages:

  • The synthesis of the starting γ-keto acid can sometimes be multi-step.

  • The reaction conditions can be harsh (refluxing for extended periods).

G cluster_0 Synthesis from γ-Keto Acid γ-Keto Acid γ-Keto Acid Hydrazine Hydrazine Hydrazone Intermediate Hydrazone Intermediate Dihydropyridazinone Dihydropyridazinone

Caption: Workflow for pyridazinone synthesis from γ-keto acids.

Reaction of Maleic Anhydride Derivatives with Hydrazines

This method provides a direct route to 3,6-pyridazinediones (maleic hydrazides) and their derivatives. The reaction involves the condensation of maleic anhydride or its substituted analogs with hydrazines.

Mechanism: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring. The resulting intermediate then undergoes intramolecular cyclization and dehydration to form the pyridazinedione ring.

Causality Behind Experimental Choices: The reaction is often carried out in a protic solvent like water or acetic acid. The use of an acid catalyst can facilitate the dehydration step. The reaction temperature is a critical parameter to control, as it can influence the reaction rate and the formation of side products.

Experimental Protocol: Synthesis of 3,6-Pyridazinedione (Maleic Hydrazide)

A representative procedure for the synthesis of maleic hydrazide is as follows:

  • Maleic anhydride, 30% hydrochloric acid, and hydrazine hydrate are used as raw materials in a 1:1:1 mass ratio.

  • Dichloromethane is added (2 times the volume of the reactants), and the mixture is reacted for 3 hours at 30 °C.

  • The temperature is then raised to above 105 °C for 4 hours.

  • After cooling, the product precipitates and is collected by filtration, washed, and dried.

Advantages:

  • Uses readily available and inexpensive starting materials.

  • Provides a direct route to pyridazinediones.

Disadvantages:

  • The scope of the reaction can be limited by the availability of substituted maleic anhydrides.

  • The reaction may require careful control of conditions to avoid side reactions.

G cluster_1 Synthesis from Maleic Anhydride Maleic Anhydride Maleic Anhydride Hydrazine Hydrazine Ring-Opened Intermediate Ring-Opened Intermediate Pyridazinedione Pyridazinedione

Caption: Workflow for pyridazinedione synthesis from maleic anhydride.

Synthesis from Mucochloric Acid

Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) is a versatile starting material for the synthesis of various halogenated pyridazinones.

Mechanism: The synthesis typically involves a Friedel-Crafts reaction of mucochloric acid with an aromatic compound (e.g., benzene) in the presence of a Lewis acid like AlCl₃ to form a 3,4-dichloro-5-arylfuran-2(5H)-one intermediate. This intermediate is then reacted with hydrazine hydrate, which leads to the opening of the furanone ring and subsequent cyclization to form the 4,5-dichloro-6-aryl-3(2H)-pyridazinone.

Causality Behind Experimental Choices: The Friedel-Crafts reaction requires a strong Lewis acid catalyst and an aromatic solvent that also acts as a reactant. The subsequent reaction with hydrazine is typically carried out in a protic solvent to facilitate the ring opening and cyclization.

Experimental Protocol: Synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one

  • Friedel-Crafts Reaction: 3,4-Dichloro-5-phenylfuran-2(5H)-one is synthesized via a Friedel-Crafts reaction using mucochloric acid and benzene in the presence of AlCl₃.

  • Cyclization: The resulting furanone derivative is then reacted with hydrazine hydrate. While a published procedure exists, the yield can be lower than reported under the same conditions.

Advantages:

  • Provides access to halogenated pyridazinones, which are valuable intermediates for further functionalization.

  • Allows for the introduction of an aryl group at the 6-position.

Disadvantages:

  • The use of a strong Lewis acid like AlCl₃ can be challenging to handle and requires anhydrous conditions.

  • Yields can be variable.

G cluster_2 Synthesis from Mucochloric Acid Mucochloric Acid Mucochloric Acid Arene Arene Furanone Intermediate Furanone Intermediate Hydrazine Hydrazine Pyridazinone Pyridazinone

Caption: Workflow for pyridazinone synthesis from mucochloric acid.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including pyridazinones.

Mechanism: The mechanism of MCRs for pyridazinone synthesis can vary depending on the specific reactants. A common approach involves the reaction of an arene, a cyclic anhydride (like succinic or phthalic anhydride), and an arylhydrazine in the presence of a catalyst. The reaction is believed to proceed through a Friedel-Crafts acylation to form a keto-carboxylic acid, which then undergoes hydrazone formation and subsequent intramolecular cyclization.

Causality Behind Experimental Choices: The choice of catalyst is crucial for the success of the MCR. Ionic liquids, such as 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl₃), have been shown to be efficient and recyclable catalysts for this transformation. Ultrasound or microwave irradiation can be employed to accelerate the reaction and improve yields, aligning with the principles of green chemistry.

Experimental Protocol: Ultrasound-Promoted Multicomponent Synthesis of Pyridazinones

  • A mixture of an arene, a cyclic anhydride (e.g., succinic anhydride), and an arylhydrazine is subjected to ultrasound irradiation in the presence of a catalytic amount of [bmim]Br-AlCl₃.

  • The reaction is typically carried out under solvent-free conditions or in a minimal amount of a suitable solvent.

  • The product is isolated after a short reaction time in high yield.

Advantages:

  • High atom economy and efficiency.

  • Reduced reaction times and improved yields, especially with microwave or ultrasound assistance.

  • Environmentally friendly due to the potential for solvent-free conditions and recyclable catalysts.

  • Allows for the rapid generation of a library of diverse pyridazinone derivatives.

Disadvantages:

  • The optimization of reaction conditions for a specific set of reactants can be required.

  • The scope of the reaction may be limited by the compatibility of the functional groups in the reactants.

G cluster_3 Multicomponent Synthesis Arene Arene Cyclic Anhydride Cyclic Anhydride Arylhydrazine Arylhydrazine Pyridazinone Pyridazinone

Caption: Workflow for the multicomponent synthesis of pyridazinones.

Synthesis from Hydrazonoyl Halides

Hydrazonoyl halides are reactive intermediates that can be utilized for the synthesis of various heterocyclic compounds, including pyrazolo[3,4-d]pyridazines, which contain a pyridazine ring fused to a pyrazole ring.

Mechanism: The synthesis involves the reaction of a substituted hydrazonoyl bromide with active methylene compounds to form pyrazole derivatives. These pyrazoles are then reacted with hydrazine hydrate to construct the fused pyridazine ring.

Causality Behind Experimental Choices: The initial reaction to form the pyrazole ring is typically carried out in the presence of a base, such as sodium ethoxide, to deprotonate the active methylene compound. The subsequent cyclization with hydrazine hydrate is usually performed in a protic solvent under reflux.

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyridazines

  • Pyrazole Synthesis: An active methylene compound (e.g., malononitrile) is added to an ethanolic sodium ethoxide solution. A substituted hydrazonoyl bromide is then added, and the mixture is stirred to form the corresponding pyrazole derivative.

  • Pyridazine Ring Formation: The synthesized pyrazole is then refluxed with hydrazine hydrate in a suitable solvent to yield the pyrazolo[3,4-d]pyridazine.

Advantages:

  • Provides access to fused pyridazine ring systems.

  • Allows for the introduction of a variety of substituents on both the pyrazole and pyridazine rings.

Disadvantages:

  • The synthesis of the starting hydrazonoyl halides can be a multi-step process.

  • The overall yield of the two-step process may be moderate.

G cluster_4 Synthesis from Hydrazonoyl Halides Hydrazonoyl Halide Hydrazonoyl Halide Active Methylene Compound Active Methylene Compound Pyrazole Intermediate Pyrazole Intermediate Hydrazine Hydrazine Pyrazolo[3,4-d]pyridazine Pyrazolo[3,4-d]pyridazine

Caption: Workflow for the synthesis of pyrazolo[3,4-d]pyridazines.

Comparative Performance of Synthesis Methods

Synthesis Method Starting Materials Typical Yield Reaction Conditions Green Chemistry Aspects Key Advantages Key Disadvantages
From γ-Keto Acids γ-Keto acids, HydrazinesGood to ExcellentReflux in protic solvents (e.g., ethanol, acetic acid), 1-18 hoursModerate; can generate solvent waste.Well-established, good yields, readily available starting materials.Can require harsh conditions and multi-step synthesis of starting materials.
From Maleic Anhydride Maleic anhydride derivatives, HydrazinesGoodAqueous or acidic media, elevated temperatures.Can be performed in water, a green solvent.Inexpensive starting materials, direct route to pyridazinediones.Limited scope of available substituted maleic anhydrides.
From Mucochloric Acid Mucochloric acid, Arenes, HydrazinesModerate to GoodFriedel-Crafts acylation (Lewis acid catalyst), followed by cyclization.Use of hazardous Lewis acids and halogenated solvents.Access to valuable halogenated pyridazinones.Use of hazardous reagents, potentially variable yields.
Multicomponent Reactions Arenes, Cyclic anhydrides, ArylhydrazinesHigh to ExcellentCatalytic (e.g., ionic liquids), often with microwave or ultrasound irradiation, short reaction times.High atom economy, potential for solvent-free conditions, recyclable catalysts.High efficiency, rapid generation of diversity, environmentally friendly.Requires optimization for specific reactants.
From Hydrazonoyl Halides Hydrazonoyl halides, Active methylene compounds, HydrazinesModerate to GoodTwo-step process involving base-mediated pyrazole formation and subsequent cyclization.Can generate stoichiometric amounts of salt byproducts.Access to fused pyridazine ring systems.Multi-step synthesis of starting materials.

Conclusion

The synthesis of pyridazinones is a well-developed field with a variety of reliable methods at the disposal of the synthetic chemist. The classical approach utilizing γ-keto acids remains a robust and widely used strategy. However, for the rapid and efficient generation of diverse pyridazinone libraries, and with a growing emphasis on sustainable chemistry, multicomponent reactions represent a highly attractive and powerful alternative. The choice of the optimal synthetic route will ultimately be guided by the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This comparative guide provides the necessary framework for making an informed decision, enabling researchers to efficiently access this important class of bioactive molecules.

A Comparative Benchmarking Guide: The Pyridazinone Core vs. Established Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with superior efficacy and safety profiles has led to the exploration of a vast chemical space. Among the privileged structures, heterocyclic scaffolds form the cornerstone of numerous marketed drugs.[1][2] This guide provides a comprehensive comparative analysis of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate , a representative of the versatile pyridazinone class, against other prominent heterocyclic scaffolds in key therapeutic areas: kinase inhibition, inflammation, and phosphodiesterase (PDE) modulation. Through a synthesis of literature-derived insights and detailed experimental protocols, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this scaffold in their discovery programs.

The Pyridazinone Scaffold: A Nucleus of Diverse Bioactivity

The pyridazinone ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a recognized "wonder nucleus" in medicinal chemistry, giving rise to derivatives with a broad spectrum of pharmacological activities.[3][4] These include anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system effects.[5][6] The inherent electronic properties and structural features of the pyridazinone core allow for versatile substitutions, enabling the fine-tuning of physicochemical properties and target interactions.

Our focus molecule, This compound (henceforth referred to as PDC-1 ), embodies the key features of this scaffold. The N-methylation provides a fixed conformation and potential for specific interactions, while the carboxylate at the 3-position serves as a handle for further chemical modification, making it a valuable building block in drug discovery.

Comparative Benchmarking: A Multi-faceted Approach

To objectively assess the potential of PDC-1 and its parent scaffold, we will benchmark it against a panel of well-established heterocyclic cores known for their roles in modulating key biological targets. This comparison will be based on a hypothetical, yet plausible, dataset grounded in the known activities of similar pyridazinone derivatives.

Comparator Scaffolds:

  • For Kinase Inhibition:

    • Quinazoline: A core component of numerous approved kinase inhibitors (e.g., Gefitinib, Erlotinib), known for its ability to mimic the adenine region of ATP.[7][8]

    • Pyrazolopyrimidine: Another privileged scaffold in kinase inhibitor design, offering a distinct hydrogen bonding pattern to the kinase hinge region.[9][10]

  • For Anti-Inflammatory Activity (NF-κB Modulation):

    • Indole: The scaffold of the classic NSAID indomethacin, known to interact with various inflammatory targets.

    • Pyrazole: The central ring in COX-2 inhibitors like Celecoxib, highlighting its importance in anti-inflammatory drug design.[11][12]

  • For Phosphodiesterase (PDE) Inhibition:

    • Imidazotriazinone: A scaffold found in potent and selective PDE inhibitors.[13]

    • Xanthine: The core of non-selective PDE inhibitors like theophylline and caffeine, serving as a classical reference.[14]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the hypothetical performance of PDC-1 against the selected comparator scaffolds across key in vitro assays. This data is intended to be illustrative of the potential of the pyridazinone core.

Table 1: In Vitro Kinase Inhibition Profile

Compound/ScaffoldTarget KinaseIC50 (nM)
PDC-1 (Pyridazinone) JNK2 85
Quinazoline AnalogEGFR25
Pyrazolopyrimidine AnalogCDK250

Table 2: In Vitro Anti-Inflammatory Activity

Compound/ScaffoldAssayIC50 (µM)
PDC-1 (Pyridazinone) NF-κB Reporter 1.2
Indole Analog (Indomethacin-like)COX-1/COX-20.5 / 5.0
Pyrazole Analog (Celecoxib-like)COX-20.1

Table 3: In Vitro PDE Inhibition Profile

Compound/ScaffoldTarget PDEIC50 (µM)
PDC-1 (Pyridazinone) PDE4B 0.75
Imidazotriazinone AnalogPDE50.01
Xanthine Analog (Theophylline)Pan-PDE>100

Table 4: In Vitro ADME Profile

Compound/ScaffoldHuman Liver Microsomal Stability (t1/2, min)
PDC-1 (Pyridazinone) 45
Quinazoline Analog25
Indole Analog60
Pyrazole Analog55
Imidazotriazinone Analog35
Xanthine Analog>120

Experimental Protocols: A Guide to Benchmarking

The following are detailed, step-by-step methodologies for the key experiments cited in our comparative analysis.

In Vitro Kinase Inhibition Assay (JNK2)

This protocol describes a radiometric filter-binding assay to determine the in vitro potency of a test compound against the JNK2 kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Detection A Prepare Kinase Buffer B Prepare ATP Mix (with [γ-33P]ATP) A->B C Prepare JNK2 Enzyme & Substrate (ATF2) D Prepare Test Compound Dilutions C->D E Add Enzyme, Substrate, Buffer & Compound to Plate D->E F Initiate Reaction with ATP Mix E->F G Incubate at 30°C F->G H Stop Reaction with Phosphoric Acid G->H I Transfer to Filter Plate H->I J Wash Plate to Remove Unbound ATP I->J K Add Scintillation Cocktail J->K L Read on Scintillation Counter K->L

Caption: Workflow for the in vitro radiometric kinase assay.

Methodology:

  • Preparation of Reagents:

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.01% Triton X-100.

    • ATP Mix: Prepare a 100 µM ATP solution in kinase buffer containing 0.5 µCi/µL [γ-33P]ATP.

    • Enzyme and Substrate: Dilute recombinant human JNK2 and its substrate (e.g., ATF2 fusion protein) to the desired concentrations in kinase buffer.

    • Test Compound: Prepare a serial dilution of the test compound (e.g., PDC-1) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound dilution.

    • Add 20 µL of the enzyme/substrate mix.

    • Initiate the reaction by adding 20 µL of the ATP mix. The final ATP concentration should be at the Km for JNK2.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection:

    • Stop the reaction by adding 50 µL of 1% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

    • Dry the plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

NF-κB Luciferase Reporter Assay

This protocol outlines a cell-based assay to measure the inhibition of TNF-α-induced NF-κB activation.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection A Seed HEK293 cells with NF-κB-luc reporter B Incubate overnight A->B C Pre-treat cells with Test Compound B->C D Stimulate with TNF-α C->D E Incubate for 6 hours D->E F Lyse cells E->F G Add Luciferase Substrate F->G H Measure Luminescence G->H

Caption: Workflow for the NF-κB luciferase reporter assay.

Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 104 cells per well and incubate overnight.[15][16]

  • Compound Treatment and Stimulation:

    • Remove the culture medium and replace it with a fresh medium containing serial dilutions of the test compound.

    • Incubate for 1 hour.

    • Add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.

    • Incubate the plate for an additional 6 hours at 37°C.[15]

  • Lysis and Luminescence Measurement:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions (e.g., Promega Dual-Glo® Luciferase Assay System).[17]

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability if necessary.

    • Calculate the percent inhibition of TNF-α-induced NF-κB activation for each compound concentration.

    • Determine the IC50 value using non-linear regression.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a fluorescence polarization (FP)-based assay for measuring PDE4B activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.

    • Substrate/Tracer Mix: Prepare a solution containing a fluorescently labeled cAMP analog (tracer) and unlabeled cAMP in assay buffer.

    • Enzyme: Dilute recombinant human PDE4B to the desired concentration in assay buffer.

    • Antibody: Prepare a solution of a cAMP-specific antibody.

  • Assay Procedure:

    • Add the test compound to the wells of a 384-well plate.

    • Add the PDE4B enzyme to all wells except the negative control.

    • Initiate the reaction by adding the substrate/tracer mix.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction by adding the antibody solution.

  • Detection:

    • Incubate for an additional 60 minutes to allow for antibody-tracer binding.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The hydrolysis of cAMP by PDE4B reduces the amount of tracer that can bind to the antibody, leading to a decrease in fluorescence polarization.

    • Calculate the percent inhibition and determine the IC50 value.

In Vitro Metabolic Stability Assay

This protocol assesses the metabolic stability of a compound in human liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A Prepare Microsome/Buffer Mix B Prepare Test Compound Solution A->B D Pre-warm Microsome/Compound Mix B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH D->E F Incubate at 37°C E->F G Take Aliquots at Time Points (0, 5, 15, 30, 45 min) F->G H Quench with Acetonitrile + Internal Standard G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J

Caption: Workflow for the in vitro microsomal stability assay.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).[18][19]

    • Add the test compound to a final concentration of 1 µM.[18]

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding an NADPH regenerating system.[20]

    • At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.[18]

  • Sample Processing and Analysis:

    • Quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) as 0.693/k.[21]

Conclusion: The Promise of the Pyridazinone Scaffold

This guide provides a framework for the comparative evaluation of the pyridazinone scaffold, represented by This compound (PDC-1) , against established heterocyclic cores in drug discovery. The illustrative data highlights the potential of the pyridazinone scaffold to yield compounds with potent and balanced biological and ADME properties. The detailed experimental protocols offer a practical starting point for researchers to conduct their own benchmarking studies. The versatility of the pyridazinone nucleus, coupled with its synthetic tractability, positions it as a highly attractive scaffold for the development of next-generation therapeutics.

References

Cross-reactivity profiling of kinase inhibitors derived from Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Reactivity Profiling of Pyridazinone-Based Kinase Inhibitors

This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from the pyridazinone scaffold, a privileged structure in modern medicinal chemistry. While the specific derivative, Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate[1], serves as a foundational chemical entity, we will broaden our analysis to the wider class of 6-oxo-1,6-dihydropyridazine (pyridazinone) inhibitors to draw upon a richer set of publicly available experimental data. We will focus on representative examples targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), comparing their selectivity against established, structurally distinct inhibitors and elucidating the state-of-the-art methodologies used for such profiling.

The Kinase Inhibitor's Dilemma: Potency vs. Selectivity

The human kinome consists of over 500 protein kinases that share a highly conserved ATP-binding pocket. This structural homology is the primary reason why achieving inhibitor selectivity is a formidable challenge in drug discovery. An inhibitor designed for a specific kinase can inadvertently bind to dozens of other "off-target" kinases, leading to unexpected biological effects and potential toxicities. The pyridazinone core has emerged as a versatile scaffold for developing potent kinase inhibitors targeting a wide array of kinases, including p38 MAP kinase[2][3], c-Met[4][5], B-Raf[6], and VEGFR-2[7][8]. However, like all inhibitors, their utility and safety are critically dependent on their cross-reactivity profile, or "kinome selectivity."

This guide will use a representative pyridazinone-based VEGFR-2 inhibitor as a case study and compare its profile to Sorafenib, a multi-kinase inhibitor approved for clinical use that also targets VEGFR-2.

Comparative Kinase Selectivity Analysis

To illustrate the differences in cross-reactivity, we will compare a hypothetical, potent pyridazinone-based VEGFR-2 inhibitor, "PZ-VEGFRi," with the well-characterized inhibitor Sorafenib. The data presented in the table below is representative, synthesized from typical results seen in large-scale kinome profiling studies.

Table 1: Comparative Kinome Selectivity Profile of PZ-VEGFRi vs. Sorafenib

This table summarizes the inhibitory activity (% Inhibition at 1 µM) against a panel of selected kinases. Lower percentages indicate weaker off-target binding.

Kinase TargetKinase FamilyPZ-VEGFRi (% Inhibition @ 1µM)Sorafenib (% Inhibition @ 1µM)Rationale for Comparison
VEGFR-2 (KDR) TK 99% 98% Primary Target
B-RAFTKL35%95%A primary target of Sorafenib, often an off-target for other VEGFR-2 inhibitors.
c-RAFTKL28%92%Another primary target of Sorafenib.
PDGFRβTK45%96%Receptor Tyrosine Kinase often co-inhibited with VEGFR-2.
c-KITTK30%88%Important proto-oncogene; inhibition can lead to specific side effects.
p38α (MAPK14)CMGC15%65%A common off-target; pyridazinone scaffolds are also used to target p38[9].
CDK2CMGC8%25%Key cell cycle kinase; off-target inhibition can cause toxicity.
SRCTK12%40%Non-receptor tyrosine kinase involved in diverse signaling pathways.

Data is illustrative and compiled for comparative purposes.

From this data, we can infer that while both compounds potently inhibit the primary target, VEGFR-2, their selectivity profiles diverge significantly. PZ-VEGFRi demonstrates a more selective profile, with substantially less activity against other kinases like B-RAF, PDGFRβ, and p38α compared to the broad-spectrum activity of Sorafenib. This highlights a key principle in drug development: a compound's "selectivity fingerprint" is as important as its on-target potency. A highly selective inhibitor like PZ-VEGFRi might offer a better safety profile or be used to probe the specific biology of VEGFR-2, whereas a multi-kinase inhibitor like Sorafenib is effective in cancers driven by multiple signaling pathways[6][10].

The Biology of VEGFR-2 and Off-Target Consequences

Understanding the signaling context is crucial for interpreting cross-reactivity data. VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis

Caption: Simplified VEGFR-2 Signaling Pathway.

Inhibition of off-targets like RAF by Sorafenib can be therapeutically beneficial in certain contexts (e.g., melanoma with B-RAF mutations) but can also lead to paradoxical activation of the MAPK pathway in other genetic backgrounds[10][11]. Off-target inhibition of kinases like c-KIT or PDGFRβ contributes to Sorafenib's broader anti-cancer activity but is also linked to side effects. The cleaner profile of a selective inhibitor could mitigate these issues, making it a more precise tool for research and potentially a safer therapeutic.

Methodologies for Kinome-Wide Profiling

Objective cross-reactivity data is generated using robust, high-throughput screening platforms. Two industry-standard methods are the KINOMEscan™ competition binding assay and the KiNativ™ active site profiling assay.

The KINOMEscan™ Platform: A Competition Binding Assay

The KINOMEscan™ platform (Eurofins DiscoverX) provides a quantitative measure of inhibitor binding affinity across a large panel of kinases[12][13][14].

Workflow:

  • Immobilization: A broadly active, proprietary kinase inhibitor is immobilized on a solid support.

  • Kinase Binding: A specific kinase from a panel of over 480 is bound to the immobilized ligand.

  • Competition: The test compound (e.g., PZ-VEGFRi) is added. It competes with the immobilized ligand for binding to the kinase's ATP site.

  • Quantification: After equilibrium is reached, unbound kinase is washed away. The amount of kinase remaining on the solid support is measured, typically using quantitative PCR (qPCR) for a DNA-tagged kinase. A low amount of remaining kinase indicates strong binding by the test compound.

G cluster_workflow KINOMEscan Workflow A 1. Immobilized Ligand on Solid Support B 2. Add DNA-Tagged Kinase A->B C 3. Add Test Compound (e.g., PZ-VEGFRi) B->C D 4. Competition & Incubation C->D E 5. Wash Unbound Components D->E F 6. Quantify Bound Kinase via qPCR E->F G 7. Data Analysis (% Inhibition) F->G

Caption: KINOMEscan™ Experimental Workflow.

Detailed Protocol: KINOMEscan™ Profiling

The following is a representative, step-by-step protocol for performing a kinase inhibitor cross-reactivity screen.

Objective: To determine the selectivity profile of "PZ-VEGFRi" against a panel of 97 representative kinases (e.g., scanEDGE panel).

Materials:

  • Test compound (PZ-VEGFRi) dissolved in 100% DMSO to a stock concentration of 10 mM.

  • KINOMEscan™ scanEDGE kit (Eurofins DiscoverX).

  • Appropriate buffers and reagents as supplied by the vendor.

  • Multichannel pipettes, reagent reservoirs, and appropriate microplates.

  • qPCR instrument.

Procedure:

  • Compound Preparation: Prepare a working stock of PZ-VEGFRi at 100X the final desired screening concentration (e.g., 100 µM for a 1 µM final concentration) in the appropriate assay buffer.

  • Assay Plate Setup: Add the DNA-tagged kinases from the panel to the wells of the assay plate containing the immobilized ligand beads.

  • Initiate Competition: Add 1 µL of the 100X test compound to the appropriate wells. For the control, add 1 µL of a DMSO control solution. This initiates the competitive binding reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plates multiple times with the provided wash buffer to remove unbound kinases and the test compound. This step is critical as it ensures only tightly bound kinases remain.

  • Elution: Elute the kinase-DNA tag complex from the beads.

  • Quantification: Perform qPCR analysis on the eluted samples. The amount of DNA detected is directly proportional to the amount of kinase that remained bound to the immobilized ligand.

  • Data Analysis:

    • The results are typically reported as "Percent of Control" (%Ctrl), calculated as follows:

    • The Percent Inhibition is then calculated:

    • A lower %Ctrl value signifies stronger binding of the test compound and thus higher inhibitory activity.

Conclusion and Future Directions

The pyridazinone scaffold is a powerful starting point for the design of potent kinase inhibitors. However, this guide illustrates that on-target potency is only half the story. A thorough understanding of a compound's cross-reactivity profile, generated through systematic and quantitative methods like KINOMEscan™, is essential for advancing a compound through the drug discovery pipeline.

The comparative analysis between a selective, hypothetical pyridazinone inhibitor and a broader-spectrum drug like Sorafenib underscores the strategic decisions researchers face. A highly selective compound may offer a superior safety profile and serve as a precision tool, while a multi-kinase inhibitor may provide a more robust therapeutic effect in complex diseases. Future efforts in this field will undoubtedly focus on fine-tuning the pyridazinone scaffold to achieve desired selectivity profiles, thereby creating safer and more effective targeted therapies.

References

A Senior Application Scientist's Guide to Purity Analysis of Synthesized Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of HPLC and Alternative Analytical Methodologies

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. For novel heterocyclic entities such as Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate, a potential scaffold in medicinal chemistry, rigorous purity analysis is not merely a quality control step but a prerequisite for accurate biological evaluation and advancement. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical tool and evaluates its performance against powerful alternative methods.

Part 1: The Workhorse Method - Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) remains the gold standard for routine purity assessment in most synthetic and pharmaceutical laboratories due to its robustness, high resolution, and adaptability.[1] For a moderately polar molecule like this compound, a reversed-phase (RP-HPLC) method is the logical starting point.

The "Why": Causality Behind Method Development

The development of a successful HPLC method is rooted in the physicochemical properties of the analyte.

  • Column Selection: A C18 (octadecyl) stationary phase is the column of choice. Its nonpolar, long-chain alkyl groups provide effective retention for the pyridazinone core, allowing for separation from more polar starting materials or more nonpolar byproducts based on hydrophobicity.

  • Mobile Phase Strategy: A gradient elution using a mixture of water and a polar organic solvent (typically acetonitrile or methanol) is employed. This is crucial because a gradient, which changes the solvent composition over time, can effectively elute a range of impurities with varying polarities within a reasonable timeframe.

  • Mobile Phase Modifier: The pyridazinone ring contains nitrogen atoms that can exhibit basic properties.[2] To ensure sharp, symmetrical peaks, a small amount of an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (0.05%) is added to the mobile phase. This suppresses the ionization of any basic sites on the analyte and impurities, preventing undesirable interactions with the silica backbone of the stationary phase that lead to peak tailing.[2]

  • Wavelength Selection: A UV-Vis detector is standard. The optimal detection wavelength (λmax) is determined by analyzing the UV spectrum of the pure compound. For heterocyclic systems like pyridazinones, this is typically in the range of 230-280 nm, providing maximum sensitivity for the analyte and any chromophoric impurities.

Protocol 1: HPLC Purity Determination

This protocol is a self-validating system, incorporating a system suitability test to ensure the reliability of the results, in line with international guidelines.[3][4][5]

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (reagent grade).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or predetermined λmax).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the sample solution.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%. The peak tailing factor should be between 0.8 and 1.5. This ensures the system is performing with adequate precision and efficiency.

5. Data Analysis and Purity Calculation:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This method provides a reliable assessment of the purity profile based on UV-active substances.[6]

Visualizing the HPLC Workflow

The following diagram outlines the logical flow of the HPLC purity analysis protocol.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_results Results Phase prep_solutions Prepare Mobile Phases & Sample Solution instrument_setup Instrument Setup & Column Equilibration prep_solutions->instrument_setup sst System Suitability Test (5 Replicate Injections) instrument_setup->sst check_sst Verify SST Criteria (RSD ≤ 2%, Tailing Factor) sst->check_sst check_sst->instrument_setup Fail sample_injection Inject Sample for Analysis check_sst->sample_injection Pass data_acq Data Acquisition (Chromatogram) sample_injection->data_acq integration Integrate All Peaks data_acq->integration calculation Calculate Purity (Area % Method) integration->calculation report Final Purity Report calculation->report

Caption: A flowchart of the HPLC purity analysis workflow.

Part 2: Comparative Guide to Alternative and Orthogonal Methods

While HPLC is a powerful tool, it has limitations. It may not separate all impurities, and without a mass spectrometer, it provides no structural information about them.[7] For comprehensive characterization, especially in a drug development setting, employing alternative or orthogonal methods is crucial.[8]

Method Comparison

The following table objectively compares HPLC with key alternative techniques for the purity analysis of this compound.

Technique Principle Primary Advantage for this Application Key Limitation
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Robust, reproducible, and widely available for routine purity checks.Cannot identify unknown impurities; co-eluting peaks can lead to inaccurate results.
UPLC (Ultra-Performance Liquid Chromatography) Similar to HPLC but uses smaller (sub-2 µm) stationary phase particles.Higher resolution, faster analysis times, and reduced solvent consumption compared to HPLC.Higher backpressure requires specialized instrumentation; more prone to clogging.
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of LC with the detection power of mass spectrometry.Provides mass-to-charge ratio (m/z) data, enabling the identification of unknown impurities and byproducts.[9][10]More complex and expensive instrumentation; ion suppression can affect quantitation.[7][10]
qNMR (Quantitative Nuclear Magnetic Resonance) Measures the NMR signal of an analyte relative to a certified internal standard of known purity.An absolute, primary method that determines purity without needing a reference standard of the analyte itself.[11] Orthogonal to chromatography.[8]Lower sensitivity than HPLC; requires a pure, stable internal standard that doesn't overlap with analyte signals.[12]
SFC (Supercritical Fluid Chromatography) Uses a supercritical fluid (e.g., CO2) as the mobile phase.A "green" chromatography technique with faster separations and unique selectivity, especially for chiral compounds.[13]Less common instrumentation; analyte must be soluble in the supercritical fluid mobile phase.
Choosing the Right Tool: A Decision-Making Framework

The selection of an analytical technique is driven by the specific question being asked. The following decision tree can guide researchers to the most appropriate method.

Method_Selection start What is the primary analytical goal? q1 Routine purity check for a known synthesis pathway? start->q1 q2 Need to identify an unknown impurity peak? start->q2 q3 Need absolute purity value without a reference standard? start->q3 q4 Need higher throughput or better resolution than HPLC? start->q4 ans_hplc Use validated RP-HPLC method. q1->ans_hplc Yes ans_lcms Use LC-MS to obtain mass data for identification. q2->ans_lcms Yes ans_qnmr Use qNMR with an internal standard. q3->ans_qnmr Yes ans_uplc Use UPLC for faster and more efficient separation. q4->ans_uplc Yes

Caption: A decision tree for selecting the optimal purity analysis method.

Conclusion

For the routine purity assessment of synthesized this compound, a well-developed Reversed-Phase HPLC method offers a reliable, robust, and cost-effective solution. It is the ideal workhorse for monitoring reaction progress and for the quality control of final products.

However, a comprehensive characterization, particularly for compounds intended for biological screening or regulatory submission, necessitates a multi-faceted approach. LC-MS is indispensable for impurity profiling and identification, providing critical information that HPLC-UV alone cannot.[9][14][15] Furthermore, qNMR serves as an essential orthogonal technique, offering an absolute measure of purity that validates and complements chromatographic findings.[8][16] By strategically combining these methods, researchers can ensure the highest degree of confidence in the quality and integrity of their synthesized molecules, paving the way for successful downstream applications.

References

Evaluating the Therapeutic Potential of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate Analogs in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold - A Privileged Structure in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with broad therapeutic applicability is a perpetual endeavor. The pyridazinone ring system has emerged as a "magic moiety" or "wonder nucleus" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] These six-membered heterocyclic compounds, containing two adjacent nitrogen atoms, serve as a versatile scaffold for the development of new therapeutic agents.[3] The inherent chemical properties of the pyridazinone core, including its capacity for hydrogen bonding and its bioisosteric relationship with other key functional groups, make it an attractive starting point for drug design.[4]

This guide focuses on the therapeutic potential of analogs of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate, a representative member of this promising class of compounds. While direct and extensive experimental data on this specific parent compound is limited in publicly available literature, a wealth of information on its structural analogs provides a strong rationale for its investigation. We will objectively compare the performance of these analogs with alternative therapeutic options in relevant disease models, supported by experimental data. This guide is designed to provide both a high-level overview and in-depth technical details to inform your research and development efforts.

Comparative Analysis in Key Disease Models

The therapeutic potential of pyridazinone analogs has been most prominently explored in the fields of oncology and inflammation. This section will delve into the experimental data, comparing the efficacy of these compounds against established standards of care.

Oncology: A New Frontier in Cancer Therapeutics

Pyridazinone derivatives have demonstrated significant anticancer activity across a range of malignancies, including osteosarcoma and various carcinomas.[1][5] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[6]

Osteosarcoma, the most common primary bone cancer in children and adolescents, presents a significant therapeutic challenge, with survival rates for metastatic disease remaining dismally low.[3] The current standard of care for high-grade osteosarcoma typically involves a multi-modal approach, including neoadjuvant chemotherapy (e.g., a combination of high-dose methotrexate, doxorubicin, and cisplatin - MAP), surgical resection, and adjuvant chemotherapy.[7][8][9]

Recent studies have highlighted the potential of pyridazinone derivatives as a novel therapeutic strategy for this devastating disease. In a murine orthotopic osteosarcoma model, novel pyridazinone derivatives have been shown to decrease tumor development.[1] In vitro studies using human and murine osteosarcoma cell lines revealed that these compounds can limit cell proliferation, survival, and migration.[1][3]

Table 1: In Vitro Cytotoxicity of Pyridazinone Analogs in Osteosarcoma Cell Lines

Compound IDCell LineIC50 (µM)Comparator (Standard of Care)Comparator IC50 (µM)Reference
Pyridazinone Analog 3a MNNG/HOS~25DoxorubicinNot directly compared in this study[1]
Pyridazinone Analog 3c MNNG/HOS~30DoxorubicinNot directly compared in this study[1]
Pyridazinone Analog 4aa MNNG/HOS~20DoxorubicinNot directly compared in this study[1]
Pyridazinone Analog 4ba MNNG/HOS~15DoxorubicinNot directly compared in this study[1]

Note: The IC50 values are approximated from graphical data presented in the cited study. The study did not include a direct, head-to-head IC50 comparison with doxorubicin under the same experimental conditions.

The data suggests that pyridazinone analogs possess potent cytotoxic effects against osteosarcoma cells. While a direct comparison with the IC50 values of standard-of-care agents from the same study is not available, the low micromolar activity of these compounds warrants further investigation. The in vivo efficacy of these compounds in reducing tumor growth further underscores their therapeutic potential.[1]

NSCLC is another area where pyridazinone derivatives have shown promise. The standard of care for advanced NSCLC is complex and depends on the tumor's histological subtype and molecular profile, often involving a combination of surgery, radiation therapy, chemotherapy (typically platinum-based), targeted therapy, and immunotherapy.[10][11][12][13]

A study on pyridazinone-based diarylurea derivatives demonstrated significant growth inhibition against a panel of 60 human cancer cell lines, including NSCLC.[7][14] Notably, some of these compounds exhibited potent activity against the A549 NSCLC cell line and were found to inhibit VEGFR-2, a key mediator of angiogenesis.[7][14] Another pyridazinone derivative, Pyr-1, also showed favorable selective cytotoxicity against the A-549 lung cancer cell line.[15]

Table 2: In Vitro Anticancer Activity of Pyridazinone Analogs in NSCLC Cell Lines

Compound IDCell LineGI50 (µM)Comparator (Standard of Care)Comparator GI50 (µM)Reference
Compound 10l A5491.66 - 100CisplatinNot directly compared in this study[7][14]
Compound 17a A5491.66 - 100CisplatinNot directly compared in this study[7][14]
Pyr-1 A-549Low µM rangeCisplatinNot directly compared in this study[15]

Note: GI50 represents the concentration for 50% growth inhibition.

These findings suggest that pyridazinone analogs could offer a new therapeutic avenue for NSCLC, potentially through the inhibition of critical signaling pathways like VEGFR-2. Further studies comparing their efficacy directly with standard-of-care agents like cisplatin in both in vitro and in vivo models are warranted.

Anti-inflammatory Potential: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and pyridazinone derivatives have demonstrated significant anti-inflammatory properties.[2]

ALI and sepsis are life-threatening conditions characterized by a dysregulated inflammatory response.[16] Current management strategies are largely supportive, focusing on treating the underlying infection and managing organ dysfunction, with limited specific pharmacological interventions.[16][17][18][19][20]

A series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogs have been shown to possess potent anti-inflammatory activity. The optimal compound from this series, J27, effectively decreased the release of pro-inflammatory cytokines TNF-α and IL-6 in vitro.[21] Importantly, J27 demonstrated remarkable protective effects in in vivo models of ALI and sepsis.[21] The mechanism of action was elucidated to be the targeting of JNK2 and subsequent inhibition of the JNK2-NF-κB/MAPK signaling pathway.[21]

Table 3: Anti-inflammatory Activity of Pyridazinone Analog J27

AssayCell Line/ModelMetricResultComparator (Standard of Care)Reference
IL-6 ReleaseJ774A.1 (mouse macrophages)IC500.22 µMDexamethasone (often used in research)[21]
In vivo ALI modelMouseProtectionRemarkableSupportive care[21]
In vivo Sepsis modelMouseProtectionRemarkableSupportive care[21]

This compelling preclinical data positions these pyridazinone analogs as promising candidates for the treatment of acute inflammatory conditions like ALI and sepsis, for which there is a significant unmet medical need.

Mechanism of Action: Unraveling the Signaling Pathways

The therapeutic effects of pyridazinone analogs stem from their ability to modulate key cellular signaling pathways implicated in disease pathogenesis.

Anticancer Signaling Pathways

The anticancer activity of pyridazinone derivatives is attributed to their interaction with multiple targets. One of the key mechanisms is the inhibition of protein kinases, which are often dysregulated in cancer.[6] For instance, certain pyridazinone analogs have been shown to inhibit VEGFR-2, a critical regulator of angiogenesis, thereby cutting off the tumor's blood supply.[7][14] Others have demonstrated inhibitory activity against FGFR and B-Raf, kinases also implicated in various cancers.[22] Furthermore, some pyridazinones induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway, characterized by mitochondrial depolarization and caspase-3 activation.[5][15]

anticancer_pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 FGF FGF FGFR FGFR FGF->FGFR RAS RAS VEGFR2->RAS FGFR->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Mitochondria Mitochondria Caspase3 Caspase-3 Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Pyridazinone Pyridazinone Analogs Pyridazinone->VEGFR2 Inhibition Pyridazinone->FGFR Inhibition Pyridazinone->BRAF Inhibition Pyridazinone->Mitochondria Induction of Mitochondrial Depolarization

Caption: Anticancer mechanisms of pyridazinone analogs.

Anti-inflammatory Signaling Pathway

In the context of inflammation, as seen in ALI and sepsis, pyridazinone analogs have been shown to inhibit the JNK2-NF-κB/MAPK signaling pathway.[21] This pathway plays a central role in the production of pro-inflammatory cytokines like TNF-α and IL-6. By targeting JNK2, these compounds can effectively dampen the inflammatory cascade.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK2 JNK2 TLR4->JNK2 NFkB NF-κB JNK2->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Pyridazinone Pyridazinone Analogs (e.g., J27) Pyridazinone->JNK2 Inhibition

Caption: Anti-inflammatory mechanism via JNK2 inhibition.

Experimental Protocols: A Guide for In Vitro and In Vivo Evaluation

To facilitate the investigation of novel this compound analogs, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 atmosphere.[26]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 72 hours).[26]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[25]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_compounds Treat with compounds incubate_overnight->treat_compounds incubate_treatment Incubate for 72h treat_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance solubilize->read_absorbance analyze_data Analyze data (IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[4][27][28][29][30]

Protocol:

  • Cell Lysis: After inducing apoptosis with the test compounds, lyse the cells using a chilled lysis buffer.[28]

  • Protein Quantification: Determine the protein concentration of the cell lysates.[28]

  • Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).[29]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[29]

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of cleaved pNA.[27]

  • Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.[27]

In Vivo Models

This model closely mimics the clinical progression of osteosarcoma.[2][31][32][33][34]

Protocol:

  • Cell Preparation: Prepare a suspension of human osteosarcoma cells in a suitable matrix.[2][32]

  • Intratibial Injection: Under anesthesia, surgically expose the tibia of an immunodeficient mouse and inject the cell suspension directly into the tibial plateau.[2]

  • Tumor Growth Monitoring: Monitor tumor growth over time using calipers or in vivo imaging systems.[32][34]

  • Treatment: Administer the test compounds (and controls) via a suitable route (e.g., intraperitoneal injection).

  • Efficacy Evaluation: At the end of the study, excise the tumors and measure their weight and volume. Histological analysis can also be performed.

This is a classic model for evaluating the acute anti-inflammatory activity of compounds.[1][35][36][37][38]

Protocol:

  • Baseline Measurement: Measure the initial paw volume of the rats using a plethysmometer.[1]

  • Compound Administration: Administer the test compounds (and a positive control like indomethacin) orally or intraperitoneally.[1]

  • Induction of Edema: One hour after compound administration, inject a 1% carrageenan solution into the subplantar surface of the right hind paw.[1]

  • Paw Volume Measurement: Measure the paw volume at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[1]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control.

This model is used to study the pathogenesis of ALI and to evaluate potential therapies.[3][5][21][39][40]

Protocol:

  • Anesthesia: Anesthetize the mice.

  • Intratracheal Instillation: Expose the trachea and instill a solution of LPS directly into the lungs.[3][39]

  • Treatment: Administer the test compounds before or after LPS challenge.

  • Evaluation of Lung Injury: At a specified time point, collect bronchoalveolar lavage (BAL) fluid to measure inflammatory cell infiltration and cytokine levels. Lung tissue can be harvested for histological analysis and measurement of edema.[3][39]

Conclusion and Future Directions

The analogs of this compound represent a highly promising class of therapeutic agents with demonstrated efficacy in preclinical models of cancer and inflammation. Their versatile chemical scaffold allows for the fine-tuning of their pharmacological properties, and their ability to modulate key signaling pathways provides a strong mechanistic basis for their therapeutic effects.

While the data presented in this guide is compelling, further research is necessary to fully elucidate the potential of this compound class. Specifically, direct comparative studies of this compound and its optimized analogs against current standards of care in a wider range of disease models are crucial. Furthermore, comprehensive pharmacokinetic and toxicological profiling will be essential for their translation into the clinical setting.

This guide provides a solid foundation for researchers to build upon, offering both a strategic overview and detailed experimental frameworks. The continued exploration of pyridazinone derivatives holds the promise of delivering novel and effective therapies for some of the most challenging human diseases.

References

Safety Operating Guide

Proper Disposal of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 74173-58-3)[1]. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Principles

Based on available data for structurally similar compounds, this compound should be handled as a hazardous substance. The primary anticipated hazards include:

  • Skin Irritation: Causes skin irritation[2].

  • Serious Eye Irritation: Causes serious eye irritation[2].

  • Respiratory Irritation: May cause respiratory irritation[2].

Therefore, all waste containing this compound, including contaminated consumables, must be treated as hazardous chemical waste. The fundamental principle governing hazardous waste management is "cradle-to-grave" responsibility, as mandated by the Resource Conservation and Recovery Act (RCRA) in the United States[3][4][5]. This means that the generator of the waste is responsible for its safe management from generation to final disposal[4][6].

Table 1: Hazard Profile of Structurally Similar Compound (Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate)

Hazard StatementGHS ClassificationSource
H315: Causes skin irritationSkin Irritation Category 2[2]
H319: Causes serious eye irritationEye Irritation Category 2A[2]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation[2]

Personal Protective Equipment (PPE) and Spill Management

Prior to handling the compound or its waste, ensure appropriate PPE is worn. In the event of a spill, a clear and effective response is critical to minimize exposure and environmental contamination.

Required Personal Protective Equipment
  • Eye Protection: Chemical safety goggles or glasses are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation, preferably within a chemical fume hood.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully collect the absorbed material and any contaminated soil or debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and kept closed when not in use.

  • Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Waste Streams:

    • Solid Waste: Collect all contaminated solid materials, such as unused compound, pipette tips, weighing paper, and contaminated absorbent from spills, in the designated solid hazardous waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated liquid hazardous waste container. Do not mix incompatible waste streams.

Decontamination of Equipment

Thoroughly decontaminate all non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical. This can be achieved by rinsing with a suitable solvent, followed by washing with soap and water. The solvent rinsate should be collected as hazardous liquid waste.

Final Disposal
  • Container Sealing: Securely seal the hazardous waste container once it is full or ready for disposal.

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), in accordance with EPA and local regulations[7][8].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol Start Start: Handling Chemical PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE WasteGen Generate Chemical Waste (Solid or Liquid) PPE->WasteGen Spill Spill Occurs? Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Segregate Segregate Waste into Labeled Hazardous Container Spill->Segregate No Cleanup->Segregate WasteGen->Spill Decon Decontaminate Equipment Segregate->Decon CollectRinsate Collect Rinsate as Liquid Hazardous Waste Decon->CollectRinsate Seal Securely Seal Container CollectRinsate->Seal ContactEHS Contact EHS for Pickup Seal->ContactEHS End End: Proper Disposal ContactEHS->End

Caption: Disposal workflow for this compound.

Regulatory Framework

The disposal of hazardous waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][8]. These regulations provide a comprehensive framework for managing hazardous waste from its generation to its final disposal[5][9]. It is imperative that all laboratory personnel are familiar with and adhere to their institution's specific policies, which are designed to comply with federal, state, and local regulations.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 74173-58-3).[1] As a pyridazinone derivative, this compound is part of a class of heterocyclic molecules with significant biological activity, making careful handling paramount to ensure personnel safety and experimental integrity.[2][3]

While a comprehensive Safety Data Sheet (SDS) for this specific N-methylated derivative is not publicly available, this guidance is synthesized from the known hazards of the parent compound, Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, and established best practices for handling potentially hazardous heterocyclic compounds.

Hazard Assessment: The Foundation of Safety

Understanding the potential risks is the critical first step in defining appropriate safety protocols. The primary hazards associated with the parent compound are well-documented and provide a reliable basis for our safety strategy.

GHS Hazard Classifications for the Parent Compound: Based on data for Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, the following hazards are identified[4]:

  • H315: Causes skin irritation. Direct contact can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation. Contact with the eyes can result in significant pain, redness, and potential damage to the cornea.

  • H335: May cause respiratory irritation. Inhalation of the powder or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Given that the target compound is a derivative, it must be treated as a hazardous substance with, at a minimum, these same risks. The introduction of the N-methyl group may alter its toxicological profile, reinforcing the need for a conservative approach to safety.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. The following recommendations provide a baseline for safely handling this compound in various laboratory settings.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, especially when in solid (powder) form or when being dissolved, must be performed inside a certified chemical fume hood. This is your primary barrier, minimizing the risk of inhalation and containing any potential spills.

Essential PPE Ensemble

The following table summarizes the required PPE for different laboratory operations involving this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Compound Double-gloved with chemical-resistant nitrile gloves.Chemical splash goggles.Flame-resistant lab coat, long pants, closed-toe shoes.Not required if performed inside a certified fume hood.
Handling Solutions (Non-volatile Solvents) Single pair of chemical-resistant nitrile gloves.Chemical splash goggles.Flame-resistant lab coat, long pants, closed-toe shoes.Not required.
Handling Solutions (Volatile Solvents) Chemical-resistant gloves (consult solvent compatibility chart).Chemical splash goggles. A face shield is required for volumes >1L.[5]Flame-resistant lab coat, long pants, closed-toe shoes.Not required if performed inside a certified fume hood.
Small Spill Cleanup (<5g or <50mL) Double-gloved with heavy-duty chemical-resistant gloves.Chemical splash goggles and a full-face shield.Chemical-resistant apron over a lab coat, long pants, closed-toe shoes.Air-purifying respirator with appropriate cartridges if outside a fume hood.
Detailed PPE Specifications:
  • Hand Protection : Always wear chemical-resistant gloves, such as nitrile gloves. For handling the solid compound or preparing concentrated stock solutions, wearing two pairs of gloves (double-gloving) is a prudent measure to protect against contamination in case the outer glove is compromised. Always inspect gloves for tears or holes before use.

  • Eye and Face Protection : At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[5] Safety glasses alone do not provide adequate protection against splashes. When handling larger volumes of solutions (>1L) or performing any operation with a significant splash risk outside of a fume hood, a full-face shield must be worn over the chemical splash goggles.[5]

  • Body Protection : A flame-resistant lab coat is mandatory and should be fully buttoned. Ensure that your legs and feet are covered by wearing long pants and fully enclosed, chemical-resistant shoes.[5] No open-toed shoes or sandals are permitted in the laboratory.

  • Respiratory Protection : When used within a fume hood, respiratory protection is generally not necessary. However, in the event of a significant spill or if there is a need to handle the compound outside of a primary containment device, an appropriate air-purifying respirator should be used.

Operational and Disposal Plans

Integrating PPE use into a clear, procedural workflow is essential for maintaining a safe laboratory environment.

Step-by-Step Safe Handling Protocol
  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.

  • Weighing : Conduct all weighing of the solid compound on a balance located inside the fume hood or in a powder-containment hood. Use a spatula to carefully transfer the powder to a tared weigh boat or directly into the reaction vessel.

  • Dissolving : Add the solvent to the solid compound slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Post-Handling : After completing the task, wipe down the spatula and any surfaces with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: outer gloves (if double-gloved), lab coat, face shield, goggles, and finally, inner gloves. Wash hands thoroughly with soap and water immediately after removing gloves.

Spill Management

In the event of a small spill:

  • Evacuate and Ventilate : Alert others in the immediate area and ensure the area is well-ventilated. If the spill is outside a fume hood, evacuate the lab.

  • Contain : Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill.[6]

  • Collect : Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.[6]

Disposal Plan
  • Chemical Waste : All waste containing this compound, including unused compound and solutions, must be collected in a clearly labeled hazardous waste container.

  • Contaminated Consumables : All contaminated items, such as gloves, pipette tips, and weighing paper, must be disposed of in the designated hazardous chemical waste container.[6] Do not dispose of these items in the regular trash.

  • Compliance : All waste disposal must be carried out in strict accordance with local, state, and federal regulations.

Visualized Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Additional Controls start Start: Handling Compound task_type What is the physical form? start->task_type solid_ppe Minimum PPE: - Double Nitrile Gloves - Splash Goggles - Lab Coat task_type->solid_ppe Solid (Powder) liquid_ppe Minimum PPE: - Nitrile Gloves - Splash Goggles - Lab Coat task_type->liquid_ppe Liquid (Solution) fume_hood_check Work in Fume Hood? solid_ppe->fume_hood_check spill_risk High Splash Risk or Large Volume (>1L)? liquid_ppe->spill_risk final_ppe Final PPE Ensemble fume_hood_check->final_ppe Yes respirator Add Respirator if Outside Hood fume_hood_check->respirator No spill_risk->final_ppe No face_shield Add Face Shield spill_risk->face_shield face_shield->final_ppe respirator->final_ppe

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.